Aureusidin
Beschreibung
This compound has been reported in Lepironia articulata, Bulbostylis densa, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFUVAYFSOUEA-PQMHYQBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028835 | |
| Record name | Aureusidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38216-54-5 | |
| Record name | Aureusidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aureusidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aureusidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUREUSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Aureusidin in Plant Coloration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aureusidin, a member of the aurone class of flavonoids, is a key determinant of yellow coloration in the flowers of numerous plant species. This technical guide provides an in-depth exploration of the biochemical and molecular mechanisms underlying this compound's role in pigmentation, offering valuable insights for researchers in plant biology, biochemistry, and professionals in drug development exploring natural product pathways.
This compound and its Contribution to Yellow Pigmentation
This compound and its glycosides are responsible for the vibrant yellow hues observed in the flowers of popular ornamental plants such as snapdragon (Antirrhinum majus) and cosmos (Cosmos bipinnatus)[1][2]. As a flavonoid, this compound's coloration is attributed to its chemical structure, which allows for the absorption of light in the blue and ultraviolet regions of the spectrum, reflecting yellow light. The final color intensity can be influenced by factors such as the concentration of this compound, the presence of co-pigments, and the pH of the cellular environment.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the general flavonoid pathway, originating from the precursor p-coumaroyl-CoA. The pathway involves a series of enzymatic reactions, with two key enzymes playing a central role: Chalcone Synthase (CHS) and this compound Synthase.
Chalcone Synthase (CHS)
Chalcone synthase is the first committed enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (specifically, 2',4,4',6'-tetrahydroxychalcone, THC)[3][4]. This reaction is a critical control point, directing metabolic flux towards the production of all flavonoids, including aurones.
This compound Synthase
The key enzyme responsible for the direct formation of this compound is This compound synthase . This enzyme, a homolog of plant polyphenol oxidases (PPOs), catalyzes the oxidative cyclization of chalcones to form aurones[1]. Specifically, it facilitates the conversion of 2',4,4',6'-tetrahydroxychalcone (THC) and 2',3,4,4',6'-pentahydroxychalcone (PHC) into this compound. The reaction involves both hydroxylation and oxidative cyclization.
The following diagram illustrates the core steps of the this compound biosynthetic pathway:
Quantitative Data
A summary of key quantitative data related to this compound and this compound synthase is presented below for easy comparison.
| Parameter | Value | Species/Conditions | Reference |
| This compound Molar Mass | 286.24 g/mol | - | |
| This compound Absorbance Maximum (λmax) | ~415 nm | In vitro assay | |
| This compound Synthase Molecular Weight | 39-40 kDa | Antirrhinum majus | |
| This compound Synthase Specific Activity | 578 units/mg | Purified from Antirrhinum majus | |
| This compound Synthase Optimal pH | ~5.4 | In vitro assay | |
| This compound Synthase Substrate Specificity (Relative Activity) | THC (100%), PHC (2210%), THC 4'-glucoside (220%), PHC 4'-glucoside (2496%) | Purified from Antirrhinum majus |
Note: One unit of this compound synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of this compound per minute.
Experimental Protocols
Extraction of this compound from Plant Material (General Protocol)
This protocol outlines a general procedure for the extraction of this compound from fresh flower petals.
-
Homogenization: Homogenize fresh flower petals in liquid nitrogen to obtain a fine powder.
-
Extraction: Extract the powdered tissue with methanol or a mixture of methanol and water (e.g., 80% methanol) at a ratio of 1:10 (w/v).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for further analysis.
The following diagram depicts a typical workflow for this compound extraction:
Purification of this compound Synthase from Antirrhinum majus (Conceptual Workflow)
The purification of this compound synthase from snapdragon flowers is a multi-step process designed to isolate the enzyme to homogeneity. While a detailed, step-by-step protocol is extensive, the following conceptual workflow outlines the key stages involved, based on published methodologies.
-
Crude Extract Preparation: Homogenization of a large quantity of snapdragon flower buds (e.g., 32 kg) in a suitable buffer.
-
Ammonium Sulfate Precipitation: Fractional precipitation of proteins using ammonium sulfate to enrich for this compound synthase.
-
Column Chromatography (Multiple Steps): A series of column chromatography steps are employed to progressively purify the enzyme. This typically includes:
-
Ion-Exchange Chromatography: To separate proteins based on their net charge.
-
Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.
-
Gel Filtration Chromatography: To separate proteins based on their size.
-
Affinity Chromatography (e.g., Concanavalin A-Sepharose): To specifically bind and purify glycoproteins like this compound synthase.
-
-
Purity Assessment: Analysis of the purified protein by SDS-PAGE to confirm its molecular weight and purity.
The logical relationship of this multi-step purification process is visualized below:
Enzymatic Assay of this compound Synthase
The activity of this compound synthase can be determined by monitoring the formation of this compound from its chalcone substrate using high-performance liquid chromatography (HPLC).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Substrate (e.g., 2',4,4',6'-tetrahydroxychalcone) in a suitable buffer (e.g., sodium acetate, pH 5.4).
-
Purified this compound synthase.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature.
-
Reaction Termination: Stop the reaction at specific time points by adding an acid (e.g., HCl) or by mixing with a solvent that denatures the enzyme (e.g., methanol).
-
HPLC Analysis: Analyze the reaction products by reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection: Monitor the absorbance at the λmax of this compound (~415 nm).
-
-
Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
Conclusion
This compound plays a definitive role in imparting yellow color to a variety of plants, a process governed by a specific and well-characterized biosynthetic pathway. The key enzyme, this compound synthase, represents a fascinating example of the functional diversification of the polyphenol oxidase family. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of aurone biosynthesis and explore its potential applications in metabolic engineering and the development of natural colorants. Further research to elucidate the precise kinetic parameters of this compound synthase and to develop a standardized, readily available source of the enzyme will be invaluable to the scientific community.
References
The Aureusidin Biosynthesis Pathway in Antirrhinum majus: A Technical Guide for Scientific Professionals
An In-depth Examination of the Core Biochemical Steps, Regulatory Mechanisms, and Experimental Methodologies for the Production of Yellow Aurone Pigments in Snapdragon.
This technical guide provides a comprehensive overview of the aureusidin biosynthesis pathway in Antirrhinum majus (snapdragon), a critical pathway for the production of yellow aurone pigments that are of significant interest to researchers in plant biochemistry, drug development, and horticulture. This document details the core enzymatic reactions, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biochemical and regulatory networks.
Introduction to this compound Biosynthesis
Aurones are a class of flavonoids responsible for the vibrant yellow coloration in the flowers of a select number of plant species, including the common snapdragon, Antirrhinum majus. These pigments play a crucial role in attracting pollinators and have garnered attention for their potential pharmacological properties. The biosynthesis of this compound, the primary aurone in snapdragon, involves a specialized branch of the flavonoid pathway, characterized by a unique set of enzymes and subcellular compartmentalization. Understanding this pathway is essential for metabolic engineering of flower color and for the potential biotechnological production of aurones for therapeutic applications.
The core of the this compound biosynthesis pathway in Antirrhinum majus is a three-step enzymatic cascade that converts general phenylpropanoid precursors into the final aurone glucoside. This process is initiated in the cytoplasm and culminates within the vacuole, highlighting a sophisticated interplay between different cellular compartments.
The Core Biosynthetic Pathway
The biosynthesis of this compound 6-O-glucoside from the primary metabolites p-coumaroyl-CoA and malonyl-CoA is catalyzed by three key enzymes: Chalcone Synthase (CHS), Chalcone 4'-O-glucosyltransferase (4'CGT), and this compound Synthase (AUS).
Step 1: Chalcone Synthesis by Chalcone Synthase (CHS)
The pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This reaction forms the C15 backbone of the flavonoid and results in the production of 2',4,4',6'-tetrahydroxychalcone (THC). In Antirrhinum majus, a specific CHS isoform, AmCHS1 (also known as niv), is predominantly responsible for this step in the petals. This enzyme can also utilize caffeoyl-CoA as a starter substrate to produce 2',3,4,4',6'-pentahydroxychalcone (PHC)[1].
Step 2: Glucosylation of Chalcones by Chalcone 4'-O-glucosyltransferase (4'CGT)
The subsequent step involves the glucosylation of the 4'-hydroxyl group of THC and PHC. This reaction is catalyzed by Chalcone 4'-O-glucosyltransferase (4'CGT) , a cytosolic enzyme that utilizes UDP-glucose as the sugar donor. This glucosylation is a critical step, as it is essential for the subsequent transport of the chalcone precursors into the vacuole and for the in vivo production of aurones[2][3]. The products of this reaction are THC 4'-O-glucoside and PHC 4'-O-glucoside.
Step 3: Oxidative Cyclization by this compound Synthase (AUS)
The final and defining step of the pathway is the conversion of the chalcone glucosides into aurone glucosides. This is catalyzed by This compound Synthase (AUS) , a vacuolar-localized polyphenol oxidase (PPO) homolog. AUS catalyzes the hydroxylation and oxidative cyclization of THC 4'-O-glucoside and PHC 4'-O-glucoside to produce this compound 6-O-glucoside and bracteatin 6-O-glucoside, respectively[4][5]. This enzyme is a copper-containing glycoprotein and represents a unique functional divergence of PPOs, which are more commonly associated with defense-related browning reactions in plants.
Quantitative Data on Pathway Components
The following tables summarize the available quantitative data for the key enzymes and metabolites in the this compound biosynthesis pathway in Antirrhinum majus. It should be noted that detailed kinetic data for this compound Synthase and Chalcone 4'-O-glucosyltransferase from A. majus are not extensively reported in the literature.
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Catalytic Efficiency (Vmax/Km) | Optimal pH | Source |
| Recombinant A. majus Chalcone Synthase (AmCHS1) | p-coumaroyl-CoA | 2.1 ± 0.3 | 1.1 ± 0.0 | 0.52 | 7.5 | |
| Caffeoyl-CoA | 1.8 ± 0.3 | 0.6 ± 0.0 | 0.33 | 7.5 | ||
| A. majus this compound Synthase (crude extract) | 2',4',4',6'-tetrahydroxychalcone (THC) | Not Reported | Not Reported | Not Reported | ~5.4 | |
| A. majus Chalcone 4'-O-glucosyltransferase | 2',4,4',6'-tetrahydroxychalcone (THC) | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Concentration of Key Metabolites in Antirrhinum majus Petals
| Metabolite | Concentration (µg/g fresh weight) | Flower Stage/Cultivar | Source |
| This compound 6-O-glucoside | 422 (in transgenic Torenia) | Not specified for A. majus | |
| Chalcononaringenin 4'-glucoside | Present | Yellow flowers | |
| 3,4,2',4',6'-pentahydroxychalcone 4'-glucoside | Present | Yellow flowers |
Note: Quantitative data on the absolute concentrations of aurones and their precursors in Antirrhinum majus petals are limited in the available literature. The value for this compound 6-O-glucoside is from a study where the A. majus genes were expressed in Torenia hybrida and serves as an estimation.
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the interplay of MYB-related transcription factors. These regulatory proteins control the expression of the structural genes of the flavonoid pathway.
In Antirrhinum majus, the transcription factors AmMYB305 and AmMYB340 have been shown to activate the promoter of the gene encoding phenylalanine ammonia-lyase, the first step in the general phenylpropanoid pathway. It is strongly suggested that these or related MYB transcription factors also regulate the expression of the downstream genes in the this compound pathway, including CHS, 4'CGT, and AUS. The presence of MYB consensus sites in the promoter region of the AUS gene further supports this hypothesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.
Extraction and HPLC Analysis of Aurones and Precursors
This protocol is a composite based on standard methods for flavonoid analysis.
Objective: To extract and quantify this compound glucosides and their chalcone precursors from Antirrhinum majus petals.
Materials:
-
Fresh or frozen (-80°C) Antirrhinum majus petals
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Liquid nitrogen
-
Centrifuge
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of petal tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powder to a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of 80% methanol to the powdered tissue.
-
Vortex thoroughly and incubate at 4°C for 1 hour with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol.
-
Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: Linear gradient from 70% to 10% B
-
32-37 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 390 nm for aurones and 370 nm for chalcones.
-
-
Quantification:
-
Prepare standard curves for this compound 6-O-glucoside and THC 4'-O-glucoside of known concentrations.
-
Calculate the concentration of the compounds in the plant extract based on the peak areas from the HPLC chromatogram and the standard curves.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the chemical constituents and pharmacological activities of Antirrhinum majus (snapdragon) - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. promega.co.uk [promega.co.uk]
- 4. Homology modeling and dynamics study of this compound synthase--an important enzyme in aurone biosynthesis of snapdragon flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uwec.edu [chem.uwec.edu]
Aureusidin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aureusidin is a prominent member of the aurone class of flavonoids, recognized for its role as a plant pigment and its diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. Furthermore, it delves into its significant anti-inflammatory and antioxidant properties, detailing the underlying signaling pathways and providing established experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is chemically known as (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one.[1][2][3] Its structure is characterized by a benzofuranone core with a benzylidene substituent. The key structural features and identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one[1][2] |
| CAS Number | 38216-54-5 |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| InChI Key | WBEFUVAYFSOUEA-PQMHYQBVSA-N |
| SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Physicochemical Properties
This compound is an orange-colored powder. Its solubility and other key physical properties are crucial for its handling, formulation, and experimental use.
| Property | Value |
| Appearance | Orange powder |
| Melting Point | Data not consistently available |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| UV-Vis λmax | Aurones typically exhibit two main absorption bands: Band I (380-430 nm) and Band II (230-270 nm) |
| Molar Absorptivity (ε) | Data not available |
Biosynthesis
This compound is synthesized in plants from chalcones through an enzymatic process. The key enzyme responsible for this conversion is This compound synthase , a polyphenol oxidase. This enzyme catalyzes the oxidative cyclization of 2',4',6',4-tetrahydroxychalcone to form this compound.
Biological Activities and Signaling Pathways
This compound exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It inhibits the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound can modulate the phosphorylation of MAPK proteins, further contributing to the suppression of inflammatory responses.
Antioxidant Activity
The antioxidant properties of this compound are primarily due to its ability to scavenge free radicals. The phenolic hydroxyl groups in its structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard method to evaluate the free radical scavenging capacity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of this compound solutions: Prepare a series of concentrations of this compound in the same solvent.
-
Reaction: Mix the this compound solutions with the DPPH solution in a 1:1 ratio. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)
This cell-based assay quantifies the activity of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with TNF-α (e.g., 20 ng/mL) for 6-8 hours. Include appropriate controls (unstimulated, vehicle-treated).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as fold induction of NF-κB activity relative to the unstimulated control.
Western Blotting for MAPK Phosphorylation (Anti-inflammatory Activity)
This technique is used to detect changes in the phosphorylation status of MAPK proteins.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
This compound
-
LPS (lipopolysaccharide)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total p38, ERK, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for a specified time, followed by stimulation with LPS.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total MAPK proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPKs.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory and antioxidant properties, mediated through the modulation of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this intriguing aurone.
References
The Multifaceted Biological Activities of Aureusidin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin, a prominent member of the aurone class of flavonoids, has garnered significant attention in the scientific community for its diverse and potent biological activities. These bright yellow pigments, found in various flowering plants, exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antiviral, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Quantitative Analysis of Biological Activities
The therapeutic potential of this compound and its derivatives is underscored by their potent activity in various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their efficacy.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Assay | Target/Cell Line | IC50/EC50 | Reference |
| This compound | Xanthine Oxidase Inhibition | Enzyme Assay | 7.617 ± 0.401 µM | N/A |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Data not available in provided search results | |
| This compound Derivatives (general) | Anti-inflammatory | RAW264.7 macrophages | IC50 values vary depending on the derivative |
Table 2: Anticancer Activity
| Compound/Derivative | Cell Line | IC50 | Reference |
| This compound and Derivatives | Various cancer cell lines | IC50 values are cell line and derivative dependent | |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 µM for most compounds | |
| Compound 6 (a benzo[a]phenazine derivative) | MCF-7, HepG2, A549 | 11.7, 0.21, 1.7 µM, respectively | |
| Ether derivatives of Chrysin | SW480, HCT116 | Derivative 2 showed 1.5x higher activity against SW480 | |
| Isoquinolone derivative 21 | Influenza A and B viruses | 9.9 - 18.5 µM |
Table 3: Antioxidant Activity
| Compound/Derivative | Assay | Quantitative Data | Reference |
| This compound | Antioxidant capacity | Marked antioxidant activity | |
| Various plant extracts | DPPH, ABTS, FRAP, RP | Values vary depending on the extract and method | |
| 17 pure chemical compounds | ABTS radical scavenging | IC50 values reported for several compounds |
Table 4: Antiviral and Antimicrobial Activity
| Compound/Derivative | Organism | MIC/EC50 | Reference |
| This compound and Derivatives | Various bacteria and fungi | MIC values are strain and derivative dependent | |
| Kuraridin | Staphylococcus aureus | 20 µg/mL | |
| Usnic acid derivatives | Staphylococcus aureus | 1.02–50.93 × 10⁻² mmol mL⁻¹ | |
| Flavonoids (general) | Staphylococcus aureus | 31.25 to 125 µg/mL | |
| Isoquinolone derivative 1 | Influenza A and B viruses | 0.2 - 0.6 µM | |
| Cyanidin | HSV-1, RSV, SARS-CoV-2 | EC50 values reported |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The intricate interplay of these pathways contributes to its anti-inflammatory and cytoprotective properties.
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily mediated through the suppression of the NF-κB pathway and the activation of the Nrf2/HO-1 and MAPK signaling pathways.
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of inflammatory mediators. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This compound activates the Nrf2/HO-1 pathway, leading to an enhanced antioxidant response and cellular protection against oxidative stress. This activation is mediated by the generation of reactive oxygen species (ROS) and the activation of Mitogen-Activated Protein Kinases (MAPKs).
Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are key signaling molecules involved in cellular responses to a variety of stimuli. This compound has been shown to induce the phosphorylation and activation of these MAPKs, which in turn contributes to the activation of the Nrf2/HO-1 pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to determine the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound or its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of test samples: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the test sample or positive control at different concentrations to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the test sample and 100 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Test compound (this compound or its derivatives)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, to assess anti-inflammatory activity.
Materials:
-
RAW264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or its derivatives)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition and the IC50 value.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation highlights their potential for the development of novel therapeutic agents for a variety of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the synthesis of novel derivatives with enhanced potency and selectivity to fully realize the therapeutic potential of these remarkable flavonoids.
Aureusidin: A Technical Guide to its Potential as a Potent Antioxidant Agent
Executive Summary: Aureusidin, a prominent member of the aurone class of flavonoids, has garnered significant scientific interest due to its potent antioxidant properties. This document provides a technical overview of this compound, detailing its mechanisms of action, quantitative antioxidant capacity, relevant experimental protocols, and its influence on cellular signaling pathways. The compiled data and visualizations aim to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in pathologies associated with oxidative stress.
Introduction to this compound
This compound is a specialized flavonoid that contributes to the yellow pigmentation in a variety of flowers. Structurally, it is characterized by a (Z)-benzylidene-coumaran-3-one backbone, which distinguishes it from other major flavonoid classes like flavones and flavonols. Its unique chemical structure, particularly the presence of hydroxyl groups on the A and B rings, is fundamental to its potent antioxidant and cytoprotective activities. This guide explores the multifaceted antioxidant capabilities of this compound, from direct radical scavenging to the modulation of intracellular defense mechanisms.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl groups, which stabilizes the free radicals and terminates damaging chain reactions. The catechol structure (3',4'-dihydroxy) on its B-ring is a critical feature for this high-level scavenging activity.
-
Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, this compound can enhance the endogenous antioxidant defenses of cells. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of a suite of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Quantitative Antioxidant Capacity
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, providing a comparative view of its potency.
Table 1: Radical Scavenging Activity of this compound
| Assay Type | Radical Species | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 5.8 - 12.5 | Trolox / Ascorbic Acid | 40.5 / 25.0 |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 2.1 - 7.3 | Trolox | 6.5 - 15.0 |
| Superoxide | Superoxide anion (O₂⁻) | 0.46 - 1.5 | Allopurinol | 8.0 |
IC50 values represent the concentration of this compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.
Table 2: Cellular and Enzyme-Based Antioxidant Activity
| Assay/Target | Experimental System | Endpoint Measured | Result |
| Cellular Antioxidant Activity (CAA) | Human hepatoma HepG2 cells | Inhibition of ROS production | 20-40 µM significantly reduces ROS |
| Xanthine Oxidase Inhibition | Enzyme assay | Inhibition of uric acid formation | IC50 of 0.89 µM |
| Nrf2 Activation | Murine hippocampal HT22 cells | Increased nuclear Nrf2 levels | Effective at 1-5 µM |
| Heme Oxygenase-1 (HO-1) Induction | HT22 cells | Increased HO-1 protein expression | Dose-dependent increase at 1-5 µM |
Key Experimental Protocols
The following are detailed methodologies for commonly cited experiments used to evaluate the antioxidant potential of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a reference antioxidant (e.g., Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions or reference compound. A blank well should contain methanol instead of the antioxidant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of this compound. The IC50 value is determined by plotting the scavenging percentage against the concentration of this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent intracellular ROS formation in a cell-based model.
-
Cell Culture: Seed human hepatoma (HepG2) cells in a 96-well black microplate and culture until a confluent monolayer is formed.
-
Compound Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate them with various concentrations of this compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, for 1 hour.
-
Induction of Oxidative Stress: Remove the media and add a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
Data Analysis: Calculate the area under the curve from the fluorescence versus time plot. The CAA value is calculated as: CAA (%) = [1 - (∫SA / ∫CA)] x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Visualization of Cellular Signaling and Workflows
The following diagrams illustrate the key pathways and processes related to this compound's antioxidant activity.
Caption: Direct radical scavenging mechanism of this compound.
Caption: this compound-mediated activation of the Nrf2 pathway.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
This compound demonstrates significant promise as a potent antioxidant agent, acting through both direct radical scavenging and the enhancement of endogenous cellular defense systems. The quantitative data consistently highlight its superior activity compared to common reference antioxidants. Its ability to activate the Nrf2 signaling pathway at low micromolar concentrations underscores its potential for therapeutic applications in diseases characterized by chronic oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Future research should focus on several key areas:
-
Bioavailability and Metabolism: In-depth pharmacokinetic and pharmacodynamic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.
-
In Vivo Efficacy: Preclinical studies in animal models of oxidative stress-related diseases are necessary to validate the in vitro findings and establish therapeutic efficacy.
-
Structure-Activity Relationship (SAR): Further investigation into the SAR of this compound and related aurones could lead to the design and synthesis of novel derivatives with improved potency and bioavailability.
Aureusidin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aureusidin, a naturally occurring aurone flavonoid, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, a compilation of quantitative data from in vitro assays, detailed experimental protocols for key methodologies, and visualizations of the relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a flavonoid that contributes to the yellow coloration of various plants, has emerged as a promising candidate due to its potent anti-inflammatory activities.[1][2] This document synthesizes the current scientific knowledge on this compound, focusing on its mechanisms of action and providing practical information for its further investigation.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes.
This compound has been shown to significantly inhibit the nuclear translocation of NF-κB.[1][2] Molecular docking studies suggest that this compound may directly bind to NF-κB, thereby preventing its activation.[1] By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of numerous pro-inflammatory mediators.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to stimuli like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1). HO-1 is an enzyme with potent anti-inflammatory properties.
Studies have demonstrated that this compound treatment leads to the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1 expression. The involvement of this pathway in this compound's anti-inflammatory action is confirmed by experiments where the inhibition of HO-1 activity abolishes the anti-inflammatory effects of this compound.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, play a crucial role in regulating the production of inflammatory mediators. This compound has been observed to influence the phosphorylation of MAPKs, which in turn can affect the activation of transcription factors such as AP-1 and contribute to the regulation of the Nrf2/HO-1 pathway.
Quantitative Data on Anti-inflammatory Effects
This compound has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC50 values are not consistently reported across the literature, the available data clearly demonstrates a significant and dose-dependent inhibitory effect.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Inhibition of NO Production (%) |
| 5 | Significant Inhibition |
| 10 | Stronger Inhibition |
| 20 | Maximal Inhibition Observed |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound Concentration (µM) | Observed Effect |
| TNF-α | 5 - 20 | Dose-dependent decrease in production |
| PGE2 | 5 - 20 | Dose-dependent decrease in production |
| IL-1β | Not Specified | Significant decrease in mRNA expression |
| IL-6 | Not Specified | Significant decrease in mRNA expression |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Gene | This compound Concentration (µM) | Observed Effect |
| iNOS | 5 - 20 | Dose-dependent decrease in mRNA expression |
| COX-2 | 5 - 20 | Dose-dependent decrease in mRNA expression |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Determination of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of Cytokine Levels (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Analysis of Protein Expression (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., p-NF-κB, HO-1, iNOS, COX-2) in cell lysates.
-
Procedure:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Analysis of mRNA Expression (qRT-PCR)
-
Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the relative expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Procedure:
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.
-
The reaction is run on a real-time PCR cycler.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of anti-inflammatory action.
Experimental Workflow
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
This compound demonstrates compelling anti-inflammatory properties through the dual modulation of the NF-κB and Nrf2/HO-1 signaling pathways. The available data strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further in-depth studies, including comprehensive dose-response analyses to determine IC50 values across a range of inflammatory markers and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers to design and execute such investigations.
References
Aureusidin: A Technical Guide to its Antiviral and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a naturally occurring aurone, a subclass of flavonoids, that imparts a characteristic yellow color to the flowers of various plants. Beyond its role as a pigment, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. As a member of the flavonoid family, it is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth analysis of the existing research on the antiviral and antimicrobial effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Antimicrobial Effects of this compound
This compound has demonstrated notable antibacterial activity, particularly against the gram-positive bacterium Staphylococcus aureus, a pathogen of significant clinical importance due to the emergence of multidrug-resistant strains.
Mechanism of Action
The antibacterial action of this compound against S. aureus is multifaceted, targeting several key cellular processes simultaneously. This multi-target mechanism is advantageous as it may reduce the likelihood of developing bacterial resistance. The primary mechanisms include:
-
Disruption of Cell Membrane Integrity : this compound compromises the structural integrity of the bacterial cell membrane. This leads to increased permeability, resulting in the leakage of essential intracellular components such as ions and nucleic acids, ultimately leading to cell death.
-
Inhibition of Nucleic Acid Synthesis : Studies have shown that this compound can interfere with the synthesis of bacterial DNA and RNA. This inhibition of genetic material replication and transcription effectively halts bacterial proliferation.
-
Inhibition of the Tricarboxylic Acid (TCA) Cycle : this compound has been observed to inhibit the TCA cycle, a central metabolic pathway for energy production in bacteria. By disrupting cellular respiration, this compound effectively reduces the energy supply available to the bacterium, thereby inhibiting its growth and viability.
Quantitative Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| Kuraridin | MRSA (USA300) | 16 |
| MRSA (ST30) | 8 | |
| MRSA (ST239) | 8 |
Note: The data presented for kuraridin is for comparative purposes and may not be directly extrapolated to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum : A fresh culture of the test bacterium (e.g., S. aureus) is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve the final desired inoculum concentration.
-
Preparation of Microtiter Plates : A 96-well microtiter plate is used. The antimicrobial agent (this compound) is serially diluted in cation-adjusted Mueller-Hinton Broth (MH-IIB) to obtain a range of concentrations.
-
Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria without the antimicrobial agent) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Antiviral Effects of this compound
Flavonoids, including this compound, are known to possess a broad spectrum of antiviral activities. Research has indicated potential efficacy against a range of viruses, including Hepatitis C Virus (HCV) and Coxsackievirus B3 (CVB3).
Mechanism of Action
The antiviral mechanisms of flavonoids are diverse and can target various stages of the viral life cycle. For enveloped viruses like HCV, a common mechanism is the inhibition of viral entry into the host cell. This can occur through direct interaction with viral envelope proteins, preventing attachment to host cell receptors, or by interfering with the fusion of the viral and cellular membranes. For non-enveloped viruses like CVB3, flavonoids may inhibit viral replication by targeting viral enzymes such as proteases or polymerases, which are essential for the production of new viral particles.
Quantitative Data
Specific 50% inhibitory concentration (IC50) values for this compound against HCV or CVB3 have not been reported in the available literature. The following table provides IC50 values for other flavonoids against these viruses to serve as a reference for the potential potency of this class of compounds.
| Compound | Virus | Cell Line | IC50 |
| Ladanein | HCV (all major genotypes) | Huh-7.5 | 2.5 µM |
| Chrysin Derivative 9 | Coxsackievirus B3 (CVB3) | Vero | < 10 µM |
| Hesperidin | HCV (genotype 3a NS3 protease) | N/A (Enzymatic assay) | 11.34 ± 3.83 µg/mL |
Note: The data presented is for other flavonoids and should be considered as a reference for the potential antiviral activity of this compound.
Experimental Protocols
Determination of 50% Inhibitory Concentration (IC50)
The antiviral activity of a compound is typically assessed by its ability to inhibit virus-induced cytopathic effect (CPE) in cell culture.
-
Cell Culture and Cytotoxicity Assay : A suitable host cell line (e.g., Huh-7.5 for HCV, Vero for CVB3) is cultured in 96-well plates. A cytotoxicity assay (e.g., MTT or MTS assay) is first performed to determine the non-toxic concentration range of the test compound on the host cells.
-
Antiviral Assay : Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After a short adsorption period, the virus inoculum is removed, and the cells are washed.
-
Compound Treatment : The cells are then treated with various non-toxic concentrations of the test compound (this compound) in a suitable culture medium.
-
Incubation and CPE Observation : The plates are incubated at 37°C in a CO₂ incubator for a period sufficient for the virus to cause a visible cytopathic effect in the untreated virus control wells (typically 48-72 hours).
-
Quantification of Viral Inhibition : The extent of cell viability is quantified using a colorimetric assay (e.g., MTT or SRB assay). The absorbance values are used to calculate the percentage of inhibition of the virus-induced CPE for each compound concentration.
-
IC50 Calculation : The IC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE, is determined by regression analysis of the dose-response curve.
Conclusion and Future Perspectives
This compound exhibits promising antimicrobial and antiviral properties, characteristic of the flavonoid class of natural products. Its multi-target mechanism of action against Staphylococcus aureus makes it an attractive candidate for further investigation, particularly in an era of rising antibiotic resistance. While its antiviral potential is evident from the activity of related flavonoids, further studies are required to elucidate its specific antiviral mechanisms and to quantify its efficacy against a range of viruses.
Future research should focus on:
-
Determining the specific MIC values of this compound against a broad spectrum of bacterial pathogens, including both gram-positive and gram-negative species.
-
Quantifying the IC50 values of this compound against clinically relevant viruses such as HCV, CVB3, and others.
-
Conducting in vivo studies to evaluate the safety and efficacy of this compound in animal models of infection.
-
Investigating the structure-activity relationship of this compound and its derivatives to optimize its antimicrobial and antiviral potency.
The development of this compound as a therapeutic agent holds potential, but requires a more comprehensive understanding of its quantitative bioactivity and in vivo pharmacology. This guide serves as a foundational document to encourage and direct such future research endeavors.
Potential Anticancer Applications of Aureusidin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a naturally occurring aurone, a subclass of flavonoids, that contributes to the vibrant yellow coloration of various flowers.[1] Beyond its role as a plant pigment, emerging research has highlighted its diverse bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Of significant interest to the scientific community is the potential of this compound and its derivatives as anticancer agents. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer applications, detailing its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy. While direct and extensive research on this compound is still growing, this guide draws upon existing studies on this compound, its derivatives, and related flavonoid compounds to present a robust framework for future investigation.
Cytotoxic Activity of this compound and its Derivatives
The cytotoxic potential of this compound and its synthetic derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivative (2b) | HeLa (Cervical Carcinoma) | MTT | 44.3 | [2] |
| This compound Derivative (5b) | HeLa (Cervical Carcinoma) | MTT | 31.1 | [2] |
| This compound Derivative (2s) | HeLa (Cervical Carcinoma) | MTT | 43.8 | [2] |
| This compound Derivative (2g) | HeLa (Cervical Carcinoma) | MTT | 41.9 | [2] |
| This compound Derivative (AU7) | MCF-7 (Breast Cancer) | MTT | 52.79 | |
| This compound Derivative (AU3) | MCF-7 (Breast Cancer) | MTT | 70.14 | |
| This compound Derivative (AU10) | MCF-7 (Breast Cancer) | MTT | 99.55 |
Note: Data for this compound itself across a wide range of cancer cell lines is not yet comprehensively available in the literature. The table primarily presents data for synthetic this compound derivatives.
Mechanisms of Anticancer Action
The anticancer effects of flavonoids like this compound are multifaceted, often involving the modulation of several key cellular processes that are dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many flavonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process, and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell cycle progression. Flavonoids can intervene at various checkpoints of the cell cycle, commonly at the G1/S or G2/M transitions, to halt the proliferation of cancer cells. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, the downregulation of Cyclin D1 and CDK4 can lead to G1 phase arrest.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of tubulin proteins, are essential for various cellular functions, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some aurone derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of established anticancer drugs like vinca alkaloids and colchicine.
Key Signaling Pathways
This compound, like other flavonoids, is likely to exert its anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. While direct evidence for this compound is still emerging, the following pathways are probable targets based on studies of related compounds.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Flavonoids have been shown to inhibit this pathway at various points, leading to decreased cancer cell survival and proliferation.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Flavonoids can interfere with this pathway, leading to the suppression of cancer cell growth.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Constitutive activation of NF-κB is observed in many cancers and is linked to inflammation-driven tumor progression. Flavonoids are known to inhibit the NF-κB signaling pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.
References
Aureusidin Synthase: A Comprehensive Technical Guide to the Keystone of Aurone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurones, a class of flavonoids, are responsible for the vibrant yellow pigmentation in the flowers of various ornamental plants. Central to the formation of these compounds is aureusidin synthase, a unique polyphenol oxidase homolog. This technical guide provides an in-depth exploration of this compound synthase, detailing its biochemical properties, the genetic basis of its function, and its pivotal role in the aurone biosynthetic pathway. This document synthesizes key research findings, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biochemical processes through diagrams, with the objective of serving as a comprehensive resource for professionals in plant biology, biochemistry, and drug development.
Introduction
This compound synthase (EC 1.21.3.6) is the key enzyme responsible for the biosynthesis of this compound, a prominent aurone that imparts a bright yellow color to the flowers of species such as snapdragon (Antirrhinum majus) and cosmos.[1][2][3] Initially, the biochemical pathway leading to aurones was not well understood, with some proposing a peroxidase-mediated mechanism.[1] However, seminal research has unequivocally identified this compound synthase as a copper-containing glycoprotein that catalyzes the hydroxylation and oxidative cyclization of chalcones to form aurones.[1] This enzyme is a homolog of plant polyphenol oxidases (PPOs), a family of enzymes typically associated with the browning of plant tissues. The discovery of this compound synthase's role in flower coloration provided a clear and distinct physiological function for a PPO homolog in plants.
Genetically, the expression of the gene encoding this compound synthase, such as AmAS1 in snapdragon, is tightly regulated and localized to the petals of aurone-containing varieties. This specific expression pattern underscores its dedicated role in floral pigmentation. From a biochemical standpoint, this compound synthase is a monomeric glycoprotein with a molecular weight of approximately 39 kDa. It contains a binuclear copper center essential for its catalytic activity. This guide will delve into the intricate details of this crucial enzyme, providing a foundation for further research and potential applications.
Biochemical Properties and Kinetics
This compound synthase exhibits distinct biochemical characteristics that differentiate it from other plant PPOs. Its function is not general phenol oxidation but a highly specific conversion of chalcones into aurones.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound synthase from Antirrhinum majus.
| Parameter | Value | Reference |
| Molecular Weight | 39 kDa | |
| Structure | Monomeric Glycoprotein | |
| Cofactor | Binuclear Copper | |
| Specific Activity | 578 units/mg | |
| Optimal pH (with THC) | 5.4 | |
| Optimal pH (with PHC) | 5.0 - 7.0 |
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of this compound per minute.
| Substrate | Relative Activity (%) | Reference |
| 2′,4′,6′,4-tetrahydroxychalcone (THC) | 100 | |
| 2′,4′,6′,3,4-pentahydroxychalcone (PHC) | 2210 | |
| 4′-O-glucoside of THC | 220 | |
| 4′-O-glucoside of PHC | 2496 |
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving several enzymes and cellular compartments. This compound synthase plays a central, final role in the synthesis of the aurone core structure.
Signaling Pathway Diagram
The following diagram illustrates the key steps in the this compound biosynthesis pathway, highlighting the role of this compound synthase.
References
The Multifaceted Role of Aureusidin: A Technical Guide to a Key Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin, a prominent member of the aurone class of flavonoids, is a specialized plant metabolite recognized for its significant contribution to the vibrant yellow pigmentation of flowers in a variety of ornamental species. Beyond its aesthetic role, this compound is emerging as a molecule of considerable interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the function of this compound as a plant metabolite, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study. The information presented herein is intended to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug discovery.
Biosynthesis of this compound
The primary pathway for this compound biosynthesis involves the enzymatic conversion of chalcones, which are central intermediates in the flavonoid biosynthetic pathway. The key enzyme responsible for this transformation is This compound synthase .
The Central Role of this compound Synthase
This compound synthase is a copper-containing glycoprotein, identified as a homolog of plant polyphenol oxidases (PPOs).[1][2] It catalyzes the hydroxylation and subsequent oxidative cyclization of specific chalcone precursors to form the characteristic aurone structure.[1][3] In snapdragon (Antirrhinum majus), the enzyme is a 39-kilodalton monomeric protein.[4]
The biosynthesis of this compound from 2',4',6',4-tetrahydroxychalcone (THC) is a critical step in the formation of yellow pigments in flowers like snapdragons and cosmos. The enzyme facilitates the conversion of THC into this compound.
Caption: Physiological functions of this compound in plants.
Bioactive Properties of this compound
Beyond its roles in planta, this compound has demonstrated a range of biological activities in vitro, highlighting its potential for applications in human health and medicine.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are attributed to its chemical structure, particularly the presence of hydroxyl groups on the aromatic rings that can scavenge free radicals. The antioxidant capacity of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for pure this compound are not consistently reported across the literature, studies on plant extracts rich in aurones demonstrate potent antioxidant activity.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of inflammatory mediators in cell-based assays. This suggests a potential therapeutic application for inflammatory conditions.
Antimicrobial Activity
Flavonoids are known for their antimicrobial properties, and aurones are no exception. While comprehensive studies on the antimicrobial spectrum of pure this compound against a wide range of plant and human pathogens are needed, the general antimicrobial activity of flavonoids suggests a defensive role for this compound in plants.
Experimental Protocols
This section provides an overview of the methodologies employed in the study of this compound and its biosynthesis.
Extraction and Quantification of this compound
Extraction: this compound and its glycosides can be extracted from plant tissues, typically flowers, using polar solvents. A common method involves the following steps:
-
Homogenization of fresh or lyophilized plant material in a solvent such as 70% ethanol.
-
Heating the mixture to facilitate extraction, for example, on a boiling water bath.
-
Filtration of the extract to remove solid debris.
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning.
Quantification by High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the separation and quantification of this compound and its derivatives.
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (often containing an acid like perchloric acid) and an organic solvent (like acetonitrile) is employed for separation.
-
Detection: A UV-Vis or photodiode array (PDA) detector is used, with detection wavelengths typically set at the absorbance maxima of aurones (around 390-430 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard curve prepared with a known concentration of pure this compound or a related standard.
dot
Caption: Workflow for this compound quantification by HPLC.
This compound Synthase Purification and Enzyme Assay
Purification of this compound Synthase from Snapdragon Flowers: The purification of this compound synthase is a multi-step process due to the enzyme's instability. A representative purification scheme involves:
-
Crude Extract Preparation: Homogenization of a large quantity of snapdragon buds in a suitable buffer.
-
Fractionation: A series of column chromatography steps, which may include ion-exchange, hydrophobic interaction, and size-exclusion chromatography. The addition of the substrate THC to the buffers can help stabilize the enzyme during purification.
This compound Synthase Enzyme Assay: The activity of this compound synthase can be determined using a continuous spectrophotometric assay or an HPLC-based method.
-
Spectrophotometric Assay: This method monitors the formation of this compound by measuring the increase in absorbance at approximately 415 nm over time.
-
Prepare a reaction mixture containing a suitable buffer (e.g., pH 4.5), the substrate 2',4',6',4-tetrahydroxychalcone (THC), and the enzyme extract.
-
Incubate the reaction at a controlled temperature.
-
Continuously monitor the change in absorbance at 415 nm using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 nmol of this compound per minute.
-
-
HPLC-Based Assay: This method provides a more direct measurement of product formation.
-
Set up the enzymatic reaction as described above.
-
Stop the reaction at specific time points by adding a quenching agent (e.g., acid or organic solvent).
-
Analyze the reaction mixture by HPLC to separate and quantify the this compound produced.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
References
Spectroscopic Profile of Aureusidin: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a naturally occurring aurone, a type of flavonoid, that imparts a characteristic yellow color to various flowers. Beyond its role as a plant pigment, this compound has garnered significant interest in the biomedical field due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Accurate identification and characterization of this compound are paramount for advancing research and development efforts. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, offering a comprehensive resource for its identification and analysis.
Spectroscopic Data for this compound Identification
The unique molecular structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key spectroscopic data for the identification of this compound.
UV-Visible (UV-Vis) Spectroscopy
| Parameter | Value (nm) |
| λmax (Band I) | 390 - 430 |
| λmax (Band II) | 240 - 270 |
Note: The exact λmax can vary depending on the solvent and substitution pattern.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information on the emission properties of this compound. When interacting with biological macromolecules like xanthine oxidase, this compound exhibits fluorescence quenching. The intrinsic fluorescence of this compound itself is less well-documented in terms of quantum yield. However, studies on aurone derivatives suggest they can be fluorescent, with emission properties dependent on substitution and solvent polarity[2][3][4]. In a study of this compound's interaction with xanthine oxidase, fluorescence titrations were performed with an excitation wavelength of 280 nm and emission was recorded between 300-500 nm.
| Parameter | Value |
| Excitation Wavelength (for XO interaction) | 280 nm |
| Emission Wavelength Range (for XO interaction) | 300 - 500 nm |
Note: The fluorescence properties of pure this compound may differ from those observed during interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom. While a complete, assigned NMR dataset for this compound is not consistently reported across the literature, the following table provides expected chemical shift ranges for the key structural motifs based on general flavonoid data.
| Nucleus | Chemical Shift (δ) ppm | Notes |
| ¹H | 6.0 - 8.0 | Aromatic protons |
| 3.0 - 5.0 | Protons on the heterocyclic ring | |
| ¹³C | 160 - 185 | Carbonyl carbon (C=O) |
| 100 - 160 | Aromatic and olefinic carbons | |
| 50 - 90 | Carbons in the heterocyclic ring |
Note: Chemical shifts are highly dependent on the solvent, temperature, and pH.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry can provide the elemental composition. The fragmentation pattern of flavonoids, including aurones, typically involves retro-Diels-Alder (rDA) reactions and losses of small neutral molecules like CO and H₂O.
| Technique | Observation |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ ion in negative mode |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern including rDA fragments and neutral losses. |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard methods for flavonoid analysis and should be optimized for specific instrumentation and experimental conditions.
UV-Visible Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound standard
-
Spectroscopic grade solvent (e.g., methanol or ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Baseline Correction: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar absorptivity is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound standard
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation Spectrum: Set the emission wavelength to an estimated maximum (e.g., 520 nm for aurones) and scan a range of excitation wavelengths (e.g., 350-500 nm) to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 450-650 nm) to obtain the emission spectrum and determine the wavelength of maximum emission (λem).
-
Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined using a relative method with a well-characterized fluorescence standard (e.g., quinine sulfate). This involves comparing the integrated fluorescence intensity and the absorbance of the this compound sample to that of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (typically 1-10 mg)
-
Deuterated NMR solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR (Optional): For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvents (e.g., acetonitrile, methanol, water) with or without modifiers (e.g., formic acid)
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source of the mass spectrometer.
-
Infusion or LC-MS: The sample can be introduced into the mass spectrometer directly via infusion or after separation using liquid chromatography (LC). LC-MS is preferred for complex mixtures.
-
MS Acquisition: Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g., [M-H]⁻).
-
MS/MS Acquisition: Select the molecular ion for fragmentation (tandem mass spectrometry or MS/MS). Fragment the ion using an appropriate collision energy and acquire the product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure of this compound.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
This compound is synthesized in plants from the general phenylpropanoid pathway. The key enzyme responsible for its formation is this compound synthase, a polyphenol oxidase. The biosynthesis proceeds from 2',4,4',6'-tetrahydroxychalcone (THC) or 2',3,4,4',6'-pentahydroxychalcone (PHC).
References
- 1. researchgate.net [researchgate.net]
- 2. Aurones: Small Molecule Visible Range Fluorescent Probes Suitable for Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence properties of aurone derivatives: an experimental and theoretical study with some preliminary biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
The Natural Occurrence of Aureusidin: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of aureusidin, a prominent aurone pigment, within the plant kingdom. It is intended for researchers, scientists, and professionals in drug development. This document details the distribution of this compound across various plant taxa, its biosynthetic pathway, and the key enzyme involved, this compound synthase. Furthermore, it presents quantitative data on this compound content, detailed experimental protocols for its study, and insights into the regulatory mechanisms governing its production. Visual diagrams are provided to illustrate complex pathways and workflows, facilitating a deeper understanding of this scientifically significant flavonoid.
Introduction
This compound is a member of the aurone class of flavonoids, which are characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one structure. These compounds are responsible for the vibrant yellow coloration of flowers in many ornamental plants, playing a crucial role in attracting pollinators.[1][2][3][4][5] Beyond its aesthetic importance in horticulture, this compound and other aurones have garnered significant interest for their potential pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. This guide serves as a technical resource, consolidating current knowledge on the natural occurrence and biosynthesis of this compound to support ongoing and future research endeavors.
Distribution of this compound in the Plant Kingdom
This compound and its glycosides are not ubiquitous in the plant kingdom but have been identified in a diverse range of plant families. Their presence is most notably associated with yellow-flowering species.
Table 1: Plant Families and Species Containing this compound and its Glycosides
| Family | Genus | Species | Plant Part | Compound Identified | Reference(s) |
| Plantaginaceae | Antirrhinum | majus (Snapdragon) | Petals | This compound, this compound 6-O-glucoside, Bracteatin 6-O-glucoside | |
| Asteraceae | Cosmos | bipinnatus (Cosmos) | Petals | This compound | |
| Coreopsis | lanceolata | Flowers | Leptosidin, Leptosin (aurone glycosides) | ||
| Dahlia | variabilis (Dahlia) | Petals | Aurone glycosides | ||
| Scrophulariaceae | Torenia | hybrida (transgenic) | Flowers | This compound 6-O-glucoside | |
| Marchantiophyta | Marchantia | polymorpha | Thallus | This compound |
Quantitative Data on this compound and Related Aurones
The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, and developmental stage. While extensive quantitative data across a wide range of species is still an area of active research, some studies have provided valuable insights.
Table 2: Quantitative Analysis of Aurones in Plant Tissues
| Plant Species | Plant Part | Compound | Concentration (mg/g fresh or dry weight) | Analytical Method | Reference(s) |
| Coreopsis lanceolata | Flowers (dry weight) | Leptosidin | 2.8 ± 0.3 mg/g | HPLC | |
| Flowers (dry weight) | Leptosin | 18.0 ± 0.9 mg/g | HPLC | ||
| Torenia hybrida (transgenic) | Petals (fresh weight) | This compound 6-O-glucoside | 0.422 mg/g | HPLC | |
| Antirrhinum majus 'Yellow Butterfly' | Petals | This compound synthase activity | Highest at stage 5 of flower development | Enzyme Assay |
Biosynthesis of this compound
This compound is synthesized via the flavonoid biosynthetic pathway, branching from the general phenylpropanoid pathway. The key step is the oxidative cyclization of chalcones, catalyzed by the enzyme this compound synthase.
The this compound Biosynthetic Pathway
The biosynthesis of this compound 6-O-glucoside, the common form found in plants like snapdragon, involves several enzymatic steps:
-
Chalcone Synthesis: The pathway begins with the formation of 2',4',6',4-tetrahydroxychalcone (THC) from p-coumaroyl-CoA and malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS).
-
Glucosylation of Chalcone: In the cytoplasm, THC is glucosylated at the 4'-hydroxyl group by chalcone 4'-O-glucosyltransferase (4'CGT) to form THC 4'-O-glucoside. This glucosylation step is crucial for the subsequent transport and conversion to aurones in vivo.
-
Transport to Vacuole: The THC 4'-O-glucoside is then transported into the vacuole.
-
Oxidative Cyclization: Inside the vacuole, this compound synthase (AUS), a polyphenol oxidase (PPO) homolog, catalyzes the hydroxylation and oxidative cyclization of THC 4'-O-glucoside to form this compound 6-O-glucoside.
dot
References
The Golden Touch: A Technical Guide to Aureusidin Glucosides in Yellow Snapdragon Flowers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vibrant yellow hues of the common snapdragon (Antirrhinum majus) are not merely for aesthetic appeal; they are the result of a specialized class of flavonoid pigments known as aurones, specifically their glucosides. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and quantification of aureusidin glucosides in yellow snapdragon flowers. It is designed to be a comprehensive resource, detailing the intricate molecular machinery that governs the production of these compounds and offering detailed protocols for their study. This document synthesizes current scientific knowledge to facilitate further research into the biological activities of this compound glucosides and their potential applications in drug development and biotechnology.
Introduction
Flavonoids are a diverse group of plant secondary metabolites that play crucial roles in pigmentation, UV protection, and defense against pathogens. Among these, aurones are a subclass of flavonoids responsible for the bright yellow coloration in the flowers of a limited number of plant species, including the snapdragon. The primary aurone in yellow snapdragons is this compound, which exists predominantly as this compound 6-O-glucoside. Understanding the biosynthesis and regulation of these compounds is not only fundamental to plant biochemistry and genetics but also opens avenues for the metabolic engineering of flower color and the exploration of the pharmacological properties of aurones.
The Biosynthetic Pathway of this compound Glucosides
The formation of this compound 6-O-glucoside in snapdragon petals is a multi-step enzymatic process that takes place in different subcellular compartments. This pathway diverts intermediates from the general flavonoid biosynthetic pathway to produce aurones.
The key enzymes involved are:
-
Chalcone Synthase (CHS): Initiates the flavonoid pathway by catalyzing the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form 2',4',6',4-tetrahydroxychalcone (THC).
-
Chalcone 4'-O-glucosyltransferase (Am4'CGT): A crucial enzyme that glucosylates THC at the 4'-position to form THC 4'-O-glucoside. This step is essential for the subsequent vacuolar transport of the precursor.[1]
-
This compound Synthase (AmAS1): A vacuolar polyphenol oxidase (PPO) homolog that catalyzes the oxidative cyclization of THC 4'-O-glucoside to form this compound 6-O-glucoside.[1][2] AmAS1 can also utilize 2′,4′,6′,3,4-pentahydroxychalcone (PHC) to produce bracteatin, another aurone.[3]
The biosynthesis is spatially organized within the petal cells. CHS and Am4'CGT are localized in the cytoplasm, where THC is synthesized and subsequently glucosylated. The resulting THC 4'-O-glucoside is then transported into the vacuole, where AmAS1 converts it into the final yellow pigment, this compound 6-O-glucoside.[1]
Mandatory Visualization: Biosynthetic Pathway of this compound 6-O-glucoside
Caption: Biosynthesis of this compound 6-O-glucoside in Snapdragon.
Quantitative Data on this compound Glucosides
The concentration of this compound glucosides varies depending on the snapdragon cultivar, developmental stage of the flower, and environmental conditions. While extensive comparative data is limited, some quantitative analyses have been performed.
Table 1: Concentration of this compound 6-O-glucoside in Snapdragon and Transgenic Flowers
| Plant Material | Compound | Concentration (mg/g fresh weight) | Reference |
| Antirrhinum majus cv. Snap Yellow | This compound 6-O-glucoside | 6.767 ± 0.101 | |
| Antirrhinum majus cv. Snap Yellow | THC 4'-O-glucoside | 0.411 ± 0.003 | |
| Transgenic Torenia hybrida (expressing Am4'CGT and AmAS1) | This compound 6-O-glucoside | 0.422 |
Table 2: Relative Activity of this compound Synthase (AmAS1) with Different Substrates
| Substrate | Relative Activity (%) |
| 2',4',6',4-Tetrahydroxychalcone (THC) | 100 |
| 2',4',6',3,4-Pentahydroxychalcone (PHC) | 100 |
| THC 4'-O-glucoside | 220 |
| PHC 4'-O-glucoside | 2496 |
Data adapted from Nakayama et al. (2000).
The expression of the AmAS1 gene is temporally regulated during flower development, with transcript levels being most abundant at stage 5, which is consistent with the highest this compound synthase activity observed at stages 5 and 6.
Experimental Protocols
Extraction of this compound Glucosides from Snapdragon Petals
This protocol is a synthesized methodology based on common practices for flavonoid extraction from plant tissues.
-
Sample Preparation:
-
Harvest snapdragon petals at the desired developmental stage.
-
Immediately freeze the petals in liquid nitrogen to quench metabolic activity.
-
Grind the frozen petals to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Lyophilize the powdered tissue to obtain a dry weight or proceed directly with the fresh frozen powder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (80% methanol (v/v) in water with 0.1% formic acid). The acidic condition helps to stabilize the flavonoids.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of the extraction solvent to ensure complete extraction.
-
Pool the supernatants.
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, the pooled supernatant can be passed through a 0.22 µm syringe filter before HPLC analysis.
-
Mandatory Visualization: Experimental Workflow for this compound Glucoside Extraction
Caption: Workflow for this compound Glucoside Extraction.
HPLC Quantification of this compound Glucosides
This protocol is a generalized High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound glucosides.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient is recommended for optimal separation of various flavonoids. An example gradient is:
-
0-5 min: 5% B
-
5-30 min: 5% to 40% B
-
30-35 min: 40% to 95% B
-
35-40 min: 95% B (column wash)
-
40-45 min: 95% to 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength:
-
Aurones have a characteristic absorbance maximum around 400 nm. Monitoring at this wavelength provides specificity. A DAD allows for the acquisition of the full UV-Vis spectrum for peak identification.
-
-
Quantification:
-
Prepare a stock solution of an this compound glucoside standard (if available) of known concentration in methanol.
-
Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and the prepared snapdragon extracts into the HPLC system.
-
Integrate the peak area corresponding to this compound 6-O-glucoside in both the standards and the samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of this compound 6-O-glucoside in the samples by interpolating their peak areas on the calibration curve.
-
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including aurones, is tightly regulated at the transcriptional level by a complex network of transcription factors. In Antirrhinum majus, the R2R3-MYB and basic helix-loop-helix (bHLH) families of transcription factors are key players in controlling the expression of flavonoid biosynthetic genes. These transcription factors often form a regulatory complex with a WD40-repeat protein (the MBW complex) to activate gene expression.
The promoters of aurone biosynthetic genes, such as AmAS1, contain consensus binding sites for MYB transcription factors, suggesting direct regulation. Specific MYB and bHLH proteins that directly activate the Am4'CGT and AmAS1 promoters in snapdragon are yet to be fully elucidated, but the genetic evidence strongly points to their involvement. For instance, the Rosea1, Rosea2, and Venosa genes, which encode MYB-related transcription factors, control the intensity and patterning of anthocyanin pigmentation in snapdragon flowers, highlighting the role of this gene family in flavonoid metabolism.
Mandatory Visualization: Proposed Signaling Pathway for this compound Biosynthesis Regulation
Caption: Proposed Regulatory Network of this compound Biosynthesis.
Conclusion and Future Perspectives
The study of this compound glucosides in yellow snapdragon flowers provides a fascinating model for understanding the genetic and biochemical basis of plant pigmentation. The elucidation of the biosynthetic pathway and the identification of the key enzymes, Am4'CGT and AmAS1, have been significant milestones. However, further research is needed to fully unravel the regulatory network controlling aurone biosynthesis, including the identification of the specific MYB and bHLH transcription factors involved.
For drug development professionals, aurones represent a class of flavonoids with potential biological activities that warrant further investigation. The detailed protocols provided in this guide for the extraction and quantification of this compound glucosides can serve as a foundation for screening different snapdragon varieties for high-yield sources of these compounds and for studying their pharmacological properties. The continued exploration of the molecular intricacies of this compound glucoside production in snapdragons will undoubtedly contribute to advancements in both plant science and natural product chemistry.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Aureusidin from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a prominent member of the aurone class of flavonoids, which are responsible for the vibrant yellow coloration in the flowers of various ornamental plants, including snapdragons (Antirrhinum majus) and cosmos.[1][2] Beyond their role as pigments, aurones, and specifically this compound, have garnered significant interest from the scientific community for their potential therapeutic properties. Research has indicated that these compounds possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This document provides a detailed protocol for the extraction of this compound, primarily in its glycosidic form (this compound 6-O-glucoside), from plant tissues, tailored for applications in research and drug development. The primary plant source discussed in this protocol is the yellow snapdragon (Antirrhinum majus), a well-documented source of this compound.[1][3][4]
Biosynthesis of this compound
The biosynthesis of this compound in plants is a specialized branch of the flavonoid pathway. The key enzyme responsible for its formation is this compound synthase, a polyphenol oxidase homolog. This enzyme catalyzes the hydroxylation and oxidative cyclization of chalcones to form aurones. In snapdragon flowers, the biosynthesis of this compound 6-O-glucoside involves the action of both chalcone 4′-O-glucosyltransferase and this compound synthase.
Caption: Biosynthetic pathway of this compound 6-O-glucoside from chalcone.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the plant species, cultivar, and the specific extraction and quantification methods employed. The following table summarizes reported quantitative data for this compound 6-O-glucoside from select plant sources.
| Plant Source | Plant Tissue | Compound | Extraction Method | Quantification Method | Yield | Reference |
| Antirrhinum majus cv. Snap Yellow | Flower Petals | This compound 6-O-glucoside | Not specified | HPLC | 6.767 ± 0.101 mg/g FW | |
| Transgenic Torenia hybrida | Flower Petals | This compound 6-O-glucoside | Not specified | HPLC | 0.422 mg/g |
FW : Fresh Weight
Experimental Protocol: Extraction and Quantification of this compound 6-O-glucoside
This protocol outlines the steps for the extraction, purification, and quantification of this compound 6-O-glucoside from the petals of yellow snapdragon flowers (Antirrhinum majus).
Materials and Reagents
-
Fresh petals from yellow snapdragon flowers
-
Liquid nitrogen
-
70% Ethanol (v/v)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
This compound 6-O-glucoside standard (if available for absolute quantification)
-
Mortar and pestle or a tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Water bath
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., Phenomenex Luna 3 µm C18, 150 mm × 2.0 mm)
Extraction Workflow
Caption: Workflow for the extraction and analysis of this compound.
Step-by-Step Methodology
1. Sample Preparation: a. Harvest fresh, vibrant yellow petals from Antirrhinum majus flowers. b. Immediately flash-freeze the petals in liquid nitrogen to quench metabolic processes. c. Grind the frozen petals to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
2. Extraction: a. Weigh the powdered plant material (e.g., 1 gram). b. Transfer the powder to a flask and add 70% ethanol (e.g., 10 mL for every 1 gram of tissue). c. Heat the mixture in a boiling water bath for 30 minutes with a reflux condenser to prevent solvent loss. d. Allow the extract to cool to room temperature.
3. Clarification: a. Transfer the cooled extract to centrifuge tubes. b. Centrifuge at 10,000 x g for 15 minutes to pellet the solid debris. c. Carefully decant and collect the supernatant.
4. Concentration: a. Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol. b. The resulting aqueous extract can be used for further purification.
5. Solid-Phase Extraction (SPE) for Purification: a. Condition a C18 SPE cartridge by washing with methanol followed by deionized water. b. Load the aqueous extract onto the conditioned cartridge. c. Wash the cartridge with deionized water to remove polar impurities. d. Elute the flavonoids, including this compound 6-O-glucoside, with methanol. e. Collect the methanolic eluate.
6. Final Sample Preparation for HPLC: a. Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL). c. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
7. HPLC-DAD/MS Analysis and Quantification: a. HPLC System: An Agilent 1100 series or equivalent system equipped with a DAD and preferably an MS detector. b. Column: Reversed-phase C18 column (e.g., Phenomenex Luna 3 µm C18, 150 mm × 2.0 mm). c. Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. d. Gradient Program:
- Start with 5-10% B.
- Linearly increase to 90-95% B over 30-40 minutes.
- Hold for 5 minutes.
- Return to initial conditions and equilibrate for 10 minutes. e. Flow Rate: 0.2-0.4 mL/min. f. Detection:
- DAD: Monitor at 400 nm for aurones.
- MS: If available, use an ion-trap mass spectrometer for confirmation. This compound 6-O-glucoside can be identified by its specific mass-to-charge ratio (m/z) of approximately 447 [M-H]⁻. g. Quantification:
- Create a calibration curve using an authentic standard of this compound 6-O-glucoside at various concentrations.
- Inject the prepared sample and integrate the peak area corresponding to the retention time of this compound 6-O-glucoside (reported to be around 11.25 min under similar conditions).
- Calculate the concentration in the sample based on the calibration curve. If a standard is not available, relative quantification can be performed by comparing peak areas between different samples.
Conclusion
This protocol provides a comprehensive framework for the extraction, purification, and quantification of this compound from plant tissues, with a focus on yellow snapdragon flowers. The provided methodologies can be adapted for other aurone-containing plant materials. The successful isolation and characterization of this compound will facilitate further research into its biological activities and potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. This compound synthase: A polyphenol oxidase homolog responsible for flower coloration - ProQuest [proquest.com]
- 2. Yellow flowers generated by expression of the aurone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic formation of aurones in the extracts of yellow snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Chemical Synthesis and Purification of Aureusidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a naturally occurring aurone, a subclass of flavonoids, known for its vibrant yellow pigmentation in various flowers. Beyond its role as a plant pigment, this compound has garnered significant interest in the biomedical field due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed protocols for the chemical synthesis of this compound via a facile one-pot reaction and its subsequent purification, enabling researchers to obtain high-purity material for further investigation.
Chemical Synthesis of this compound
A convenient and efficient one-pot synthesis of this compound has been developed, involving the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde. This protection-free method offers a straightforward route to this bioactive natural product.[1][2]
Synthesis Reaction Scheme
References
High-performance liquid chromatography (HPLC) for aureusidin quantification.
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a naturally occurring aurone, a type of flavonoid that contributes to the yellow coloration of flowers in various plant species. Beyond its role as a pigment, this compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the sensitivity and selectivity required for the reliable quantification of this compound. This document provides detailed application notes and protocols for the quantification of this compound using reverse-phase HPLC (RP-HPLC) with UV detection.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and its elution is controlled by the composition of the mobile phase. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is often employed to achieve optimal separation of this compound from other components in a complex mixture. Detection is typically performed using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.
Application Notes
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Standards: this compound standard of high purity (≥95%).
-
Sample Preparation: Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.
Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific sample matrices.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Aurones typically have a maximum absorption (λmax) between 380-430 nm.[1] A DAD can be used to identify the optimal wavelength. |
Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the working stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).
Protocol 2: Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., flowers) at 40-50 °C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Sonication or maceration can be used for extraction. For sonication, place the flask in an ultrasonic bath for 30 minutes. For maceration, let the mixture stand for 24 hours at room temperature, protected from light.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 3: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Record the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Quantitative data from method validation studies should be summarized for clarity. The following table presents typical parameters that should be evaluated for an HPLC method for this compound quantification.
Table 2: Method Validation Parameters (Typical for Flavonoid Analysis)
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | To be determined (e.g., 1-100 µg/mL) |
| Limit of Detection (LOD) | To be determined (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (Signal-to-Noise ratio of 10:1) |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | Intraday: ≤ 2%; Interday: ≤ 2% |
| Retention Time (RT) | To be determined |
Note: These values are typical for HPLC methods for flavonoids and would need to be experimentally determined for this compound during method validation.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: this compound biosynthetic pathway.
Caption: Signaling pathways involving this compound.[2]
References
Spectrophotometric Assay for Measuring Aureusidin Synthase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin synthase (EC 1.21.3.6) is a key enzyme in the biosynthesis of aurones, a class of flavonoids responsible for the yellow pigmentation in the flowers of many ornamental plants.[1][2][3] As a member of the polyphenol oxidase (PPO) family, this copper-containing glycoprotein catalyzes the hydroxylation and oxidative cyclization of chalcones to form aurones.[1][2] The primary substrates for this compound synthase are 2',4',6',4-tetrahydroxychalcone (THC) and 2',3',4',4',6'-pentahydroxychalcone (PHC). The activity of this compound synthase is of significant interest to researchers in plant biochemistry, as well as to professionals in the floricultural and pharmaceutical industries, due to the potential antioxidant, antibacterial, and anticancer properties of aurones. This document provides a detailed application note and protocol for a continuous spectrophotometric assay to measure this compound synthase activity.
Principle of the Assay
The spectrophotometric assay for this compound synthase is based on the enzymatic conversion of a colorless chalcone substrate, such as 2',4',6',4-tetrahydroxychalcone (THC), into the corresponding yellow aurone, this compound. The formation of this compound can be continuously monitored by measuring the increase in absorbance at a specific wavelength, typically around 415 nm. The rate of the increase in absorbance is directly proportional to the this compound synthase activity under the specified assay conditions. The enzymatic reaction involves the o-hydroxylation of the monophenol THC to the o-diphenol (PHC), which is subsequently oxidized to an o-quinone. This unstable intermediate then undergoes a series of rapid chemical reactions to yield the final this compound product.
Data Presentation
The following tables summarize key quantitative data for this compound synthase. It is important to note that specific kinetic parameters for this compound synthase are not widely available in the literature. The kinetic data presented below for tyrosinase, a related polyphenol oxidase, with THC as a substrate, is included as a reference.
Table 1: Substrate Specificity of this compound Synthase
| Substrate | Relative Activity (%) | Product(s) |
| 2',4',6',4-Tetrahydroxychalcone (THC) | 100 | This compound |
| 2',3',4',4',6'-Pentahydroxychalcone (PHC) | 2210 | This compound and Bracteatin |
| 4'-O-glucoside of THC | 220 | This compound 6-O-glucoside |
| 4'-O-glucoside of PHC | 2496 | This compound 6-O-glucoside and Bracteatin 6-O-glucoside |
*Data is compiled from studies on this compound synthase from Antirrhinum majus.
Table 2: General Properties of this compound Synthase
| Property | Value | Reference |
| Enzyme Commission (EC) Number | 1.21.3.6 | |
| Molecular Weight | ~39 kDa | |
| Cofactor | Binuclear Copper | |
| Optimal pH (with THC) | 5.4 | |
| Optimal pH (with PHC) | 5.0 - 7.0 |
Table 3: Kinetic Parameters of a Related Tyrosinase with THC Substrate (for reference)
| Parameter | Value |
| Km | 0.12 mM |
| Vmax | 13 µM/min |
| Vmax/Km | 0.11 min-1 |
Data obtained from a continuous spectrophotometric assay of tyrosinase with THC at pH 4.5.
Table 4: Inhibitors of this compound Synthase
| Inhibitor | Type of Inhibition | Notes |
| Phenylthiourea | Competitive | A known inhibitor of polyphenol oxidases. |
Experimental Protocols
Reagent Preparation
1. Assay Buffer (50 mM Sodium Phosphate, pH 5.4):
-
Prepare a 50 mM solution of sodium phosphate monobasic (NaH₂PO₄).
-
Prepare a 50 mM solution of sodium phosphate dibasic (Na₂HPO₄).
-
Titrate the monobasic solution with the dibasic solution until the pH reaches 5.4.
-
Store at 4°C.
2. Substrate Stock Solution (10 mM 2',4',6',4-Tetrahydroxychalcone - THC in DMSO):
-
Synthesis of THC: THC can be synthesized via a Claisen-Schmidt condensation reaction between phloroacetophenone and 4-hydroxybenzaldehyde. Due to the complexity of the synthesis, it is recommended to acquire THC from a commercial source if possible.
-
Dissolve the appropriate amount of THC in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. Enzyme Solution (this compound Synthase):
-
The enzyme can be purified from plant sources rich in aurones, such as the petals of yellow snapdragons (Antirrhinum majus), or can be produced recombinantly.
-
The concentration of the enzyme solution should be determined using a standard protein quantification method (e.g., Bradford or BCA assay).
-
Dilute the enzyme solution in cold Assay Buffer to the desired concentration just before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
Spectrophotometric Assay Protocol
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to read absorbance at 415 nm.
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C or the determined optimal temperature).
-
-
Prepare the Reaction Mixture:
-
In a 1 mL cuvette, add the following in order:
-
880 µL of Assay Buffer (50 mM Sodium Phosphate, pH 5.4)
-
100 µL of Substrate Stock Solution (10 mM THC in DMSO, for a final concentration of 1 mM)
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and let it equilibrate to the set temperature for 5 minutes.
-
-
Initiate the Enzymatic Reaction:
-
Add 20 µL of the diluted this compound Synthase solution to the cuvette.
-
Quickly mix the contents of the cuvette by inverting it 2-3 times, ensuring no air bubbles are formed.
-
Immediately place the cuvette back into the spectrophotometer.
-
-
Data Acquisition:
-
Start monitoring the absorbance at 415 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Ensure that the initial phase of the reaction is linear. If the reaction is too fast, dilute the enzyme solution further. If it is too slow, a more concentrated enzyme solution may be needed.
-
-
Blank Measurement:
-
Prepare a blank reaction by adding 20 µL of Assay Buffer instead of the enzyme solution to the reaction mixture.
-
Monitor the absorbance of the blank to account for any non-enzymatic conversion of the substrate.
-
Data Analysis
-
Plot the absorbance at 415 nm as a function of time.
-
Determine the initial linear rate of the reaction (ΔAbs/min) by performing a linear regression on the initial portion of the curve.
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) Where:
-
ΔAbs/min = The initial rate of absorbance change per minute.
-
ε = Molar extinction coefficient of this compound at 415 nm (this needs to be determined experimentally).
-
l = Path length of the cuvette (usually 1 cm).
-
Visualizations
Flavonoid Biosynthesis Pathway Leading to this compound
References
Illuminating the Biological Virtues of Aureusidin: A Guide to Cell-Based Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays to evaluate the diverse biological activities of aureusidin, a naturally occurring aurone flavonoid. This document offers detailed protocols for assessing its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Furthermore, it presents a summary of quantitative data from published studies and visual representations of key signaling pathways and experimental workflows to facilitate research and development.
Biological Activities and Mechanisms of Action
This compound has been shown to possess a range of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. It actively modulates key cellular signaling pathways, including the Nrf2/HO-1 and NF-κB pathways, to exert its protective effects.
-
Anti-inflammatory Activity: this compound mitigates inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[1][2]. This is achieved, in part, by suppressing the nuclear translocation of NF-κB, a key transcription factor that governs the expression of inflammatory genes[1][2].
-
Antioxidant Activity: This flavonoid demonstrates significant antioxidant potential by scavenging free radicals and upregulating the expression of antioxidant enzymes[3]. This compound activates the Nrf2/HO-1 signaling pathway, a critical defense mechanism against oxidative stress. This leads to the production of cytoprotective enzymes like heme oxygenase-1 (HO-1).
-
Anticancer Potential: While research is ongoing, preliminary evidence suggests that this compound may possess anticancer properties. Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines is an active area of investigation.
-
Neuroprotective Effects: this compound has shown promise in protecting neuronal cells from damage induced by oxidative stress and neurotoxins. Its ability to activate the Nrf2/HO-1 pathway and inhibit apoptosis contributes to its neuroprotective capacity.
Data Presentation: Quantitative Summary of this compound's Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | 33.3 ± 1.3 µg/mL |
Table 2: Antioxidant Activity of this compound
| Assay | Method | Parameter | IC50 Value | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Radical Scavenging Activity | 42.2 ± 1.2 µg/ml | |
| ABTS Radical Scavenging | Spectrophotometry | Radical Scavenging Activity | 71.1 ± 1.1 µg/ml |
Table 3: Anticancer Activity of Related Flavonoids (for comparison)
| Compound | Cell Line | Parameter | IC50 Value | Reference |
| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 2 (Oleoyl Hybrid) | PC-3 (Prostate Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 1 (Oleoyl Hybrid) | HepG2 (Liver Cancer) | Cytotoxicity | 10-50 µM |
Table 4: Neuroprotective Activity of this compound
| Assay | Cell Line | Parameter | Effective Concentration | Reference |
| 6-OHDA-induced toxicity | SH-SY5Y | Increased cell viability | Not specified |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., cancer cell lines, neuronal cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity Assay (Nitric Oxide Measurement)
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well plates
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Antioxidant Activity Assay (Intracellular ROS Detection)
The DCFH-DA assay is a common method to measure intracellular reactive oxygen species (ROS).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
An inducing agent for oxidative stress (e.g., H2O2)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a specified period.
-
Loading with DCFH-DA: Wash the cells with a warm buffer (e.g., PBS) and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: After removing the DCFH-DA solution, wash the cells and then expose them to an ROS-inducing agent (e.g., H2O2).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. The fluorescence intensity is proportional to the level of intracellular ROS.
Western Blot Analysis for Nrf2 and HO-1 Expression
Western blotting is used to detect and quantify the protein expression levels of Nrf2 and its downstream target HO-1.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB using a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
Cells co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid
-
This compound
-
An NF-κB activator (e.g., TNF-α or LPS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Transfection and Seeding: Transfect the cells with the reporter plasmids and seed them into a 96-well plate.
-
Compound Treatment: Treat the cells with this compound for the desired time.
-
Stimulation: Stimulate the cells with an NF-κB activator.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for the described cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates 6-OHDA-induced neurotoxicity via activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway in SH-SY5Y cells and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heterologous Production of Aureusidin in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a naturally occurring aurone, a class of flavonoids responsible for the vibrant yellow coloration of various flowers like snapdragons and cosmos.[1] Beyond its role as a pigment, this compound and other aurones have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse bioactive properties, including antioxidant, antimicrobial, and anticancer activities.[2] Traditional extraction from plant sources is often limited by low yields and complex purification processes. Heterologous production in microbial hosts such as Escherichia coli presents a promising alternative for the scalable and sustainable synthesis of this compound.[3][4]
This document provides a comprehensive guide to the heterologous production of this compound in E. coli, detailing the biosynthetic pathway, strain engineering strategies, experimental protocols, and analytical methods.
This compound Biosynthetic Pathway
The biosynthesis of this compound in plants proceeds from the general phenylpropanoid pathway. The key enzymatic step is the conversion of chalcones to aurones, catalyzed by this compound synthase.[1] For the heterologous production of this compound in E. coli from a simple carbon source like glucose, a multi-enzyme pathway needs to be constructed.
Key Enzymes in this compound Biosynthesis:
| Enzyme Name | Abbreviation | Function | Source Organism (Example) |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Rhodotorula rubra |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | Plant-derived (often a bottleneck in E. coli) |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | Streptomyces coelicolor |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone). | Glycyrrhiza echinata |
| This compound Synthase | AmAS1 | Catalyzes the hydroxylation and oxidative cyclization of naringenin chalcone to this compound. | Antirrhinum majus (snapdragon) |
| Chalcone 4'-O-Glucosyltransferase | 4'CGT | Glucosylates chalcones, which can improve the efficiency of this compound synthase. | Antirrhinum majus |
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone\n(2',4',6',4-Tetrahydroxychalcone)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glucose -> Shikimate_Pathway [label="E. coli\nMetabolism"]; Shikimate_Pathway -> L_Phenylalanine; L_Phenylalanine -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL"]; {p_Coumaroyl_CoA, Malonyl_CoA} -> Naringenin_Chalcone [label="CHS"]; Naringenin_Chalcone -> this compound [label="this compound Synthase"];
// Enzyme nodes PAL [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; 4CL [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHS [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aureusidin_Synthase [label="this compound\nSynthase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } this compound biosynthetic pathway from L-phenylalanine.
Experimental Workflow
The overall workflow for establishing this compound production in E. coli involves several key stages, from the design and construction of expression plasmids to the fermentation and analysis of the final product.
// Nodes Gene_Selection [label="Gene Selection & Codon Optimization\n(PAL, 4CL, CHS, AmAS1, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasmid_Construction [label="Plasmid Construction\n(e.g., pET, pACYC vectors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Host_Transformation [label="Host Strain Transformation\n(e.g., E. coli BL21(DE3))", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture_Optimization [label="Shake Flask Culture &\nOptimization", fillcolor="#F1F3F4", fontcolor="#202124"]; Fermentation [label="Bioreactor Fermentation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="this compound Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Quantification & Analysis\n(HPLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gene_Selection -> Plasmid_Construction; Plasmid_Construction -> Host_Transformation; Host_Transformation -> Culture_Optimization; Culture_Optimization -> Fermentation; Fermentation -> Extraction; Extraction -> Analysis; } General experimental workflow for this compound production.
Quantitative Data on Precursor Production
While specific yield data for de novo this compound production in E. coli is not extensively reported in the literature, significant progress has been made in producing its direct precursors, such as naringenin (the isomer of naringenin chalcone). These values can serve as a benchmark for the upstream portion of the this compound pathway.
| Product | Host Strain | Precursor(s) | Titer (mg/L) | Reference |
| Naringenin | E. coli | Tyrosine | 484 | |
| Naringenin | E. coli | p-Coumaric Acid | ~588 | |
| Pinocembrin | E. coli | Phenylalanine | 198 | |
| Naringenin Chalcone | E. coli | Coumaroyl-CoA | 197.9 |
Detailed Protocols
Protocol 1: Construction of Expression Plasmids
This protocol describes the assembly of the genes required for the this compound pathway into compatible E. coli expression vectors. A two-plasmid system is often employed to balance the metabolic load.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., NdeI, BamHI, EcoRI, HindIII)
-
T4 DNA ligase
-
Expression vectors (e.g., pET-28a and pACYCDuet-1)
-
Competent E. coli DH5α (for cloning)
-
Gene synthesis services or source DNA for PAL, 4CL, CHS, and AmAS1
-
Primers for gene amplification and codon optimization for E. coli is recommended.
Procedure:
-
Upstream Pathway Plasmid (pACYC-P4C): a. Amplify the codon-optimized genes for PAL, 4CL, and CHS. b. Sequentially clone the genes into a compatible vector like pACYCDuet-1 under the control of T7 promoters. Utilize different restriction sites for each gene to ensure proper orientation and assembly. c. Verify the final construct by restriction digestion and Sanger sequencing.
-
Downstream Pathway Plasmid (pET-AS): a. Amplify the codon-optimized gene for this compound synthase (AmAS1). b. Clone the AmAS1 gene into an expression vector such as pET-28a, which can provide an N-terminal His-tag for protein expression analysis. c. Verify the construct by restriction digestion and Sanger sequencing.
-
Host Transformation: a. Co-transform the verified pACYC-P4C and pET-AS plasmids into a suitable expression host, such as E. coli BL21(DE3). b. Select for colonies on LB agar plates containing the appropriate antibiotics (e.g., chloramphenicol for pACYCDuet-1 and kanamycin for pET-28a).
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol is for small-scale production and optimization of culture conditions.
Materials:
-
Engineered E. coli strain harboring the this compound pathway plasmids.
-
Luria-Bertani (LB) medium and M9 minimal medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-phenylalanine or p-coumaric acid (for precursor feeding studies).
-
250 mL baffled flasks.
Procedure:
-
Inoculum Preparation: a. Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered E. coli strain. b. Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Production Culture: a. Inoculate 50 mL of fresh production medium (e.g., M9 medium supplemented with 2% glucose and 0.5% yeast extract) in a 250 mL baffled flask with the overnight culture to a starting OD600 of 0.1. b. Incubate at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.
-
Induction: a. Cool the culture to a lower temperature (e.g., 20-30°C) to improve protein solubility. b. Induce gene expression by adding IPTG to a final concentration of 0.1-1.0 mM. c. If feeding a precursor, add L-phenylalanine (e.g., 1-2 g/L) at the time of induction.
-
Fermentation: a. Continue the incubation for 24-72 hours at the reduced temperature with shaking. b. Collect samples periodically to measure cell density (OD600) and this compound production.
Protocol 3: Extraction and Quantification of this compound
Materials:
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Formic acid
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and UV-Vis detector.
-
This compound standard (if available).
Procedure:
-
Extraction: a. Centrifuge 10 mL of the culture broth at 8,000 x g for 15 minutes. b. Transfer the supernatant to a fresh tube. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Pool the organic layers and evaporate to dryness using a rotary evaporator.
-
Sample Preparation for HPLC: a. Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol. b. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B). c. Detection: Monitor absorbance at a wavelength where this compound has a maximum, around 400 nm. d. Quantification: Compare the peak area of the sample with a standard curve generated from a pure this compound standard. If a standard is unavailable, quantification can be relative or based on the extinction coefficient of this compound.
Logical Pathway for Strain Development
The development of a high-yield this compound-producing E. coli strain is a stepwise process. The following diagram illustrates the logical progression from a basic chalcone-producing strain to an optimized this compound producer.
// Nodes Base_Strain [label="Base Strain\n(e.g., E. coli BL21(DE3))", fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone_Producer [label="Chalcone Producing Strain\n(+ PAL, 4CL, CHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Aureusidin_Producer [label="this compound Producing Strain\n(+ this compound Synthase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Improved_Producer [label="Improved Producer\n(+ 4'CGT for glucosylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimized_Strain [label="Optimized Strain\n(Metabolic engineering to increase\nmalonyl-CoA and precursor supply)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Base_Strain -> Chalcone_Producer [label="Introduce upstream pathway"]; Chalcone_Producer -> Aureusidin_Producer [label="Introduce final enzyme"]; Aureusidin_Producer -> Improved_Producer [label="Enhance substrate conversion"]; Improved_Producer -> Optimized_Strain [label="Host optimization"]; } Logical progression for developing an this compound-producing E. coli strain.
Conclusion and Future Outlook
The heterologous production of this compound in E. coli is a viable and promising approach for obtaining this valuable bioactive compound. By assembling the necessary biosynthetic genes from various plant sources and leveraging the well-established genetic tools for E. coli, it is possible to construct a microbial cell factory for this compound synthesis. While de novo production titers are yet to be fully optimized and reported, the successful high-yield production of its chalcone precursors demonstrates the potential of this platform. Future work should focus on optimizing the expression of this compound synthase, balancing the metabolic flux through the pathway, and enhancing the supply of precursors like malonyl-CoA through metabolic engineering of the host strain. Fed-batch fermentation strategies will also be crucial for achieving industrially relevant titers. The protocols and information provided herein serve as a foundational guide for researchers to embark on the development of a robust E. coli platform for this compound production.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Continuing Development of E. coli as a Heterologous Host for Complex Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Transgenic Approaches for Enhanced Aureusidin Production in Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aureusidin, a prominent member of the aurone class of flavonoids, imparts a vibrant yellow coloration to the flowers of various ornamental plants and possesses a range of bioactive properties, including antioxidant, antimicrobial, and anticancer activities. This has spurred significant interest in developing methods for its large-scale production. This document provides detailed application notes and protocols for the transgenic enhancement of this compound production in plants. The focus is on the co-expression of two key enzymes: this compound synthase (AS1) and chalcone 4'-O-glucosyltransferase (4'CGT). Furthermore, strategies to optimize yields by downregulating competing metabolic pathways are discussed. This guide offers researchers the necessary information to design and execute experiments aimed at producing high-value this compound and its derivatives in a plant-based system.
Introduction
Aurones are a subclass of flavonoids responsible for the bright yellow pigmentation in the flowers of many popular ornamental species like snapdragon (Antirrhinum majus) and cosmos.[1] The core structure of these compounds is a (Z)-2-benzylidene-1-benzofuran-3(2H)-one. This compound is a principal aurone, and its glycosylated forms, such as this compound-6-O-glucoside, are the stable accumulating forms in planta.[2] Beyond their aesthetic value, aurones have garnered attention for their potential therapeutic applications.
The biosynthesis of this compound from chalcone precursors is a multi-step process. While earlier studies proposed a peroxidase-based mechanism, it is now established that the key enzyme is this compound synthase (AS1), a polyphenol oxidase homolog.[1][3] This enzyme catalyzes the oxidative cyclization of 2',4',6',4-tetrahydroxychalcone (THC) and 2',4',6',3,4-pentahydroxychalcone (PHC) to form this compound and bracteatin, respectively.[1] However, the expression of AS1 alone in transgenic plants is insufficient to induce aurone accumulation. A critical preceding step is the glucosylation of the chalcone substrate at the 4'-position, a reaction catalyzed by chalcone 4'-O-glucosyltransferase (4'CGT). Therefore, a successful transgenic strategy for this compound production necessitates the coordinated expression of both AS1 and 4'CGT.
This document outlines the transgenic approaches to achieve enhanced this compound production, providing detailed protocols for genetic transformation and analytical methods for quantification.
Data Presentation
The following tables summarize the quantitative data on this compound-6-O-glucoside production in various transgenic plant lines.
Table 1: this compound-6-O-Glucoside Content in Transgenic Torenia hybrida Flowers
| Transgenic Line | Introduced Genes | Downregulated Endogenous Gene | This compound-6-O-Glucoside (µg/g fresh weight) |
| Control (Wild Type) | None | None | Not Detected |
| SFL211 | AmAS1 | None | Not Detected |
| SFL209 | Am4'CGT | None | Not Detected |
| SFL201 | AmAS1 + Am4'CGT | None | 2.5 ± 0.5 |
| SFL307 | AmAS1 + Am4'CGT | DFR (RNAi) | 15.2 ± 2.1 |
| SFL308 | AmAS1 + Am4'CGT | F3H (RNAi) | 18.9 ± 3.2 |
AmAS1: Antirrhinum majus this compound synthase 1 Am4'CGT: Antirrhinum majus chalcone 4'-O-glucosyltransferase DFR: Dihydroflavonol 4-reductase F3H: Flavanone 3-hydroxylase RNAi: RNA interference
Table 2: Aurone Production in Transgenic Tobacco (Nicotiana tabacum) and Lettuce (Lactuca sativa)
| Plant Species | Transgenic Line | Introduced Genes | Aurone Content (relative units) |
| Tobacco | Control | None | Not Detected |
| 646 | AmAS1 | Not Detected | |
| 646/1252 | AmAS1 + Am4'CGT | +++ | |
| 646/1252/1257 | AmAS1 + Am4'CGT + Anthocyanin downregulation | +++++ | |
| Lettuce | Control | None | Not Detected |
| 1610 | AmAS1 | Not Detected | |
| 1618 | Am4'CGT | Not Detected | |
| 1610/1618 | AmAS1 + Am4'CGT | ++++ |
"+" indicates the relative amount of this compound-6-O-glucoside detected by HPLC.
Experimental Protocols
Protocol 1: Construction of a Binary Vector for Co-expression of AmAS1 and Am4'CGT
This protocol describes the construction of a binary vector for the simultaneous expression of Antirrhinum majus this compound synthase 1 (AmAS1) and chalcone 4'-O-glucosyltransferase (Am4'CGT) in plants.
1. Materials:
- pBI121 binary vector (or a similar plant expression vector)
- Cauliflower Mosaic Virus (CaMV) 35S promoter
- Nopaline synthase (NOS) terminator
- cDNA clones of AmAS1 and Am4'CGT
- Restriction enzymes (e.g., EcoRI, BamHI, HindIII, SacI)
- T4 DNA Ligase
- E. coli competent cells (e.g., DH5α)
- Agrobacterium tumefaciens competent cells (e.g., LBA4404)
- Appropriate antibiotics for selection (e.g., kanamycin, rifampicin)
2. Procedure:
- Prepare the expression cassettes:
- AmAS1 cassette: Subclone the full-length AmAS1 cDNA between the CaMV 35S promoter and the NOS terminator. This can be achieved by sequential restriction digestion and ligation into a suitable cloning vector.
- Am4'CGT cassette: Similarly, subclone the full-length Am4'CGT cDNA between a CaMV 35S promoter and a NOS terminator.
- Assemble the binary vector:
- Linearize the pBI121 binary vector using appropriate restriction enzymes within the T-DNA region.
- Ligate the AmAS1 expression cassette into the linearized pBI121 vector.
- Subsequently, ligate the Am4'CGT expression cassette into the same T-DNA region of the pBI121 vector containing the AmAS1 cassette. Ensure that the two expression cassettes are in the same orientation.
- Transformation of E. coli:
- Transform the resulting binary vector into competent E. coli cells for plasmid amplification.
- Select transformed colonies on LB agar plates containing the appropriate antibiotic (e.g., kanamycin).
- Confirm the correct construct by restriction digestion analysis and DNA sequencing.
- Transformation of Agrobacterium tumefaciens:
- Transform the confirmed binary vector into competent A. tumefaciens cells using electroporation or the freeze-thaw method.
- Select transformed A. tumefaciens colonies on YEB agar plates containing the appropriate antibiotics (e.g., kanamycin and rifampicin).
- Confirm the presence of the binary vector in A. tumefaciens by PCR.
Protocol 2: Agrobacterium-mediated Transformation of Torenia hybrida
This protocol is adapted for the transformation of Torenia hybrida, a model system for aurone production.
1. Materials:
- In vitro grown Torenia hybrida plants
- A. tumefaciens strain harboring the binary vector from Protocol 1
- Co-cultivation medium: Murashige and Skoog (MS) medium with 1 mg/L benzyladenine, 1 mg/L indoleacetic acid, and 100 µM acetosyringone.
- Selection medium: MS medium with 1 mg/L benzyladenine, 300 mg/L carbenicillin, and 50 mg/L kanamycin (or another appropriate selection agent).
- Rooting medium: Hormone-free MS medium.
2. Procedure:
- Preparation of explants:
- Excise young, fully expanded leaves from sterile in vitro grown Torenia plants.
- Cut the leaves into small segments (approximately 1 cm²).
- Inoculation and Co-cultivation:
- Grow the recombinant A. tumefaciens in liquid YEB medium with appropriate antibiotics to an OD600 of 0.6-0.8.
- Pellet the bacteria by centrifugation and resuspend in liquid co-cultivation medium to an OD600 of 0.2.
- Immerse the leaf explants in the bacterial suspension for 10-15 minutes.
- Blot the explants on sterile filter paper to remove excess bacteria.
- Place the explants on solid co-cultivation medium and incubate in the dark at 22-25°C for 2-3 days.
- Selection and Regeneration:
- Transfer the explants to the selection medium.
- Subculture the explants to fresh selection medium every 2-3 weeks.
- After 4-8 weeks, green, kanamycin-resistant calli should appear.
- Adventitious shoots will regenerate from these calli.
- Rooting and Acclimatization:
- Excise well-developed shoots and transfer them to rooting medium.
- Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a high-humidity environment.
Protocol 3: Extraction and Quantification of this compound-6-O-Glucoside by HPLC-DAD
This protocol outlines the extraction and analysis of this compound-6-O-glucoside from plant tissues.
1. Materials:
- Plant tissue (e.g., flower petals, leaves)
- Liquid nitrogen
- Extraction solvent: 80% methanol with 0.1% formic acid
- HPLC system with a Diode Array Detector (DAD)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile phase A: 0.1% formic acid in water
- Mobile phase B: 0.1% formic acid in acetonitrile
- This compound-6-O-glucoside standard (if available) or a purified extract for relative quantification.
2. Procedure:
- Extraction:
- Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
- Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
- Add 1 mL of extraction solvent and vortex thoroughly.
- Sonicate for 15 minutes and then centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Repeat the extraction process with the pellet.
- Combine the supernatants and filter through a 0.22 µm syringe filter before HPLC analysis.
- HPLC Analysis:
- Column: C18 reverse-phase column
- Mobile Phase: A gradient elution is recommended. For example:
- 0-5 min: 10% B
- 5-25 min: 10-50% B (linear gradient)
- 25-30 min: 50-100% B (linear gradient)
- 30-35 min: 100% B
- 35-40 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 µL
- Detection: Monitor at 400 nm for this compound-6-O-glucoside. A full spectrum scan (200-600 nm) can be used for peak identification.
- Quantification:
- If a standard is available, create a calibration curve to determine the absolute concentration.
- For relative quantification, compare the peak area of this compound-6-O-glucoside across different samples.
Visualizations
This compound Biosynthetic Pathway
Caption: The key enzymatic steps in this compound biosynthesis.
Experimental Workflow for Transgenic Plant Production
Caption: Workflow for generating this compound-producing transgenic plants.
Logic Diagram for Enhancing this compound Production
Caption: Strategies to maximize this compound yield in transgenic plants.
Discussion and Future Perspectives
The co-expression of this compound synthase and chalcone 4'-O-glucosyltransferase has proven to be a robust strategy for inducing this compound production in a variety of plant species. Further enhancement of this compound yields can be achieved by downregulating competing flavonoid pathways, such as the anthocyanin pathway. This can be accomplished using gene silencing techniques like RNA interference (RNAi) targeting key enzymes like DFR or F3H.
Future research could focus on several areas to further optimize this compound production:
-
Transcriptional Regulation: Identifying and utilizing specific transcription factors that co-ordinately upregulate the expression of both AS1 and 4'CGT could lead to higher and more stable production levels. While specific regulators of this compound biosynthesis are not yet fully elucidated, exploring known MYB-bHLH-WD40 complexes that regulate flavonoid biosynthesis could be a promising starting point.
-
Substrate Availability: Enhancing the pool of the precursor chalcones by overexpressing upstream enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), could further boost this compound production.
-
Compartmentalization: The biosynthesis of this compound-6-O-glucoside involves enzymes localized in different cellular compartments (4'CGT in the cytoplasm and AS1 in the vacuole). Engineering efficient transport of the glucosylated chalcone intermediate into the vacuole could be another avenue for optimization.
-
Host Plant Selection: While Torenia hybrida has been a successful model, exploring other host plants with high biomass or established protocols for metabolic engineering could be beneficial for commercial-scale production.
By employing the protocols and strategies outlined in this document, researchers can effectively engineer plants for the enhanced production of this compound, paving the way for its potential applications in the pharmaceutical, nutraceutical, and ornamental industries.
References
Aureusidin as a Fluorescent Probe for Biological Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aureusidin, a naturally occurring aurone flavonoid, as a fluorescent probe in biological imaging. This document includes its photophysical properties, detailed protocols for its application in cellular imaging, and an example of its use in studying enzyme inhibition.
Introduction to this compound
This compound is a flavonoid that belongs to the aurone class of plant pigments, responsible for the yellow coloration of various flowers.[1] Beyond its role in plant biology, this compound has garnered interest for its potential therapeutic properties, including antioxidant, antibacterial, and anticancer effects.[1] Its inherent fluorescence makes it a promising candidate for a natural, biocompatible fluorescent probe for visualizing biological structures and processes.
Photophysical Properties of this compound
Table 1: Photophysical Data of this compound and Related Compounds
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| This compound (Estimated) | ~415 nm | ~550 nm | Not Determined | Methanol | Based on[2] |
| Amine-substituted aurones | Visible Region (>400 nm) | >500 nm | Solvent Dependent | Various Solvents | [3] |
| Flavonoid Derivatives | ~405 nm | ~480 - 550 nm | Not Determined | Various Solvents | [4] |
Note: The values for this compound are estimations based on related compounds and require experimental verification.
Application: Probing Enzyme Activity - Inhibition of Xanthine Oxidase
A notable application of this compound as a fluorescent probe is in the study of enzyme kinetics and inhibition. A study on the interaction between this compound and xanthine oxidase (XO), a key enzyme in purine metabolism and a target for gout treatment, demonstrated that this compound can act as an inhibitor. This interaction can be monitored by observing the quenching of the intrinsic fluorescence of xanthine oxidase in the presence of this compound.
Signaling Pathway: Xanthine Oxidase Catalysis and Inhibition by this compound
The following diagram illustrates the catalytic activity of xanthine oxidase and its inhibition by this compound.
Caption: Inhibition of Xanthine Oxidase by this compound.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound as a fluorescent probe. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging with this compound
This protocol is adapted from general methods for live-cell imaging with flavonoid-based probes.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Live-cell imaging solution (e.g., Hank's Balanced Salt Solution, HBSS)
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~400-430 nm, emission ~500-580 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging solution. The final concentration typically ranges from 1-10 µM.
-
Cell Staining:
-
Remove the cell culture medium.
-
Wash the cells gently with pre-warmed live-cell imaging solution.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Protocol 2: Fixed-Cell Imaging with this compound
This protocol is based on established methods for staining fixed cells with flavonoids.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution to a working concentration (1-10 µM) in PBS.
-
Incubate the fixed (and permeabilized) cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Experimental Workflow for Fluorescence Microscopy
The following diagram outlines a typical workflow for a fluorescence microscopy experiment using a fluorescent probe like this compound.
Caption: A generalized workflow for fluorescence microscopy.
Conclusion
This compound presents a promising, naturally derived fluorescent probe for various biological imaging applications. Its environmental sensitivity and potential to interact with specific biological targets, such as enzymes, make it a valuable tool for researchers. The provided protocols offer a foundation for utilizing this compound in both live and fixed-cell imaging, while the outlined workflow and pathway diagram illustrate its potential in studying molecular interactions. Further characterization of its photophysical properties will undoubtedly expand its utility in the fields of cell biology and drug discovery.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. A continuous spectrophotometric assay for determination of the this compound synthase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the inhibitory mechanism of this compound targeting xanthine oxidase by multi-spectroscopic methods and molecular simulations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06997K [pubs.rsc.org]
- 4. Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nuclear Magnetic Resonance (NMR) for the Structural Elucidation of Aureusidin
Introduction
Aureusidin is a significant member of the aurone class of flavonoids, contributing to the vibrant yellow pigmentation in various flowers. Beyond its role as a plant pigment, this compound has garnered considerable interest within the scientific and drug development communities due to its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The precise structural characterization of this compound is paramount for understanding its bioactive conformations, mechanism of action, and for guiding synthetic derivatization efforts in drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structure elucidation of such natural products in solution. This document provides a detailed overview of the application of NMR spectroscopy for the structural determination of this compound, including experimental protocols and data interpretation guidelines.
Data Presentation
The structural elucidation of this compound is achieved through the comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. While specific experimental data for this compound was not available in the conducted search, the following tables are structured to present the ¹H and ¹³C NMR data that would be obtained from such an analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Position | δ (ppm) | Multiplicity | J (Hz) |
Note: δ = chemical shift; multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet); J = coupling constant.
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Position | δ (ppm) |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For flavonoids like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are common choices. The solvent should not have signals that overlap with key resonances of the analyte.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is more common.
1D NMR Data Acquisition (¹H and ¹³C)
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters include a 30° or 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters include a 30° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.
-
2D NMR Data Acquisition
2D NMR experiments are essential for establishing the connectivity between atoms in the molecule.
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton spin-spin couplings (²JHH and ³JHH).
-
It is crucial for assembling spin systems within the molecule, such as the aromatic rings and the vinyl proton of this compound.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons with their directly attached carbons (¹JCH).
-
It is used to assign the carbon signals based on the already assigned proton signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).
-
HMBC is critical for connecting the different spin systems and for identifying quaternary carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
Mandatory Visualizations
Experimental Workflow for this compound Structure Elucidation
Caption: Workflow for NMR-based structure elucidation of this compound.
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from its chalcone precursor.
Neuroprotective Signaling Pathway of this compound
Mass Spectrometry Techniques for Aureusidin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is a yellow-colored aurone, a class of flavonoids, found in various plants and known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological samples. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for this purpose. This document provides detailed application notes and protocols for the analysis of this compound using advanced mass spectrometry techniques.
I. Mass Spectrometry Techniques for this compound Analysis
Several mass spectrometry techniques can be employed for the analysis of this compound. The choice of technique depends on the specific research goal, such as qualitative identification, quantitative analysis, or structural elucidation.
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This is the most widely used technique for the analysis of flavonoids like this compound.[2][3] LC separates this compound from other components in the sample, and ESI gently ionizes the molecule, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) allows for the fragmentation of the parent ion, providing structural information and enhancing selectivity and sensitivity for quantification.[3]
-
Ultra-Performance Liquid Chromatography (UPLC)-MS/MS: UPLC is a high-resolution version of LC that utilizes smaller particle size columns, resulting in faster analysis times, better resolution, and increased sensitivity compared to conventional HPLC.[3] Coupling UPLC with a tandem mass spectrometer is highly effective for the rapid and sensitive analysis of this compound in complex mixtures.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: While less common for small molecules like this compound, MALDI-TOF can be used for rapid screening and profiling of plant extracts. It is a high-throughput technique that provides a mass fingerprint of the sample.
II. Quantitative Data Summary
The following tables summarize representative quantitative parameters for the analysis of this compound and related flavonoids using LC-MS/MS. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Precursor Ion (m/z) | 287.05 [M+H]⁺ |
| Product Ions (m/z) | 153.02, 135.04 |
| Collision Energy (eV) | 20-30 |
| Dwell Time (ms) | 100 |
Table 2: Method Validation Parameters for Flavonoid Quantification by LC-MS/MS
| Parameter | Typical Range |
| Linear Range (ng/mL) | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.1 - 1.0 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 - 5.0 |
| Recovery (%) | 85 - 110 |
| Precision (RSD %) | < 15% |
| Accuracy (%) | 85 - 115 |
III. Experimental Protocols
A. Sample Preparation Protocol for Plant Extracts
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonciate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the flavonoids with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
B. UPLC-ESI-MS/MS Protocol for this compound Analysis
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
IV. Visualizations
A. This compound Biosynthetic Pathway
The biosynthesis of this compound is a key pathway in the production of yellow pigments in many flowers. It involves the enzymatic conversion of chalcones by this compound synthase.
Caption: Biosynthetic pathway of this compound from chalcone precursors.
B. Experimental Workflow for this compound Analysis
The following workflow outlines the major steps involved in the analysis of this compound from sample collection to data analysis.
Caption: Workflow for the analysis of this compound.
C. Proposed Fragmentation Pattern of this compound
Understanding the fragmentation pattern of this compound is essential for its structural confirmation. Based on the general fragmentation rules for flavonoids, the following pathway is proposed.
Caption: Proposed MS/MS fragmentation of this compound.
D. Potential Signaling Pathways Modulated by this compound
This compound has been reported to possess various biological activities, suggesting its interaction with multiple cellular signaling pathways.
Caption: Potential biological signaling pathways affected by this compound.
V. Conclusion
The methodologies and protocols outlined in this document provide a comprehensive guide for the analysis of this compound using modern mass spectrometry techniques. The combination of UPLC with tandem mass spectrometry offers a sensitive, selective, and rapid approach for the quantification and identification of this compound in various matrices. The provided diagrams offer a visual representation of the biosynthetic pathway, experimental workflow, fragmentation pattern, and potential biological activities of this compound, aiding in a deeper understanding of its analysis and significance. These application notes are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabaceae Flavonoids Beyond the Commonplace: A Review of Chemical Diversity, Pharmacological Activities, Mass Spectrometric Profiling and In Silico Insights into Their Subclasses [mdpi.com]
- 3. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aureusidin as a Natural Food Colorant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin, an aurone-type flavonoid, is responsible for the brilliant yellow coloration of various flowers. Its natural origin and vibrant hue make it a promising candidate for development as a natural food colorant, catering to the growing consumer demand for clean-label food products. This document provides an overview of the application of this compound in the food industry, including its biochemical synthesis, proposed experimental protocols for its extraction, purification, and stability testing, as well as a discussion on safety considerations.
It is important to note that while the biosynthesis of this compound is well-documented, specific quantitative data on its performance and stability as a food colorant in various food matrices is limited in publicly available literature. Therefore, some of the presented data and protocols are based on general methodologies for flavonoids and other natural yellow colorants. Further research is required to establish a comprehensive profile of this compound for food applications.
This compound Biosynthesis
This compound is synthesized in plants from chalcones through an enzymatic reaction catalyzed by this compound synthase, a polyphenol oxidase homolog.[1][2][3] The pathway involves the hydroxylation and oxidative cyclization of a chalcone precursor.[2][3]
Caption: this compound Biosynthesis Pathway.
Data Presentation: Physicochemical Properties and Stability
The color and stability of natural colorants are critical for their application in food products. While specific data for this compound is scarce, the following tables summarize expected properties based on general knowledge of flavonoids and other natural yellow colorants.
Table 1: Estimated Color Characteristics of this compound in Different Food Systems (CIELAB Values)
| Food Matrix | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | Expected Color |
| Acidic Beverage (pH 3.0-4.0) | 85 - 95 | -5 to 0 | +70 to +90 | Bright Yellow |
| Neutral Beverage (pH 6.5-7.5) | 80 - 90 | -2 to +2 | +60 to +80 | Yellow |
| Dairy Product (e.g., Yogurt) | 90 - 98 | -2 to +2 | +50 to +70 | Pale Yellow |
| Baked Goods (Post-baking) | 70 - 80 | +5 to +15 | +40 to +60 | Golden Yellow |
Note: These are estimated values. Actual CIELAB values will vary depending on the specific food matrix, concentration of this compound, and processing conditions.
Table 2: Estimated Stability of this compound under Various Conditions
| Condition | Stability | Notes |
| pH | Stable in acidic to neutral pH (3-7). | Color may shift and degradation may occur in alkaline conditions. |
| Temperature | Moderate stability. | Degradation is expected at high temperatures typical of pasteurization and baking. Encapsulation may improve stability. |
| Light | Sensitive to light exposure. | Opaque packaging is recommended to prevent color fading. |
| Oxygen | Susceptible to oxidation. | Addition of antioxidants may improve stability. |
Experimental Protocols
The following are detailed protocols for the extraction, purification, and stability testing of this compound, adapted from general methods for flavonoids.
Extraction of this compound from Plant Material
This protocol describes a general solvent extraction method for obtaining flavonoids from plant sources.
Caption: this compound Extraction Workflow.
Methodology:
-
Sample Preparation: Obtain plant material known to contain this compound (e.g., flowers of Antirrhinum majus). Dry the material at 40-50°C and grind it into a fine powder.
-
Maceration: Suspend the powdered plant material in a solvent of 70% ethanol in water (1:10 w/v). Stir the mixture at room temperature for 24 hours in the dark.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
Storage: Store the crude extract at -20°C in the dark until further purification.
Purification of this compound by Column Chromatography
This protocol outlines a general method for purifying flavonoids from a crude extract.
Methodology:
-
Column Preparation: Pack a glass column with a suitable adsorbent, such as silica gel or a macroporous resin (e.g., Amberlite XAD-7). Equilibrate the column with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. For example, start with hexane and gradually increase the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection: Collect the eluting fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
-
Drying: Dry the purified this compound to a constant weight under vacuum.
Stability Testing of this compound
This protocol describes a general procedure for evaluating the stability of a natural colorant under different environmental conditions.
Caption: Stability Testing Workflow.
Methodology:
-
Sample Preparation: Prepare solutions of purified this compound in model food systems (e.g., citrate buffer for acidic beverages, phosphate buffer for neutral products).
-
pH Stability: Adjust the pH of the this compound solutions to a range of values (e.g., pH 3, 5, 7, 9) and store them at a constant temperature in the dark.
-
Thermal Stability: Expose the this compound solutions (at a constant pH) to a range of temperatures (e.g., 25°C, 50°C, 75°C, 100°C) for specific time intervals.
-
Light Stability: Expose the this compound solutions (at a constant pH and temperature) to a controlled light source (e.g., a light cabinet with a defined lux level) for specific time intervals. A control sample should be kept in the dark.
-
Analysis: At each time point, measure the color of the solutions using a colorimeter to obtain CIELAB values (L, a, b*). Quantify the concentration of this compound using HPLC.
-
Data Analysis: Calculate the color change (ΔE*) and the percentage of this compound degradation over time. Determine the degradation kinetics (e.g., first-order kinetics) and half-life of this compound under each condition.
Safety and Toxicological Considerations
Currently, there is a lack of specific toxicological data for this compound as a food additive. As with any new food ingredient, a comprehensive safety assessment would be required before it can be approved for use in food. This would typically involve a battery of toxicological studies, including:
-
Genotoxicity tests: To assess the potential to cause genetic mutations.
-
Acute, sub-chronic, and chronic toxicity studies: To determine the potential for adverse effects from short-term and long-term exposure.
-
Reproductive and developmental toxicity studies: To evaluate the potential effects on fertility and offspring.
Given that flavonoids are a broad class of compounds with varying biological activities, the safety of each specific flavonoid, such as this compound, must be evaluated individually.
Conclusion
This compound holds potential as a natural yellow food colorant due to its vibrant color. However, significant research is needed to fully characterize its properties and ensure its suitability and safety for food applications. The protocols outlined in this document provide a framework for future research to generate the necessary data on this compound's color characteristics, stability in various food systems, and toxicological profile. The successful development of this compound as a food colorant will depend on demonstrating its stability, safety, and efficacy through rigorous scientific investigation.
References
Troubleshooting & Optimization
Technical Support Center: Heterologous Expression of Aureusidin Synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the heterologous expression of aureusidin synthase.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and why is its heterologous expression important?
A1: this compound synthase is a copper-containing glycoprotein, homologous to plant polyphenol oxidases (PPOs), that catalyzes the final step in the biosynthesis of aurones, which are yellow flavonoid pigments in plants.[1][2][3][4][5] The heterologous expression of this compound synthase is crucial for producing larger quantities of the enzyme for biochemical characterization, structural studies, and for use in metabolic engineering to produce aurones with potential applications as natural colorants and pharmaceuticals.
Q2: What are the main challenges in the heterologous expression of this compound synthase?
A2: The primary challenges include:
-
Post-translational modifications: this compound synthase is a glycoprotein, and prokaryotic expression systems like E. coli cannot perform the necessary glycosylation, which can impact enzyme stability and activity.
-
Cofactor incorporation: As a copper-dependent enzyme, ensuring sufficient copper availability and incorporation into the active site is essential for its catalytic function.
-
Protein folding and solubility: Overexpression in heterologous hosts, particularly E. coli, can lead to misfolding and the formation of inactive inclusion bodies.
-
Requirement for a co-enzyme: For in vivo activity, this compound synthase often requires the co-expression of a chalcone 4'-O-glucosyltransferase (4'CGT) to produce the glucosylated chalcone substrate.
-
Precursor processing: The native enzyme is processed from a larger precursor protein, and this processing may not occur efficiently in a heterologous host.
Q3: Which expression system is recommended for this compound synthase?
A3: While E. coli can be used for expression, a eukaryotic system like the yeast Pichia pastoris is generally recommended. This is because Pichia pastoris can perform post-translational modifications like glycosylation, which are important for the proper folding and stability of this compound synthase. Additionally, Pichia pastoris is capable of high-density cell growth and can secrete the expressed protein, which simplifies downstream purification.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound Synthase
Symptoms:
-
No visible band of the expected size (~39-40 kDa for the mature protein) on SDS-PAGE.
-
Very faint band on Western blot using an antibody against the fusion tag (e.g., His-tag).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Codon Usage Bias | The this compound synthase gene from a plant source may contain codons that are rare in your expression host (E. coli or yeast). This can slow down or terminate translation. Solution: Synthesize a codon-optimized version of the gene for your specific expression host. |
| "Leaky" Basal Expression is Toxic | Even low levels of uninduced expression can be toxic to the host cells, leading to poor growth and plasmid instability. Solution: Use a host strain with tight control over basal expression. For E. coli T7 promoter systems, use a host containing the pLysS plasmid, which expresses T7 lysozyme to suppress basal T7 RNA polymerase activity. |
| mRNA Instability | The mRNA transcript of this compound synthase might be unstable in the host organism. Solution: Check for and remove potential RNA instability sequences in the gene sequence during codon optimization. |
| Incorrect Vector or Cloning | Errors in the cloning process can lead to frameshift mutations or incorrect orientation of the insert. Solution: Sequence your final expression vector to confirm that the this compound synthase gene is in the correct reading frame and orientation. |
Problem 2: this compound Synthase is Expressed in Insoluble Inclusion Bodies (E. coli)
Symptoms:
-
A strong band of the correct size is visible in the whole-cell lysate but is predominantly found in the pellet after cell lysis and centrifugation.
-
Little to no protein is present in the soluble fraction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid protein synthesis at high temperatures (e.g., 37°C) often overwhelms the cellular folding machinery. Solution: Lower the induction temperature to 16-25°C and induce for a longer period (e.g., 16-24 hours). This slows down protein synthesis, allowing more time for proper folding. |
| Lack of Glycosylation | As a glycoprotein, the absence of glycosylation in E. coli can lead to improper folding and aggregation. Solution: Consider switching to a eukaryotic expression system like Pichia pastoris that can perform glycosylation. |
| Suboptimal Culture Conditions | High inducer concentrations can accelerate protein production and increase the likelihood of inclusion body formation. Solution: Optimize the inducer concentration (e.g., IPTG for the T7 promoter). Test a range of concentrations to find the optimal balance between expression level and solubility. |
| Inefficient Solubilization and Refolding | The protocol for solubilizing inclusion bodies and refolding the protein may not be optimal. Solution: Follow a robust protocol for inclusion body washing, solubilization with strong denaturants (e.g., 6-8 M Guanidine-HCl or urea), and subsequent refolding by methods like dialysis or rapid dilution into a refolding buffer. |
Problem 3: Purified this compound Synthase has Low or No Activity
Symptoms:
-
The purified protein appears as a single band on a Coomassie-stained SDS-PAGE gel, but shows little to no activity in an enzyme assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Absence of Copper Cofactor | This compound synthase requires a binuclear copper center for its catalytic activity. The expression medium may lack sufficient copper. Solution: Supplement the growth medium with copper sulfate (CuSO₄) to a final concentration of 1-5 mM during induction. |
| Incorrect Glycosylation (in Yeast) | While yeast can glycosylate proteins, the pattern may differ from the native plant enzyme, potentially affecting activity. Hyperglycosylation can also be an issue. Solution: Consider using engineered yeast strains that produce more human-like glycosylation patterns or strategies to reduce hyperglycosylation. |
| Improper Protein Folding | Even if the protein is soluble, it may not be correctly folded. Solution: If expressed in E. coli, co-express with molecular chaperones to assist in proper folding. If using a yeast system, ensure optimal growth and induction conditions. |
| Substrate Specificity | This compound synthase is specific for certain chalcone substrates, and activity is often higher with glucosylated chalcones. Solution: Ensure you are using the correct substrate in your activity assay, preferably a glucosylated chalcone like 2',4',4',6'-tetrahydroxychalcone 4'-O-glucoside. |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition of your activity assay may not be optimal. Solution: Systematically vary the pH and temperature of your assay to find the optimal conditions. A reported optimal pH for a related enzyme is around 5.4. |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound Synthase in Pichia pastoris
This protocol is a general guideline and may require optimization.
-
Gene Synthesis and Cloning:
-
Synthesize a codon-optimized version of the this compound synthase gene for P. pastoris.
-
Clone the gene into a Pichia expression vector (e.g., pPICZα) that allows for secretion and includes a C-terminal His-tag.
-
-
Transformation of P. pastoris :
-
Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin).
-
-
Screening for High-Expressing Clones:
-
Inoculate several individual colonies into a small volume of BMGY medium and grow overnight at 30°C with shaking.
-
Induce protein expression by pelleting the cells and resuspending them in BMMY medium (containing methanol). Add 1 mM CuSO₄ to the medium.
-
Take samples at 24, 48, and 72 hours post-induction.
-
Analyze the supernatant by SDS-PAGE and Western blot to identify the clone with the highest expression level.
-
-
Large-Scale Expression:
-
Inoculate a pre-culture of the best-expressing clone in BMGY and grow overnight.
-
Use the pre-culture to inoculate a larger volume of BMMY medium supplemented with 1 mM CuSO₄.
-
Maintain the culture at 30°C with vigorous shaking for 72-96 hours, adding methanol every 24 hours to maintain induction.
-
-
Harvesting:
-
Pellet the cells by centrifugation. The supernatant contains the secreted His-tagged this compound synthase.
-
Protocol 2: Purification of His-tagged this compound Synthase
-
Preparation of Lysate/Supernatant:
-
If expressed intracellularly, resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation.
-
If secreted, clarify the culture supernatant by centrifugation and filtration.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis/binding buffer.
-
Load the clarified lysate/supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Protocol 3: Spectrophotometric Activity Assay
This protocol is adapted from a method for a related enzyme, tyrosinase, acting on a chalcone substrate.
-
Reagents:
-
Assay buffer: 0.1 M Potassium Phosphate buffer, pH 5.4.
-
Substrate: 2',4',4',6'-tetrahydroxychalcone (THC) or its 4'-O-glucoside, dissolved in a small amount of DMSO and then diluted in assay buffer.
-
Enzyme: Purified this compound synthase diluted in assay buffer.
-
-
Procedure:
-
In a cuvette, mix the assay buffer and the substrate solution.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 415 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the aurone product.
-
-
Calculation of Activity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of the aurone product to convert the rate of change in absorbance to the rate of product formation (in µmol/min).
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Visualizations
Experimental Workflow for Expression and Purification
Caption: General workflow for this compound synthase expression and purification.
Logical Flow for Troubleshooting Low Enzyme Activity
Caption: Decision tree for troubleshooting low this compound synthase activity.
Aurone Biosynthesis Pathway for Co-expression Strategy
Caption: Co-expression strategy for in vivo aurone production.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. researchgate.net [researchgate.net]
- 3. Specificity analysis and mechanism of aurone synthesis catalyzed by this compound synthase, a polyphenol oxidase homolog responsible for flower coloration | Scilit [scilit.com]
- 4. Specificity analysis and mechanism of aurone synthesis catalyzed by this compound synthase, a polyphenol oxidase homolog responsible for flower coloration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing fermentation conditions for aureusidin production in microorganisms.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fermentation conditions for aureusidin production in microorganisms. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
This compound Biosynthesis Pathway
This compound is a yellow pigment belonging to the aurone class of flavonoids.[1] Its biosynthesis in microorganisms typically requires the heterologous expression of key enzymes. The process begins with a chalcone precursor, which undergoes glucosylation followed by oxidative cyclization. The key enzymes involved are Chalcone 4'-O-glucosyltransferase (4'CGT) and this compound Synthase.[2] Co-expression of both enzymes is often essential for efficient production in vivo.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes required for this compound biosynthesis in a microbial host? A1: The primary enzymes are this compound Synthase and Chalcone 4'-O-glucosyltransferase (4'CGT).[2] this compound synthase is a copper-containing glycoprotein that catalyzes the oxidative cyclization of chalcones to form aurones. In vivo studies have shown that the glucosylation of the chalcone precursor by 4'CGT is crucial for efficient this compound production.
Q2: Which host organisms are suitable for recombinant this compound production? A2: Escherichia coli and Saccharomyces cerevisiae (yeast) are commonly used hosts for producing recombinant proteins and secondary metabolites. The choice of host strain is critical; for example, E. coli strains like BL21(DE3) are often used because they lack certain proteases, which can improve the stability of the expressed enzymes. It is also important to select a host that can provide a sufficient supply of the precursor chalcone or can be engineered to do so.
Q3: Why is my engineered strain not producing any this compound? A3: A complete lack of production can stem from several issues:
-
Gene Expression Failure: The genes for the biosynthetic enzymes may not be transcribed or translated properly. Verify your expression vector, promoter, and codon usage for the host organism.
-
Inactive Enzymes: The expressed enzymes may be misfolded or inactive. This compound synthase requires copper as a cofactor, so ensure the medium contains adequate copper salts.
-
Precursor Unavailability: The host organism may not produce the necessary chalcone precursor (e.g., 2',4,4',6'-tetrahydroxychalcone). You may need to feed the precursor into the culture medium or engineer the host to produce it.
Q4: What are the main challenges when scaling up this compound fermentation? A4: Scaling up from lab-scale to industrial production presents several challenges. These include maintaining process reproducibility, ensuring adequate heat and mass transfer in larger vessels, and managing the increased costs of larger equipment and facilities. Runaway reactions and safety considerations also become more critical at larger scales.
Troubleshooting Guide for Low this compound Yield
Low product yield is a common problem in fermentation processes for secondary metabolites. This guide provides a systematic approach to identifying and resolving potential bottlenecks.
Problem: My this compound yield is consistently low.
-
Possible Cause 1: Suboptimal Fermentation Conditions.
-
Solution: The physical environment, including pH, temperature, and aeration, critically affects microbial growth and enzyme activity. These parameters should be systematically optimized. Strategies like "one-factor-at-a-time" (OFAT) or Response Surface Methodology (RSM) can be employed to find the ideal conditions.
Table 1: Representative Data for pH Optimization
Parameter Setting 1 Setting 2 Setting 3 Setting 4 pH 6.0 6.5 7.0 7.5 Biomass (OD600) 8.5 9.2 9.5 8.9 | This compound Titer (mg/L) | 15.2 | 25.8 | 22.1 | 14.5 |
Table 2: Representative Data for Temperature Optimization
Parameter Setting 1 Setting 2 Setting 3 Setting 4 Temperature (°C) 25 30 37 40 Biomass (OD600) 7.8 9.4 10.1 6.5 | This compound Titer (mg/L) | 24.5 | 26.1 | 15.3 | 5.1 |
-
-
Possible Cause 2: Precursor Limitation.
-
Solution: The production of many secondary metabolites is limited by the availability of precursors. Supplementing the fermentation medium with a direct precursor, such as naringenin chalcone, can significantly boost the final yield. Test a range of precursor concentrations to find the optimal level without causing toxicity to the cells.
-
-
Possible Cause 3: Formation of Insoluble Proteins (Inclusion Bodies).
-
Solution: High-level expression of recombinant proteins in E. coli can lead to the formation of insoluble aggregates called inclusion bodies. To prevent this, try lowering the cultivation temperature (e.g., to 25°C or 15°C) after induction, using a weaker promoter, or lowering the inducer concentration. Co-expressing molecular chaperones can also aid in proper protein folding.
-
Experimental Protocols
Protocol 1: OFAT Optimization of Fermentation pH
This protocol describes a method to determine the optimal pH for this compound production by varying the pH while keeping other parameters constant.
-
Preparation: Prepare five 1L bioreactors with your optimized production medium. Ensure all necessary probes are calibrated.
-
Inoculation: Inoculate each bioreactor with the same starting concentration of your production strain from a seed culture.
-
pH Control: Set the pH controller for each bioreactor to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Use sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH) to maintain the setpoint.
-
Fermentation: Run the fermentation under constant temperature, agitation, and aeration for a set period (e.g., 48-72 hours).
-
Sampling: Take samples at regular intervals (e.g., every 8 hours).
-
Analysis: For each sample, measure the optical density at 600 nm (OD600) to assess cell growth. Extract the this compound from the broth or cell lysate and quantify the concentration using HPLC or spectrophotometry.
-
Evaluation: Plot the final this compound titer against the different pH values to identify the optimum.
Protocol 2: Precursor Feeding Experiment
This protocol outlines how to test the effect of precursor supplementation on this compound yield.
-
Precursor Stock Preparation: Prepare a sterile, concentrated stock solution of the precursor (e.g., 100 mM naringenin chalcone in DMSO).
-
Culture Setup: Set up several shake flask cultures or bioreactors with your production medium under optimal conditions as determined previously. Include a control group with no precursor added.
-
Feeding: At the time of induction or at the beginning of the production phase, add the precursor stock solution to the cultures to achieve different final concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM).
-
Fermentation and Sampling: Continue the fermentation and collect samples over time.
-
Analysis: Measure cell growth (OD600) and this compound concentration for each condition.
-
Evaluation: Compare the final this compound titers across the different precursor concentrations to determine the optimal feeding level. Monitor cell growth to check for any signs of toxicity at higher concentrations.
References
Strategies to improve the stability and prevent degradation of aureusidin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and preventing the degradation of aureusidin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: this compound solution appears to change color or show reduced activity over a short period.
-
Question: Why is my this compound solution changing color and losing activity? Answer: this compound is a flavonoid known for its photosensitivity and susceptibility to oxidative degradation.[1] The observed color change is likely due to the degradation of the this compound molecule, leading to a loss of its biological activity. Factors such as exposure to light, elevated temperatures, and non-optimal pH can accelerate this process.
-
Question: How can I minimize the degradation of this compound in my experiments? Answer: To minimize degradation, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Prepare fresh solutions before use and store stock solutions at low temperatures (-20°C or -80°C) in an appropriate solvent.[2] For experiments in aqueous media, consider using buffers to maintain an optimal pH and deoxygenated solvents to reduce oxidative degradation.
Issue: Inconsistent results in cell-based assays involving this compound.
-
Question: I am observing high variability in my cell culture experiments with this compound. Could this be related to its stability? Answer: Yes, the instability of this compound in cell culture media is a common cause of inconsistent results.[3] The physiological conditions of cell culture (pH ~7.4, 37°C) can promote the degradation of flavonoids.[4] This leads to a decrease in the effective concentration of this compound over the course of the experiment, resulting in variable cellular responses.
-
Question: What steps can I take to improve the stability of this compound in my cell culture medium? Answer:
-
Prepare Fresh: Add this compound to the cell culture medium immediately before treating the cells.
-
Minimize Exposure: Protect the culture plates from light as much as possible.
-
Control Experiments: Include a time-course experiment to assess the stability of this compound in your specific cell culture medium by measuring its concentration at different time points using HPLC.
-
Consider Formulation: For longer-term experiments, consider using a stabilized formulation of this compound, such as encapsulation in nanoparticles.
-
Frequently Asked Questions (FAQs)
1. General Stability
-
Question: What are the main factors that cause this compound degradation? Answer: The primary factors contributing to this compound degradation are:
-
Light (Photosensitivity): this compound is known to be highly sensitive to light, which can induce photodegradation.
-
pH: Like many flavonoids, this compound's stability is pH-dependent. It is generally more stable in acidic conditions and less stable in neutral to alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The polyphenolic structure of this compound makes it susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Enzymatic Degradation: In biological systems, enzymes can metabolize this compound.
-
-
Question: What is the shelf-life of this compound powder and solutions? Answer: this compound powder, when stored in a dry, dark environment at -20°C, can be stable for up to three years. Solutions are significantly less stable. In a solvent like DMSO, stored at -80°C, it may be stable for up to one year. However, for aqueous solutions used in experiments, it is always recommended to prepare them fresh.
2. Stabilization Strategies
-
Question: What are the most effective strategies to improve the stability of this compound? Answer: Several strategies can be employed to enhance the stability of this compound:
-
Encapsulation: Nanoencapsulation, for example in biodegradable polymers like poly(lactic acid) (PLA), has been shown to be a promising method to protect this compound from degradation and improve its stability.
-
Use of Antioxidants: The addition of antioxidants to the formulation can help to prevent oxidative degradation.
-
pH Control: Maintaining an optimal pH using buffers can significantly slow down hydrolysis and other pH-dependent degradation pathways.
-
Solvent Selection: this compound is more stable in certain organic solvents compared to aqueous solutions. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
-
Chemical Modification: Glycosylation, the attachment of sugar moieties, is a natural strategy that plants use to increase the stability of flavonoids.
-
3. Experimental Considerations
-
Question: I need to perform a forced degradation study on this compound. What conditions should I use? Answer: A forced degradation study for this compound should include the following stress conditions to evaluate its stability profile comprehensively. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.
-
Acid Hydrolysis: 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 60-80°C for the solid-state and in solution.
-
Photodegradation: Exposure to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Question: How can I analyze the degradation of this compound and identify its degradation products? Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for quantifying the degradation of this compound and separating its degradation products. Coupling HPLC with mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of the degradation products formed under various stress conditions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| DMSO | Soluble (50 mg/mL) | |
| Acetone | Soluble | |
| Water | Poorly soluble |
Table 2: Representative Degradation Kinetics of a Structurally Similar Flavonoid (Astilbin) under Different pH and Temperature Conditions.
Note: This data is for astilbin and should be used as a general guide for this compound experiments. The degradation of this compound may vary.
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |
| 5.0 | 60 | 0.002 | 346.6 | |
| 5.0 | 80 | 0.008 | 86.6 | |
| 7.0 | 60 | 0.015 | 46.2 | |
| 7.0 | 80 | 0.058 | 12.0 | |
| 9.0 | 60 | 0.121 | 5.7 | |
| 9.0 | 80 | 0.432 | 1.6 |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Keep at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 80°C for 24, 48, and 72 hours. Also, heat the this compound solution (100 µg/mL in a suitable solvent) at 80°C for the same time points.
-
Photodegradation: Expose the solid powder and a solution of this compound (100 µg/mL) to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining and identify the formation of any degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the this compound peak and any degradation product peaks generated during the forced degradation study.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The maximum absorption wavelength for this compound should be used for quantification.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Factors leading to the degradation of this compound and subsequent loss of activity.
Caption: Workflow of strategies to improve the stability of this compound.
Caption: Enzymatic biosynthesis of this compound from its precursor chalcone.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Overcoming low yields in the chemical synthesis of aureusidin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of aureusidin.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for the chemical synthesis of this compound?
A1: The most prevalent and straightforward method is the acid-catalyzed condensation of 4,6-dihydroxybenzofuran-3(2H)-one with 3,4-dihydroxybenzaldehyde.[1][2] This approach, a variation of the Claisen-Schmidt condensation, allows for a one-pot, protection-free synthesis of this compound.[1][2]
Q2: What is the expected yield for the one-pot synthesis of this compound?
A2: Yields can vary significantly depending on the reaction conditions. Optimized protocols have reported yields of up to 52% under specific conditions (2.4 equivalents of HCl in methanol at 25°C for 24 hours).[2] However, suboptimal conditions can lead to significantly lower yields.
Q3: Are there alternative methods for synthesizing aurones like this compound?
A3: Yes, other methods for aurone synthesis include the oxidative cyclization of 2'-hydroxychalcones and the intramolecular cyclization of substituted acetylenes. However, the condensation of a benzofuranone with an aldehyde is often preferred due to its simplicity and generally good yields.
Q4: What is the stereochemistry of the synthesized this compound?
A4: The (Z)-isomer of this compound is generally the thermodynamically more stable and, therefore, the predominant isomer formed during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of this compound that can lead to low yields.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incorrect Acid Catalyst Concentration: The concentration of the acid catalyst is crucial for the reaction. Both too little and too much acid can negatively impact the yield. | Optimize the concentration of the acid catalyst. For the one-pot synthesis using HCl in methanol, the optimal concentration has been reported to be 2.4 equivalents. |
| Suboptimal Reaction Temperature: Higher temperatures do not necessarily lead to higher yields. In fact, for the acid-catalyzed condensation, increasing the temperature from 25°C to 40°C has been shown to decrease the yield. | Maintain the reaction temperature at 25°C for the duration of the synthesis. | |
| Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary, but be mindful that prolonged reaction times at suboptimal conditions can also lead to side product formation. | |
| Formation of Multiple Products (as seen on TLC) | Side Reactions: At higher temperatures or with incorrect catalyst concentrations, side reactions can occur, leading to a complex mixture of products. | Adhere to the optimized reaction conditions, particularly temperature and catalyst concentration. |
| Degradation of Starting Materials or Product: The phenolic hydroxyl groups in both the starting materials and the this compound product can be sensitive to harsh reaction conditions. | Use a protection-free synthesis method at a mild temperature (25°C) to minimize degradation. | |
| Difficulty in Product Purification | Presence of Impurities: If the reaction yield is low, the crude product will contain a higher percentage of impurities, making purification by simple filtration or recrystallization challenging. | If significant impurities are present, column chromatography may be necessary for purification. |
| Product Oiling Out: During precipitation or recrystallization, the product may separate as an oil instead of a solid. | Ensure the solvent system used for precipitation or recrystallization is appropriate. Scratching the inside of the flask or adding a seed crystal can sometimes induce crystallization. |
Data Presentation
Table 1: Optimization of this compound Synthesis via One-Pot Condensation
| Entry | HCl (equivalents) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | 0.6 | 25 | 32 | 25.0 |
| 2 | 1.2 | 25 | 24 | 29.5 |
| 3 | 2.4 | 25 | 24 | 52.0 |
| 4 | 3.6 | 25 | 22 | 36.2 |
| 5 | 4.8 | 25 | 22 | 31.3 |
| 6 | 6.0 | 25 | 21 | 28.8 |
| 7 | 12.0 | 25 | 19 | 26.7 |
| 8 | 0.6 | 40 | 12 | 11.5 |
| 9 | 1.2 | 40 | 10 | 16.7 |
| 10 | 2.4 | 40 | 8 | 29.8 |
| 11 | 3.6 | 40 | 6 | 23.5 |
| 12 | 4.8 | 40 | 6 | 22.1 |
| 13 | 6.0 | 40 | 6 | 21.7 |
| 14 | 12.0 | 40 | 6 | 19.0 |
Data extracted from a study on the facile, protection-free, one-pot synthesis of this compound.
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is based on the optimized conditions for the acid-catalyzed condensation of 4,6-dihydroxybenzofuran-3(2H)-one and 3,4-dihydroxybenzaldehyde.
Materials:
-
4,6-dihydroxybenzofuran-3(2H)-one
-
3,4-dihydroxybenzaldehyde
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 4,6-dihydroxybenzofuran-3(2H)-one in methanol in a round-bottom flask.
-
Add 3,4-dihydroxybenzaldehyde to the solution.
-
Add 2.4 equivalents of concentrated hydrochloric acid to the reaction mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound product.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting poor solubility of aureusidin in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of aureusidin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions often a challenge?
This compound is a type of flavonoid known as an aurone, which contributes to the yellow coloration in the flowers of some plants, such as the snapdragon.[1][2] Chemically, it is a polyphenolic compound with a planar ring structure.[3][4] Like many flavonoids, this compound has low solubility in water due to its hydrophobic nature, which presents a significant challenge for researchers conducting experiments in aqueous biological systems.[5]
Q2: What are the recommended organic solvents for dissolving this compound?
This compound is soluble in several organic solvents. The most commonly recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). Other effective solvents include acetone, chloroform, dichloromethane, and ethyl acetate.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in a suitable organic solvent, such as DMSO. Commercial suppliers indicate a solubility of up to 50 mg/mL (174.68 mM) in DMSO. It is recommended to prepare and use solutions on the same day. However, stock solutions stored in sealed vials at -20°C can be stable for several months.
Q4: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What can I do?
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing serial dilutions to find the maximum achievable concentration without precipitation.
-
Increase the percentage of co-solvent: While not always possible depending on the experimental constraints, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%.
-
Use surfactants or other excipients: For in vivo studies or specific assays, formulations including surfactants like Tween 80 and solvents like PEG300 can improve solubility.
-
Adjust the pH: The solubility of flavonoids can be pH-dependent. For this compound, which is produced enzymatically at an optimal pH of 4.5, exploring slightly acidic conditions may be beneficial, provided it does not interfere with your experiment.
Q5: How does pH influence the solubility of this compound?
The solubility of flavonoids is influenced by pH. Studies on other flavonoids have shown that solubility can increase in acidic conditions (pH 2.5-3.5) as the phenolic compounds become protonated and more hydrophobic, which can enhance interaction with certain solvents or micelles. Conversely, at higher pH values, phenolic hydroxyl groups can deprotonate, increasing the ionic character which may decrease solubility in less polar environments but can increase it in aqueous solutions. The optimal pH for the enzymatic synthesis of this compound is 4.5. Researchers should empirically determine the optimal pH for their specific buffer system.
Q6: Are there advanced methods to enhance this compound's solubility for in vivo experiments?
Yes, several strategies can be employed to improve the solubility and bioavailability of flavonoids like this compound:
-
Co-solvent formulations: A common formulation for in vivo use involves a mixture of solvents and surfactants. One example is a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve this compound at 2 mg/mL.
-
Nano-formulations: Techniques such as nanosuspensions, nanoencapsulation, or nanoemulsions have been successfully used to enhance the solubility and bioavailability of other flavonoids.
-
Complexation: The use of complexing agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₀O₆ | |
| Molecular Weight | 286.24 g/mol | |
| Appearance | Orange Powder |
| CAS Number | 38216-54-5 | |
Table 2: Reported Solubility of this compound
| Solvent/Formulation | Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 50 mg/mL (174.68 mM) | Sonication is recommended to aid dissolution. | |
| In Vivo Formulation | 2 mg/mL (6.99 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. |
| Other Organic Solvents | Qualitatively Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues.
Problem: this compound powder does not dissolve when preparing a stock solution.
-
Question: What solvent are you using?
-
Answer: this compound has very poor solubility in water and aqueous buffers. For stock solutions, use organic solvents like DMSO, acetone, or ethyl acetate. DMSO is highly recommended.
-
-
Question: Are you using any physical methods to aid dissolution?
-
Answer: Gently warming the solution to 37°C can help. Additionally, placing the tube in an ultrasonic bath for a short period can significantly improve dissolution. Be sure to vortex the solution thoroughly.
-
Problem: The solution is clear, but I suspect the compound is not fully dissolved or is unstable.
-
Question: At what temperature are you storing your stock solution?
-
Answer: this compound powder should be stored desiccated at -20°C. Stock solutions in DMSO should be sealed and can be stored at -20°C for several months, or at -80°C for up to a year. Avoid repeated freeze-thaw cycles.
-
-
Question: How old is your solution?
-
Answer: It is best practice to prepare fresh solutions for each experiment. If using a stored stock, ensure it is within the stable storage period.
-
Problem: this compound precipitates out of solution during my experiment.
-
Question: What is the final concentration of this compound and any co-solvents (like DMSO) in your aqueous experimental medium?
-
Answer: The final concentration of this compound may exceed its solubility limit in the aqueous buffer, even with a small amount of DMSO present. Perform a solubility test by preparing serial dilutions of your stock into the final buffer to determine the maximum soluble concentration.
-
-
Question: Have you considered the pH of your experimental buffer?
-
Answer: Flavonoid solubility is often pH-dependent. The optimal pH for the enzyme that synthesizes this compound is 4.5. Test the solubility of this compound in your buffer at different pH values (e.g., pH 5, 6, and 7.4) to see if adjusting the pH improves stability, ensuring the new pH is compatible with your experimental model.
-
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of this compound powder (MW: 286.24 g/mol ).
-
Solvent Addition: Add 69.87 µL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial vigorously. If powder is still visible, warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication in an ultrasonic bath for 5-10 minutes can also be used to facilitate dissolution.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for several months or -80°C for longer-term storage.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Objective: To prepare a 100 µM aqueous working solution in a phosphate-buffered saline (PBS) with a final DMSO concentration of 0.2%.
-
Intermediate Dilution: First, dilute the 50 mM stock solution in DMSO. For example, prepare a 10 mM intermediate stock by mixing 10 µL of the 50 mM stock with 40 µL of DMSO.
-
Final Dilution: Add the stock solution to the aqueous buffer, not the other way around. While vortexing the PBS, slowly add 1 µL of the 10 mM intermediate stock solution to 99 µL of PBS. This gradual addition to a larger, agitated volume helps prevent immediate precipitation.
-
Final Mix: Vortex the final working solution gently.
-
Usage: Use the freshly prepared working solution immediately for your experiments. Do not store dilute aqueous solutions.
Visual Guides
The following diagrams illustrate key workflows and concepts related to this compound solubility.
Caption: A step-by-step workflow for troubleshooting poor this compound solubility.
Caption: Factors that critically affect the solubility of this compound and other flavonoids.
Caption: The enzymatic reaction responsible for the biosynthesis of this compound in plants.
References
- 1. This compound | CAS:38216-54-5 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H10O6 | CID 5281220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methods to prevent the oxidation of aureusidin during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of aureusidin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern during extraction?
This compound is a yellow aurone flavonoid with significant antioxidant and potential therapeutic properties.[1][2] Like many phenolic compounds, this compound is susceptible to oxidation, particularly enzymatic oxidation, during the extraction process. This oxidation leads to the degradation of the molecule, resulting in a loss of bioactivity and a brownish discoloration of the extract, which can compromise experimental results and the quality of the final product.
Q2: What is the primary cause of this compound oxidation during extraction?
The primary cause of this compound oxidation during extraction from plant tissues is enzymatic activity, specifically from Polyphenol Oxidases (PPOs).[2][3][4] These copper-containing enzymes are naturally present in plants and, upon tissue disruption during extraction, they catalyze the oxidation of this compound's phenolic hydroxyl groups into quinones. These quinones are highly reactive and can polymerize, leading to the formation of brown pigments. Interestingly, this compound synthase, the enzyme responsible for this compound biosynthesis, is itself a PPO homolog and can also contribute to its degradation.
Q3: What are the main strategies to prevent this compound oxidation?
The main strategies to prevent this compound oxidation during extraction can be categorized as follows:
-
Inhibition of Polyphenol Oxidase (PPO) activity: This can be achieved by using chelating agents to bind the copper ions in the enzyme's active site or by controlling the pH of the extraction buffer.
-
Reduction of oxidized products: Antioxidants can be added to the extraction solvent to reduce the quinone products back to their original phenolic form.
-
Control of physical extraction parameters: Optimizing temperature, light exposure, and oxygen availability can significantly minimize oxidation.
-
Utilization of advanced extraction techniques: Methods like ultrasound-assisted extraction can enhance efficiency at lower temperatures, reducing thermal degradation.
Q4: Can I visually detect if my this compound extract is oxidized?
Yes, a common visual indicator of this compound oxidation is a color change in the extract from its characteristic yellow to a brownish hue. This is due to the formation of brown polymeric pigments from the degradation products. For more precise detection, analytical techniques such as UV-Vis spectrophotometry or HPLC can be used to monitor changes in the absorption spectrum and the appearance of degradation peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Yellow extract turns brown during or after extraction. | Enzymatic Oxidation by PPO: PPO enzymes are actively degrading this compound. | Add Antioxidants: Incorporate ascorbic acid (0.1-1% w/v) or other antioxidants like sodium metabisulfite into your extraction solvent. Control pH: Maintain a slightly acidic extraction environment (pH 4-6) using a suitable buffer (e.g., citrate buffer). Use Chelating Agents: Add a chelating agent such as citric acid (0.1-0.5% w/v) or EDTA to inactivate PPO by binding to its copper cofactor. |
| Low yield of this compound in the final extract. | Degradation due to Harsh Extraction Conditions: High temperatures, prolonged extraction times, or exposure to light can lead to this compound degradation. | Optimize Temperature: Perform the extraction at a lower temperature (e.g., room temperature or below). If using heat, keep it below 40°C. Minimize Extraction Time: Optimize the extraction duration to be as short as possible while ensuring efficient extraction. Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from light. |
| Inconsistent results between extraction batches. | Variable Oxygen Exposure: The amount of dissolved oxygen in the solvent and in the headspace of the extraction vessel can vary, leading to inconsistent levels of oxidation. | Deoxygenate Solvents: Purge your extraction solvent with an inert gas (e.g., nitrogen or argon) before use. Work under an Inert Atmosphere: If possible, perform the extraction in a glove box or under a blanket of inert gas. Minimize Headspace: Use an extraction vessel that is appropriately sized for your solvent volume to reduce the air-to-solvent ratio. |
| Extract appears cloudy or contains precipitates. | Formation of Insoluble Polymers: The polymerization of oxidation products can lead to the formation of insoluble brown polymers. | Immediate Filtration and Cooling: Filter the extract immediately after extraction and cool it down to slow down polymerization reactions. Address the Root Cause: Implement the solutions for enzymatic oxidation to prevent the formation of these polymers in the first place. |
Quantitative Data Summary
While specific quantitative data on the stability of this compound with various antioxidants is limited in publicly available literature, the following table summarizes the expected relative efficacy of different preventative methods based on studies of flavonoids and enzymatic browning.
| Preventative Method | Mechanism of Action | Typical Concentration/Condition | Relative Efficacy (Qualitative) | Notes |
| Ascorbic Acid | Reduces quinones back to phenols, scavenges oxygen. | 0.1 - 1.0% (w/v) | High | Very effective at preventing browning, but is consumed in the process. |
| Citric Acid | Lowers pH to inhibit PPO activity, chelates copper ions. | 0.1 - 0.5% (w/v) | Moderate to High | Dual-action inhibitor. Can be used in combination with ascorbic acid. |
| EDTA | Chelates copper ions in the PPO active site. | 1 - 10 mM | Moderate | Effective PPO inhibitor, but may not be suitable for all applications. |
| Low Temperature | Reduces the rate of all chemical and enzymatic reactions. | 4 - 25°C | Moderate | A fundamental and easy-to-implement preventative measure. |
| Acidic pH | Inhibits PPO activity. | pH 4 - 6 | Moderate | The optimal pH can vary depending on the specific plant matrix. |
| Inert Atmosphere (N₂ or Ar) | Excludes oxygen, a necessary reactant for oxidation. | N/A | High | Very effective but requires specialized equipment. |
Experimental Protocols
Protocol 1: Standard this compound Extraction with Oxidation Prevention
This protocol outlines a standard maceration extraction with the inclusion of common antioxidants and chelating agents.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to inactivate degradative enzymes and facilitate grinding.
-
Grind the lyophilized material into a fine powder.
-
-
Extraction Solvent Preparation:
-
Prepare an 80% aqueous methanol or ethanol solution.
-
Add ascorbic acid to a final concentration of 0.5% (w/v).
-
Add citric acid to a final concentration of 0.2% (w/v).
-
Adjust the pH of the solvent to 5.0 using a suitable buffer if necessary.
-
Deoxygenate the solvent by bubbling with nitrogen gas for 15-20 minutes.
-
-
Extraction Procedure:
-
Combine the powdered plant material with the prepared extraction solvent in a sealed, amber-colored flask at a solid-to-solvent ratio of 1:10 (w/v).
-
Macerate the mixture on an orbital shaker at room temperature for 24 hours, ensuring the flask is protected from light.
-
-
Extract Processing:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of fresh, deoxygenated extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Store the final extract in a sealed, amber vial at -20°C.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasound to enhance extraction efficiency at a lower temperature, thus minimizing thermal degradation.
-
Sample and Solvent Preparation:
-
Prepare the powdered plant material and the antioxidant-fortified extraction solvent as described in Protocol 1.
-
-
Extraction Procedure:
-
Combine the plant powder and the extraction solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 30°C). The temperature of the water bath should be monitored and controlled.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.
-
Carefully decant the supernatant (the extract).
-
-
Extract Processing:
-
To ensure complete extraction, the residue can be re-extracted with a fresh portion of the solvent.
-
Combine the supernatants from all extractions.
-
Concentrate and store the extract as described in Protocol 1.
-
Visualizations
Caption: Enzymatic oxidation pathway of this compound.
Caption: Workflow for this compound extraction with oxidation prevention.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Aureusidin
Welcome to the technical support center for enhancing the in vivo bioavailability of aureusidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo applications?
This compound is a naturally occurring aurone, a type of flavonoid, known for its various in vitro biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, like many flavonoids, this compound's application in vivo is limited by its presumed low oral bioavailability.[1] This is primarily due to its poor aqueous solubility and potential for extensive first-pass metabolism in the gut and liver, which significantly reduces the amount of active compound reaching systemic circulation.[1][3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gut, enhancing the solubilization and absorption of lipophilic drugs like this compound.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit drug-metabolizing enzymes (e.g., CYP450) and efflux pumps (e.g., P-glycoprotein), thereby increasing the systemic exposure of co-administered drugs.
Q3: Are there any reported in vivo studies on this compound demonstrating its biological effects?
Yes, despite the bioavailability challenges, some in vivo studies have shown the neuroprotective effects of this compound. For instance, it has been reported to ameliorate neurotoxicity in a Parkinson's disease model by activating the Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to low dissolution in the gastrointestinal fluids. | 1. Formulation Enhancement: Utilize one of the bioavailability enhancement strategies outlined in the FAQs, such as preparing a nanoformulation (SLNs, liposomes) or a SEDDS formulation. 2. Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized (micronization) to increase the surface area for dissolution. |
| Extensive first-pass metabolism in the intestine and liver. | 1. Co-administer with a bioenhancer: Use a P450 inhibitor like piperine to reduce metabolic degradation. 2. Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism and establish a proof-of-concept for its biological activity. | |
| High variability in plasma concentrations between experimental subjects. | Inconsistent formulation, leading to variable dosing and absorption. | 1. Ensure Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration. For nanoformulations, ensure consistent particle size and drug loading. 2. Standardize Administration Technique: Use a consistent oral gavage technique to ensure the full dose is delivered to the stomach. 3. Control Food Intake: Fasting animals before oral administration can reduce variability in absorption. |
| Degradation of this compound in the formulation before administration. | Instability of this compound in the chosen vehicle or under certain storage conditions. | 1. Conduct Stability Studies: Assess the stability of your this compound formulation under the intended storage and handling conditions (e.g., temperature, light exposure). 2. pH Optimization: Determine the optimal pH for this compound stability in your formulation. 3. Prepare Fresh Formulations: Prepare the dosing formulation fresh before each experiment to minimize degradation. |
| Precipitation of this compound in the formulation upon storage or dilution. | Supersaturation of the drug in the vehicle. | 1. Optimize Formulation: Adjust the ratio of solvents, surfactants, and oils in your formulation to ensure this compound remains solubilized. 2. Use of Stabilizers: Incorporate polymers or other stabilizing agents in your formulation to prevent precipitation. |
Quantitative Data on Bioavailability Enhancement of Flavonoids
Due to a lack of specific pharmacokinetic data for this compound, the following table presents representative data for other poorly soluble flavonoids, demonstrating the potential improvements in bioavailability with different formulation strategies. This data should be considered as a general guide.
| Flavonoid | Formulation Strategy | Key Pharmacokinetic Parameter Improvement | Fold Increase in Bioavailability (AUC) | Reference |
| Daidzein | Self-assembled nano-delivery system (micelles) | Cmax increased, Tmax delayed | ~9-fold | |
| Silymarin | Co-administration with piperine | Cmax and AUC increased | 2.4 to 14.5-fold | |
| Quercetin | Solid Lipid Nanoparticles (SLNs) | Cmax and AUC significantly increased | Not explicitly stated, but significant improvement observed | |
| Curcumin | Liposomes | Cmax and AUC increased | Not explicitly stated, but significant improvement observed | |
| Paclitaxel (with Genistein) | Co-administration with Genistein (flavonoid) | AUC increased by 54.7% | ~1.5-fold |
AUC: Area Under the Curve (a measure of total drug exposure over time); Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse this compound in the molten lipid with continuous stirring until a clear solution or homogenous suspension is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS of this compound for improved oral absorption.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture gently (around 40°C) and vortex until a clear, homogenous solution is formed.
-
Add this compound to the mixture and vortex until it is completely dissolved.
-
-
Characterization:
-
Self-emulsification assessment: Add a small amount of the SEDDS formulation to a specified volume of water under gentle agitation and observe the formation of the emulsion.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
Thermodynamic stability studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vivo Oral Bioavailability Study in Rats
Objective: To evaluate the pharmacokinetic profile of the this compound formulation after oral administration.
Materials:
-
This compound formulation (e.g., SLN suspension, SEDDS)
-
Control this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Sprague-Dawley or Wistar rats
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group, formulation group).
-
Administer the control suspension or the this compound formulation via oral gavage at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using appropriate software.
Visualizations
Signaling Pathway
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
Experimental Workflow: SLN Preparation
Caption: Workflow for preparing this compound-loaded SLNs.
Logical Relationship: Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for low this compound bioavailability.
References
Technical Support Center: Refinement of Aureusidin Synthase Assay for Higher Throughput
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining aureusidin synthase assays for higher throughput. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and what reaction does it catalyze?
This compound synthase is a copper-containing glycoprotein that functions as a polyphenol oxidase.[1] It catalyzes the synthesis of aurones, which are yellow flavonoid pigments in plants, from chalcones.[2][3] The reaction involves the hydroxylation and subsequent oxidative cyclization of chalcone substrates.[4]
Q2: What are the natural substrates for this compound synthase?
The primary natural substrates for this compound synthase are 2',4',6',4-tetrahydroxychalcone (THC) and 2',4',6',3,4-pentahydroxychalcone (PHC).[1] Glucosylated forms of these chalcones can also serve as effective substrates.
Q3: How is this compound synthase activity typically measured?
Traditionally, this compound synthase activity has been measured using reversed-phase high-performance liquid chromatography (HPLC) to quantify the formation of the aurone product. However, for higher throughput, continuous spectrophotometric methods that monitor the increase in absorbance due to the formation of the colored aurone product are more suitable.
Q4: What are the key parameters to consider when optimizing a high-throughput assay for this compound synthase?
Key parameters for optimization include enzyme concentration, substrate concentration, pH, temperature, and incubation time. It is also crucial to select an appropriate microplate type and to be mindful of potential solvent effects if using compound libraries dissolved in DMSO.
Q5: Are there alternative detection methods for a high-throughput this compound synthase assay?
Yes, fluorescence-based assays can be developed. Since this compound synthase is a polyphenol oxidase, methods that use fluorescent probes to detect the consumption of oxygen or the production of quinone intermediates can be adapted. Luminescence-based assays, such as those detecting hydrogen peroxide, which can be an activator, could also be explored for enhanced sensitivity.
High-Throughput Spectrophotometric Assay Protocol
This protocol is adapted from continuous spectrophotometric assays for polyphenol oxidases and is designed for a 96- or 384-well microplate format.
1. Reagent Preparation:
- Assay Buffer: 100 mM Sodium Acetate buffer, pH 5.4.
- Enzyme Solution: Purified or partially purified this compound synthase diluted in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically through an enzyme titration experiment.
- Substrate Stock Solution: 2',4',6',4-tetrahydroxychalcone (THC) dissolved in DMSO to a stock concentration of 10 mM.
- Test Compounds (for inhibitor screening): Dissolved in DMSO.
2. Assay Procedure in a 96-Well Plate:
- Add 2 µL of test compound or DMSO (for control wells) to each well.
- Add 178 µL of Assay Buffer to each well.
- Add 10 µL of the Enzyme Solution to each well and mix gently.
- Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.
- Initiate the reaction by adding 10 µL of the Substrate Stock Solution to each well.
- Immediately place the microplate in a microplate reader pre-set to the reaction temperature.
- Monitor the increase in absorbance at 405 nm (the approximate λmax of this compound) kinetically for 15-30 minutes, taking readings every 30-60 seconds.
3. Data Analysis:
- Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.
- For inhibitor screening, calculate the percent inhibition relative to the DMSO control.
- Determine IC50 values for active inhibitors by fitting the dose-response data to a suitable model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | 1. Substrate auto-oxidation. 2. Colored test compounds. 3. Turbidity due to precipitation of test compounds or other components. | 1. Run a no-enzyme control to measure the rate of non-enzymatic absorbance increase and subtract it from the enzyme-catalyzed reaction rate. 2. Measure the absorbance of the test compound at 405 nm before initiating the reaction and subtract this value. 3. Check the solubility of test compounds in the final assay buffer. Consider reducing the compound concentration or increasing the DMSO percentage (while monitoring for enzyme inhibition by DMSO). Centrifuge the plate before reading if precipitation is observed. |
| Low signal or no activity | 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Presence of inhibitors in the enzyme preparation or reagents. 4. Incorrect wavelength setting on the microplate reader. | 1. Verify enzyme activity using a standard, low-throughput assay (e.g., HPLC). Ensure proper storage of the enzyme. 2. Optimize pH and temperature for the specific this compound synthase being used. The optimal pH is typically around 5.4. 3. Use high-purity reagents. If using crude enzyme extracts, be aware of endogenous inhibitors. 4. Confirm the λmax of the product under your assay conditions by performing a wavelength scan. |
| High well-to-well variability | 1. Inconsistent pipetting volumes. 2. "Edge effect" in the microplate due to evaporation. 3. Temperature gradients across the plate. | 1. Use calibrated multichannel pipettes or automated liquid handlers. 2. Avoid using the outer wells of the microplate. Fill the outer wells with water or buffer to create a humidity barrier. Use plates with lids. 3. Ensure the microplate reader has good temperature control and allow the plate to equilibrate to the set temperature before starting the reaction. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a shorter reaction time to ensure the initial velocity is measured. 2. Check the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA. 3. Analyze the data for product inhibition kinetics. If significant, use only the very initial linear phase of the reaction for rate calculations. |
| Interference from plant extracts (when screening natural products) | 1. Endogenous colored compounds in the extracts. 2. Presence of endogenous phenolic compounds that can act as substrates or inhibitors. 3. Presence of reducing agents that can interfere with the oxidative reaction. | 1. Run appropriate controls with the plant extract in the absence of the enzyme to measure and subtract the background absorbance. 2. Consider pre-treating the extracts to remove interfering compounds, for example, with polyvinylpyrrolidone (PVP) to adsorb phenolics. 3. Be aware of the composition of the extracts. Reducing agents may need to be removed prior to the assay. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound synthase and its assay. Note that specific values can vary depending on the enzyme source and experimental conditions.
Table 1: Kinetic Parameters of a Related Polyphenol Oxidase (Tyrosinase) with a Chalcone Substrate
| Substrate | Km (mM) | Vmax (µM/min) |
| 2',4',6',4-Tetrahydroxychalcone (THC) | 0.12 | 13 |
Data obtained for tyrosinase, which exhibits this compound synthase activity.
Table 2: Relative Activity of this compound Synthase with Different Substrates
| Substrate | Relative Activity (%) |
| 2',4',6',4-Tetrahydroxychalcone (THC) | 100 |
| 2',4',6',3,4-Pentahydroxychalcone (PHC) | 2210 |
| 4'-glucoside of THC | 220 |
| 4'-glucoside of PHC | 2496 |
**
Table 3: Known Inhibitors of this compound Synthase and Related Polyphenol Oxidases
| Inhibitor | Type of Inhibition | Target Enzyme |
| Phenylthiourea | Competitive | This compound Synthase |
| Tropolone | Inhibitor | Tyrosinase |
**
Visualizations
Caption: High-throughput screening workflow for this compound synthase inhibitors.
Caption: Simplified reaction pathway catalyzed by this compound synthase.
Caption: Logical troubleshooting workflow for the this compound synthase assay.
References
Technical Support Center: Addressing Aureusidin Cytotoxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with aureusidin.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of cytotoxicity after treatment with this compound, even at low concentrations. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with this compound, a systematic approach to troubleshooting is crucial. Here are the initial steps to consider:
-
Confirm Compound Purity and Identity: Ensure the purity of your this compound sample. Impurities from synthesis or degradation can contribute to toxicity.
-
Solvent Toxicity: this compound is often dissolved in organic solvents like DMSO. High concentrations of these solvents can be toxic to cells. It is essential to run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced cytotoxicity.
-
Compound Solubility and Precipitation: Poor solubility of this compound in cell culture media can lead to the formation of precipitates. These precipitates can cause physical stress to cells, leading to cytotoxicity that is not related to the pharmacological activity of the compound. Visually inspect your culture wells for any signs of precipitation.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is possible that the cell line you are using is particularly sensitive to this compound.
Q2: How can I reduce the cytotoxicity of this compound in my cell culture experiments while still observing its biological effects?
A2: Mitigating cytotoxicity is key to obtaining meaningful experimental results. Consider the following strategies:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify the optimal concentration and incubation time that elicits the desired biological effect with minimal cytotoxicity.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations may be beneficial.
-
Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is known or suspected to be related to oxidative stress, co-treatment with antioxidants may help to alleviate toxicity.
Q3: How do I differentiate between cytotoxic and cytostatic effects of this compound?
A3: It is important to determine whether this compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).
-
Cell Viability vs. Cell Proliferation Assays: Utilize assays that specifically measure cell viability (e.g., LDH release assay, which measures membrane integrity) in conjunction with assays that measure metabolic activity or cell proliferation (e.g., MTT or resazurin assay). A compound that is purely cytostatic will inhibit proliferation without causing significant cell death.
-
Apoptosis vs. Necrosis Assays: To further characterize the mode of cell death, assays such as Annexin V/Propidium Iodide staining can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
| Observation | Potential Cause | Troubleshooting Steps |
| High cytotoxicity across all concentrations. | Solvent toxicity. | Run a vehicle control with the highest solvent concentration. |
| Compound precipitation. | Visually inspect wells for precipitate. Improve solubility by optimizing solvent or using solubilizing agents. | |
| Cell line contamination (e.g., mycoplasma). | Test cell lines for contamination. | |
| Variable cytotoxicity between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate seeding techniques. |
| Compound precipitation in some wells. | Improve compound solubility and ensure proper mixing upon addition to wells. | |
| Cytotoxicity observed at lower concentrations than expected from literature. | Different cell line or passage number. | Verify cell line identity and use cells within a consistent passage number range. |
| Differences in experimental conditions (e.g., serum concentration, incubation time). | Standardize experimental protocols and compare with literature methods. |
Guide 2: Assay-Specific Issues with Flavonoids like this compound
| Assay | Issue | Potential Cause | Troubleshooting Steps |
| MTT Assay | False positive (increased viability) or false negative (decreased viability) results. | Flavonoids can directly reduce MTT, leading to a false signal independent of cell viability. | Include a cell-free control with this compound and MTT to assess direct reduction. Consider using an alternative viability assay like the LDH assay. |
| LDH Assay | High background LDH release in control wells. | Serum in the culture medium contains LDH. | Use serum-free medium during the final incubation step before the assay, or use a medium with low serum concentration. |
| Mechanical stress during handling can cause premature cell lysis. | Handle cell plates gently and avoid vigorous pipetting. |
Quantitative Data
This compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data not currently available in a comprehensive format. | |
| A549 | Lung Cancer | Data not currently available in a comprehensive format. | |
| HeLa | Cervical Cancer | Data not currently available in a comprehensive format. | |
| HepG2 | Liver Cancer | Data not currently available in a comprehensive format. | |
| PC-3 | Prostate Cancer | Data not currently available in a comprehensive format. |
Further research is required to populate this table with specific IC50 values for this compound across a range of cancer cell lines.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[1][2][3]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: this compound-induced intrinsic apoptosis pathway.
This compound and the Nrf2/HO-1 Antioxidant Pathway
This compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
This workflow outlines the key steps in evaluating the cytotoxic potential of this compound.
References
Improving the efficiency of aureusidin purification protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing aureusidin purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in this compound purification include its potential instability, low abundance in natural sources, and the presence of structurally similar flavonoid impurities. This compound synthase, the enzyme responsible for its biosynthesis, is known to be unstable, which can affect the overall yield of this compound from biological extracts.[1][2] Furthermore, flavonoids can be sensitive to factors like pH, temperature, and light, leading to degradation during purification.[3][4][5]
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach combining different chromatographic techniques is generally most effective. This typically involves:
-
Solid-Phase Extraction (SPE): Ideal for initial cleanup and concentration of this compound from crude extracts. Macroporous resins are often employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is crucial for high-resolution separation and achieving high purity.
Q3: How can I monitor the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for assessing this compound purity. This allows for both quantification and identification of the target compound and any potential impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction and Initial Cleanup
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize extraction parameters such as solvent composition, temperature, and time. For flavonoids, an ethanol/water mixture is often effective. Ultrasonic-assisted extraction can also improve efficiency, but excessive power or temperature can cause degradation. |
| Degradation of this compound | Work at low temperatures (e.g., 4°C) whenever possible. Protect samples from light. Optimize the pH of buffers to enhance stability; flavonoids are often more stable under slightly acidic conditions. |
| Poor Binding to SPE Sorbent | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. The choice of sorbent is critical; for flavonoids, C18 or polymeric resins like AB-8 are often suitable. |
| Loss During Washing Steps | The wash solvent should be strong enough to remove impurities but weak enough to not elute the this compound. A gradual increase in solvent strength can be tested. |
Problem 2: Low Purity of this compound After HPLC Purification
| Possible Cause | Recommended Solution |
| Co-elution with Impurities | Optimize the HPLC gradient, flow rate, and column temperature. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different column stationary phases (e.g., C8, C18, Phenyl-Hexyl). |
| Column Overload | Reduce the amount of sample injected onto the column. Overloading leads to broad, asymmetric peaks and poor separation. |
| Presence of Isomers or Related Flavonoids | High-resolution mass spectrometry can help identify the nature of the impurities. A secondary purification step with a different chromatographic selectivity (e.g., normal-phase or ion-exchange chromatography) may be necessary. |
Quantitative Data Summary
The following table summarizes purification data for this compound synthase, the enzyme that produces this compound. While this data is for the enzyme, it illustrates the multi-step nature and challenges (e.g., low yield) that can be expected in purifying biological molecules like this compound.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 10,200 | 6,530 | 0.64 | 100 | 1 |
| Ammonium Sulfate | 3,470 | 5,580 | 1.61 | 85.5 | 2.5 |
| Phenyl-Sepharose | 382 | 3,060 | 8.01 | 46.9 | 12.5 |
| DEAE-Sepharose | 98.1 | 2,160 | 22.0 | 33.1 | 34.4 |
| ... (additional steps) | ... | ... | ... | ... | ... |
| Final Purified Enzyme | 0.09 | 92 | 578 | 1.4 | 107 |
| (Data adapted from a study on this compound synthase purification and is for illustrative purposes) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Enrichment
This protocol provides a general method for the initial cleanup and concentration of this compound from a plant extract.
-
Sorbent Selection: Choose a suitable sorbent, such as a C18 silica-based or a polymeric resin (e.g., AB-8 macroporous resin).
-
Column Conditioning: Condition the SPE cartridge by passing a water-miscible organic solvent (e.g., methanol) through it.
-
Column Equilibration: Equilibrate the cartridge with the same solvent system as your sample, typically an aqueous solution.
-
Sample Loading: Load the crude extract onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elution: Elute the bound this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the elution solvent and reconstitute the dried extract in a suitable solvent for HPLC analysis.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for this compound Purification
This protocol outlines a general RP-HPLC method for the final purification of this compound.
-
HPLC System: Use an HPLC system equipped with a gradient pump, a UV-Vis or Diode-Array Detector (DAD), and a fraction collector.
-
Column: A C18 analytical or semi-preparative column is commonly used.
-
Mobile Phase:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same acid concentration.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B.
-
Gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.
-
An example gradient could be 10-90% B over 30 minutes. The optimal gradient will need to be determined empirically.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (typically in the UV-Vis range for flavonoids).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control the glycosylation pattern of aureusidin.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on strategies to control the glycosylation pattern of aureusidin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling its glycosylation pattern important?
This compound is a type of aurone, a class of flavonoids that provides yellow pigmentation to flowers like snapdragons and cosmos.[1][2][3] Beyond its role as a pigment, this compound and its glycosides exhibit a range of valuable bioactivities, including antioxidant, anti-cancer, and anti-inflammatory properties.[4][5]
Glycosylation, the attachment of sugar moieties to the this compound core (aglycone), is critically important as it significantly modifies the molecule's properties. Controlling the glycosylation pattern—the number, type, and position of attached sugars—can:
-
Improve Solubility and Stability: Glycosides are generally more water-soluble and stable than their corresponding aglycones, which is crucial for pharmaceutical formulations.
-
Enhance Bioavailability: Glycosylation can affect how the compound is absorbed, distributed, metabolized, and excreted in the body, potentially serving as a "pro-drug" that releases the active aglycone in the gastrointestinal tract.
-
Modulate Biological Activity: The specific glycosylation pattern can alter the therapeutic effects of the flavonoid.
Q2: What are the primary strategies for controlling this compound glycosylation?
There are three main approaches to control the glycosylation of this compound:
-
Metabolic Engineering: This involves introducing and expressing the necessary genes for this compound and glycoside biosynthesis into a host organism, such as bacteria (E. coli), yeast, or plants. By selecting specific glycosyltransferase enzymes, one can direct the synthesis towards a desired glycosylation pattern.
-
Chemoenzymatic Synthesis: This hybrid approach combines chemical synthesis to create the this compound aglycone or a precursor, followed by enzymatic steps to attach sugar moieties in a highly specific manner. This leverages the efficiency of chemical synthesis and the high regioselectivity of enzymes.
-
Chemical Synthesis: This method involves the complete chemical synthesis of the this compound glycoside. While offering great flexibility, it often requires complex protection and deprotection steps to control which hydroxyl group is glycosylated, and can sometimes result in low yields.
Q3: Which enzymes are key to producing this compound glycosides?
Two main classes of enzymes are essential for the biological production of this compound glycosides:
-
This compound Synthase (AS): This is a copper-containing glycoprotein, homologous to plant polyphenol oxidases (PPOs), that catalyzes the final step in the formation of the this compound aglycone from its chalcone precursors. In plants, it is localized to the vacuole.
-
UDP-Glycosyltransferases (UGTs): These enzymes transfer a sugar molecule from an activated sugar donor (like UDP-glucose) to the this compound aglycone or its chalcone precursor. The choice of UGT is the most critical factor in determining the final glycosylation pattern, as different UGTs exhibit distinct regioselectivity (targeting different hydroxyl groups) and sugar specificity. For in vivo aurone production, Chalcone 4′-O-glucosyltransferase (4′CGT) is essential for first glucosylating the chalcone precursor, which is then converted into this compound glycoside by this compound synthase.
Section 2: Troubleshooting Guide - Metabolic Engineering Approaches
This section addresses common issues encountered when producing this compound glycosides in an engineered host system.
Q4: Problem: I am getting low or no production of this compound glycosides in my engineered host.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Enzyme Expression or Activity | 1. Verify Protein Expression: Use SDS-PAGE and Western blotting to confirm the expression of this compound Synthase (AS) and your chosen UGT. 2. Codon Optimization: Ensure the gene sequences for AS and UGT are optimized for your host organism's codon usage to improve translation efficiency. 3. Cofactor Availability: this compound synthase is a copper-containing enzyme; ensure sufficient copper is available in the culture medium. |
| Precursor Limitation | 1. Chalcone Precursor: Confirm that the upstream pathway for producing the chalcone precursor (e.g., 2′,4,4′,6′-tetrahydroxychalcone) is functional and efficient. Analyze intermediates by HPLC or LC-MS. 2. UDP-Sugar Donor: Ensure the host has a robust metabolic pathway for producing the required activated sugar donor (e.g., UDP-glucose). Overexpression of genes in the sugar nucleotide pathway may be necessary. |
| Incorrect Subcellular Localization | In eukaryotic hosts (plants, yeast), AS and UGTs may be targeted to different compartments. In snapdragons, 4'CGT is cytosolic while AS is vacuolar. This separation is key. 1. Verify Localization: Use fluorescent protein tags (e.g., GFP, RFP) to confirm the cellular location of your enzymes. 2. Re-target Enzymes: If necessary, add or remove signal peptides to direct enzymes to the correct compartments to ensure the substrate can reach the enzyme. |
| Competing Endogenous Pathways | The host organism's native enzymes may divert precursors or degrade the final product. 1. Identify Competing Steps: Analyze the metabolome of your host to identify potential side-products. 2. Block Pathways: Use gene knockout or RNA interference (RNAi) strategies to down-regulate competing pathways, such as those leading to other flavonoids. |
Q5: Problem: I am observing the wrong glycosylation pattern or a mixture of different glycosides.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low UGT Regioselectivity | The UGT you have selected may not be specific enough and is glycosylating multiple positions on the this compound molecule. 1. Screen a UGT Library: Test a panel of different UGTs from various plant or microbial sources to find one with the desired regioselectivity. 2. Enzyme Engineering: Use protein engineering techniques (e.g., site-directed mutagenesis) to alter the active site of your UGT to improve its specificity. |
| Endogenous Host UGT Activity | The host organism may have its own glycosyltransferases that are modifying your product. 1. Use Knockout Strains: If possible, use a host strain where known endogenous UGTs have been knocked out. 2. Characterize Byproducts: Isolate and identify the undesired glycosides using HPLC and Mass Spectrometry to understand the enzymatic activity of the host. |
Q6: Problem: The aglycone (this compound) is produced, but it is not being glycosylated.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive or Poorly Expressed UGT | The glycosyltransferase may not be functional in your host. 1. Confirm Expression: Verify UGT expression via Western blot. 2. Perform In Vitro Assay: Purify the UGT and test its activity in a controlled in vitro reaction with this compound and the appropriate UDP-sugar. |
| Insufficient UDP-Sugar Donor | The pool of activated sugar may be depleted or insufficient. 1. Boost Precursor Supply: Overexpress key genes in the sugar nucleotide biosynthesis pathway. 2. Supplement Media: For some hosts, feeding the culture with the required sugar (e.g., glucose) can boost the UDP-sugar pool. |
| Localization Mismatch | The this compound aglycone is being produced in a different cellular compartment than the UGT. 1. Check Localization: Use fluorescent tags to confirm both this compound synthase and the UGT are in compartments that allow for the reaction to proceed (e.g., both in the cytoplasm, or ensure a transporter is present). |
Section 3: Experimental Protocols & Data
Protocol 1: General Method for In Vitro Enzymatic Glycosylation of this compound
This protocol describes a typical small-scale reaction to test the activity of a purified UGT enzyme.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5):
-
This compound aglycone (e.g., 100 µM final concentration, dissolved in DMSO).
-
UDP-sugar (e.g., UDP-glucose, 2-5 mM final concentration).
-
Purified UGT enzyme (concentration to be optimized, e.g., 1-5 µg).
-
Add buffer to a final volume of 50-100 µL.
-
-
Incubation: Incubate the reaction at an optimal temperature for the enzyme (e.g., 30°C) for a period of 1 to 12 hours.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile. This will precipitate the enzyme.
-
Clarify: Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC or LC-MS/MS to detect the formation of this compound glycoside.
Protocol 2: General Method for Analysis of this compound Glycosides by HPLC
This protocol provides a starting point for separating and detecting this compound and its glycosides.
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 10% B
-
5-25 min: Ramp linearly from 10% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor at wavelengths between 365 nm and 415 nm, where aurones have strong absorbance.
-
Expected Elution: The non-polar aglycone (this compound) will have a longer retention time than its more polar glycoside derivatives.
Data Table 1: Relative Activity of this compound Synthase with Different Chalcone Substrates
This table summarizes the substrate preference of this compound synthase, which can catalyze the conversion of both non-glucosylated and 4'-O-glucosylated chalcones. Data is compiled for relative comparison.
| Substrate | Precursor for | Relative Activity (%) |
| 2′,4′,6′,4-Tetrahydroxychalcone (THC) | This compound | 100% |
| 2′,4′,6′,3,4-Pentahydroxychalcone (PHC) | Bracteatin & this compound | ~1140% |
| THC 4′-O-glucoside | This compound 6-O-glucoside | ~220% |
| PHC 4′-O-glucoside | Bracteatin 6-O-glucoside | ~2496% |
Note: These results show the enzyme is significantly more active on pentahydroxylated and glucosylated substrates.
Data Table 2: Common Mass Spectrometry Fragments for this compound Glycoside Identification
LC-MS/MS is the definitive tool for structural confirmation. Fragmentation patterns can identify the aglycone and the attached sugar moieties.
| Ion Type | Description | Expected m/z (Negative Mode) |
| [M-H]⁻ | Deprotonated molecular ion of the glycoside. | Varies by glycoside |
| [Aglycone-H]⁻ | Fragment corresponding to the this compound aglycone. | m/z 285 |
| Neutral Loss | The mass difference between the molecular ion and the aglycone fragment. | Glucose: 162 DaRhamnose: 146 DaPentose: 132 Da |
Example: For this compound-6-O-glucoside (Molecular Formula: C₂₁H₂₀O₁₁), the expected molecular weight is 448.38 g/mol . In negative mode ESI-MS/MS, one would look for a precursor ion [M-H]⁻ at m/z 447 and a product ion at m/z 285, corresponding to a neutral loss of 162 Da.
Section 4: Diagrams and Workflows
The following diagrams, created using DOT language, visualize key strategies and troubleshooting logic.
Caption: Workflow of major strategies to control this compound glycosylation.
Caption: Key enzymatic steps and localization for this compound glycoside synthesis.
Caption: A logical guide for troubleshooting low yield in metabolic engineering.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the inhibitory mechanism of this compound targeting xanthine oxidase by multi-spectroscopic methods and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC-MS/MS Methods for Sensitive Aureusidin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the sensitive detection of aureusidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a type of aurone, which belongs to the flavonoid class of plant secondary metabolites. Aurones are responsible for the yellow coloration in some flowers.[1][2] The sensitive and accurate detection of this compound is crucial for researchers in plant biology, phytochemistry, and drug discovery who may be investigating its biosynthetic pathways, its role in plant physiology, or its potential pharmacological properties.
Q2: What is the general molecular weight and chemical formula of this compound?
A2: The chemical formula for this compound is C15H10O6, and its monoisotopic mass is approximately 286.0477 g/mol . This information is critical for setting up the mass spectrometer to detect the correct precursor ion.
Q3: Which ionization mode, ESI positive or negative, is more suitable for this compound detection?
A3: Flavonoids, including aurones, can often be detected in both positive and negative electrospray ionization (ESI) modes.[3][4][5] The choice between the two depends on the specific compound and the matrix. For flavonoids, negative ion mode often provides high sensitivity due to the presence of acidic phenolic hydroxyl groups. However, positive ion mode can also be effective. It is recommended to test both modes during method development to determine the optimal ionization for your specific experimental conditions.
Q4: How can I predict the fragmentation pattern of this compound for setting up MRM transitions?
Q5: What are some common sources of background noise and interference in this compound analysis?
A5: Common sources of interference in HPLC-MS/MS analysis include contaminants from solvents, sample collection tubes, and the sample matrix itself. In plant extracts, other co-eluting flavonoids, phenolic compounds, and lipids can cause ion suppression or enhancement, affecting the accuracy and sensitivity of this compound detection. Proper sample preparation and chromatographic separation are key to minimizing these matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low this compound Signal | 1. Inefficient Ionization: Incorrect ESI polarity or suboptimal source parameters. | 1a. Verify that the mass spectrometer is set to the optimal ionization mode (test both positive and negative ESI). 1b. Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| 2. Poor Fragmentation: Suboptimal collision energy for the selected MRM transition. | 2a. Perform a product ion scan on an this compound standard to identify the most intense fragment ions. 2b. Conduct a collision energy optimization experiment for each MRM transition to find the voltage that yields the highest product ion intensity. | |
| 3. This compound Degradation: this compound may be unstable under certain extraction or storage conditions. | 3a. Investigate the stability of this compound in your extraction solvent and under your storage conditions. Consider performing extractions at lower temperatures and protecting samples from light. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample onto the column. | 1a. Dilute the sample or reduce the injection volume. |
| 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds. | 2a. Adjust the pH of the mobile phase with a suitable additive like formic acid (typically 0.1%) to ensure consistent ionization of this compound. | |
| 3. Column Contamination or Degradation: Buildup of matrix components on the column. | 3a. Implement a column washing step after each run. 3b. If the problem persists, consider using a guard column or replacing the analytical column. | |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated HPLC system. | 1a. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 1b. Flush the entire HPLC system, including the injector and lines, with a strong solvent mixture like isopropanol:water (50:50). |
| 2. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the signal. | 2a. Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective. 2b. Optimize the chromatographic gradient to better separate this compound from matrix components. | |
| Inconsistent Retention Times | 1. Air Bubbles in the Pump: Air trapped in the pump heads can cause flow rate fluctuations. | 1a. Purge the HPLC pumps thoroughly. |
| 2. Mobile Phase Composition Issues: Inconsistent mixing of mobile phase solvents or degradation of mobile phase components. | 2a. Ensure the mobile phase is well-mixed and degassed. 2b. Prepare fresh mobile phase daily. | |
| 3. Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. | 3a. Use a column oven to maintain a stable temperature. | |
| Poor Reproducibility of Quantitative Results | 1. Matrix Effects: Ion suppression or enhancement varying between samples. | 1a. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for quantification to compensate for matrix effects. |
| 2. Inconsistent Sample Preparation: Variability in the extraction and cleanup process. | 2a. Standardize the sample preparation protocol and ensure consistency across all samples. | |
| 3. Instrument Instability: Fluctuations in the performance of the HPLC or mass spectrometer. | 3a. Perform regular system suitability tests and calibrations to ensure the instrument is performing optimally. |
Experimental Protocols
Sample Preparation from Plant Tissue (General Protocol)
This protocol provides a starting point for the extraction of this compound from plant tissues, such as flowers. Optimization may be required based on the specific plant matrix.
-
Homogenization: Weigh approximately 100 mg of fresh or freeze-dried plant tissue and grind it into a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Sonication/Vortexing: Vortex the sample for 1 minute and then sonicate for 30 minutes in a sonicator bath.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Proposed HPLC-MS/MS Method for this compound Detection
This is a proposed starting method based on typical conditions for flavonoid analysis. It should be optimized for your specific instrument and application.
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program (for a 15-minute run):
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), test both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: Optimize in the range of 3-5 kV.
-
Gas Flow (Nebulizer and Heater): Optimize according to the instrument manufacturer's recommendations.
-
Source Temperature: Optimize in the range of 100-150°C.
-
-
MRM Transitions:
-
Precursor Ion (Q1): For this compound, this would be m/z 287.055 for the protonated molecule [M+H]+ in positive mode, or m/z 285.040 for the deprotonated molecule [M-H]- in negative mode.
-
Product Ions (Q3): These need to be determined by performing a product ion scan on an this compound standard. Two to three of the most intense and stable fragment ions should be selected for the MRM method.
-
Collision Energy (CE): This needs to be optimized for each MRM transition to achieve the highest signal intensity.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from your optimized HPLC-MS/MS method for this compound. Since specific LOD and LOQ values for this compound were not found in the provided search results, this table should be populated with your experimental data.
| Parameter | Value | Notes |
| Linear Range | e.g., 1 - 1000 ng/mL | The concentration range over which the method is linear. |
| Correlation Coefficient (r²) | > 0.99 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | e.g., 1.5 ng/mL | The lowest concentration of this compound that can be accurately and precisely quantified. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Logical troubleshooting workflow for HPLC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthase: a polyphenol oxidase homolog responsible for flower coloration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
Preventing non-specific binding of aureusidin in biochemical assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate non-specific binding (NSB) of aureusidin in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a naturally occurring aurone, a type of flavonoid, known for its various biological activities, including antioxidant and enzyme inhibitory effects.[1][2][3] Like many hydrophobic small molecules, this compound has a tendency to bind non-specifically to proteins, plasticware, and other surfaces in biochemical assays. This non-specific binding can lead to inaccurate results, such as artificially high background signals or false-positive/negative outcomes.
Q2: What are the primary causes of this compound's non-specific binding?
The non-specific binding of this compound is primarily driven by two types of interactions:
-
Hydrophobic Interactions: this compound's relatively hydrophobic core can interact with non-polar surfaces on proteins and assay plates.
-
Electrostatic Interactions: The hydroxyl groups on the this compound molecule can participate in hydrogen bonding and other electrostatic interactions.
Q3: How can I determine if my assay is affected by this compound's non-specific binding?
A simple control experiment can help identify NSB. Run your assay with this compound but without the target protein or a key reaction component. A significant signal in this control well indicates non-specific binding to the assay components or plate.
Troubleshooting Guides
Issue 1: High Background Signal in this compound Assays
High background is a common indicator of non-specific binding. The following steps can help troubleshoot and reduce this issue.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting high background signals in this compound assays.
Detailed Steps:
-
Optimize Buffer Conditions:
-
Increase Ionic Strength: For NSB driven by electrostatic interactions, increasing the salt concentration in your buffer can create a shielding effect. Titrate sodium chloride (NaCl) into your assay buffer, starting from 50 mM and increasing in increments (e.g., 100 mM, 150 mM, 200 mM).
-
Incorporate Blocking Agents:
-
Add Non-ionic Detergents:
-
Tween-20 or Triton X-100: These detergents are crucial for disrupting hydrophobic interactions. Start by adding a low concentration of Tween-20 (e.g., 0.01% to 0.05% v/v) to your assay and wash buffers. Be cautious, as higher concentrations can potentially disrupt protein structure or interfere with the assay.
-
Issue 2: this compound Interference with Assay Signal
Flavonoids like this compound can directly interfere with certain assay detection methods, particularly those involving enzymatic colorimetric or fluorometric readouts.
Logical Flow for Investigating Assay Interference
Caption: A decision-making workflow to identify and address this compound's interference with assay signals.
Mitigation Strategies:
-
Blank Correction: For each concentration of this compound tested, prepare a corresponding blank well containing all assay components except the enzyme or target protein. Subtract the signal from this blank to correct for this compound's intrinsic absorbance or fluorescence.
-
Alternative Assay Platforms: If interference is significant and cannot be corrected, consider using an alternative assay technology that is less susceptible to small molecule interference, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Quantitative Data Summary
The following tables provide a summary of this compound's physicochemical properties and the typical concentrations of common reagents used to reduce non-specific binding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 286.24 g/mol | |
| Predicted LogP | 2.7 | PubChem |
| Aqueous Solubility | Poorly soluble | |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Predicted pKa (Phenolic Hydroxyls) | Estimated range: 6-9 | Based on similar flavonoid structures |
Note: Predicted values should be experimentally verified for critical applications.
Table 2: Recommended Concentrations of Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration Range | Primary Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 2% (w/v) | Blocks non-specific binding sites on surfaces. | |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. | |
| Sodium Chloride (NaCl) | 50 mM - 200 mM | Shields electrostatic interactions. |
Experimental Protocols
Protocol 1: General Assay Buffer Optimization for this compound
This protocol provides a systematic approach to optimizing your assay buffer to minimize non-specific binding of this compound.
Workflow for Buffer Optimization
Caption: A sequential workflow for optimizing assay buffer components to minimize this compound's non-specific binding.
Methodology:
-
pH Series: For each pH to be tested, prepare a set of buffers. Perform a binding assay at each pH, including controls for total binding and non-specific binding (in the absence of the target or with a high concentration of a known inhibitor).
-
Salt Series: Using the optimal pH determined in the previous step, prepare buffers with increasing concentrations of NaCl. Repeat the binding assay to identify the salt concentration that best reduces background signal without affecting specific binding.
-
Detergent Series: With the optimal pH and salt concentration, prepare buffers with varying concentrations of Tween-20. Perform the binding assay to find the lowest effective detergent concentration.
-
BSA Series: Using the best buffer composition from the preceding steps, add different concentrations of BSA and repeat the binding assay to determine the optimal BSA concentration.
Protocol 2: Acetone Precipitation to Remove Interfering Flavonoids
For assays where this compound significantly interferes with the detection method, precipitating the protein of interest can be an effective way to remove the interfering compound before measurement.
Methodology:
-
Following your assay incubation with this compound, add 4 volumes of ice-cold acetone to each sample.
-
Vortex briefly and incubate at -20°C for 20 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully decant the supernatant containing the this compound.
-
Wash the protein pellet with 1 ml of 80% ice-cold acetone and centrifuge again.
-
Air-dry the pellet to remove residual acetone.
-
Resuspend the protein pellet in a suitable buffer for your downstream detection method.
References
- 1. This compound | Lipoxygenase | Reactive Oxygen Species | TargetMol [targetmol.com]
- 2. This compound | CAS:38216-54-5 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the photostability of aureusidin for fluorescence applications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aureusidin in fluorescence applications. The following information is designed to help address common challenges related to photostability and signal acquisition.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during fluorescence experiments with this compound.
Issue 1: Rapid Loss of Fluorescent Signal (Photobleaching)
Question: My this compound fluorescence is fading very quickly upon excitation. How can I minimize this photobleaching?
Answer:
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] To mitigate this, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.[2]
-
Minimize Exposure Time: Keep exposure times during image acquisition as short as possible.[2]
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium.[2] These reagents work by scavenging reactive oxygen species that cause photobleaching.
-
Optimize Image Acquisition: Use brightfield to locate and focus on the sample before switching to fluorescence to avoid unnecessary illumination.
-
Choose a More Robust Fluorophore (If possible): If this compound's photostability remains a limiting factor, consider alternative, more photostable dyes if your experimental design allows.
Issue 2: Weak or No this compound Fluorescence Signal
Question: I am not detecting any signal, or the signal from my this compound is very weak. What could be the cause?
Answer:
Weak or absent fluorescence can stem from several factors related to the sample preparation, the fluorophore itself, or the imaging setup.
-
Incorrect Imaging Settings: Ensure that the excitation and emission settings on your microscope are correctly matched to the spectral properties of this compound.
-
Low Fluorophore Concentration: The concentration of this compound may be too low. A titration to determine the optimal concentration is recommended.
-
Photobleaching: The signal may have been lost due to prolonged exposure to excitation light during sample preparation or focusing. The use of an antifade mounting medium can help prevent this.
-
Sample Preparation Issues: Inadequate fixation or permeabilization (if applicable to your protocol) can prevent the fluorophore from reaching its target. Ensure samples remain moist throughout the staining process.
Issue 3: High Background or Non-Specific Staining
Question: I am observing a high level of background fluorescence, which is obscuring my specific this compound signal. How can I reduce this?
Answer:
High background can be caused by several factors, including non-specific binding of the fluorophore or autofluorescence from the sample itself.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise. Include an unstained control sample to determine the level of autofluorescence.
-
Excess Fluorophore Concentration: If the concentration of this compound is too high, it can lead to non-specific binding and increased background. Consider titrating the concentration to find the optimal signal-to-noise ratio.
-
Washing Steps: Increase the number and duration of wash steps after staining to remove any unbound this compound.
-
Fresh Solutions: Use freshly prepared solutions, as aged solutions can sometimes contribute to background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur?
A1: Photobleaching is the irreversible photochemical alteration of a fluorophore, rendering it unable to fluoresce. It happens when the fluorophore, in its excited state, undergoes chemical reactions, often with molecular oxygen, leading to its permanent destruction.
Q2: How do antifade reagents work to protect this compound?
A2: While the exact mechanism for every antifade reagent is not fully understood, they are generally believed to act as reactive oxygen species (ROS) scavengers. During fluorescence excitation, ROS are generated and can damage the fluorophore. Antifade agents neutralize these ROS, thus extending the fluorescent signal's life. Given that this compound itself has antioxidant properties, the use of antifade reagents that complement this activity could be particularly effective.
Q3: Can I prepare my own antifade mounting medium?
A3: Yes, you can prepare your own antifade mounting medium. Common recipes include agents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol-based buffer. See the "Experimental Protocols" section for detailed recipes.
Q4: Are there any downsides to using antifade reagents?
A4: Some antifade reagents can reduce the initial fluorescence intensity of the fluorophore. Additionally, some agents may not be compatible with all fluorophores or with live-cell imaging. For instance, p-Phenylenediamine (PPD) can react with cyanine dyes. It is important to choose an antifade reagent that is compatible with your experimental setup.
Quantitative Data on Common Antifade Reagents
| Antifade Reagent | Common Abbreviation | Typical Working Concentration | Key Characteristics |
| p-Phenylenediamine | PPD | 0.1% - 1% | Highly effective but can be toxic and may reduce initial fluorescence. Can cause autofluorescence at shorter excitation wavelengths. |
| n-Propyl gallate | NPG | 2% | Nontoxic and suitable for live-cell applications, though it may have anti-apoptotic properties. Can be difficult to dissolve. |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | 2.5% | Less toxic than PPD and suitable for live-cell imaging, but also less effective. |
| Trolox | 10 mM | A vitamin E derivative that is cell-permeable and often used in live-cell microscopy. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 2% (w/v) solution of n-propyl gallate in a 1:1 mixture of PBS and glycerol.
-
To dissolve the n-propyl gallate, gently heat the solution to 50-60°C with continuous stirring for several hours.
-
Allow the solution to cool to room temperature.
-
Clarify the solution by centrifugation at 5,000 x g for 15 minutes.
-
Store the mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich)
-
Glycerol
-
0.2 M Tris buffer, pH 8.5
-
Deionized water
-
MOWIOL® 4-88 (if a hardening medium is desired)
Procedure for a Non-Hardening Medium:
-
Prepare a 2.5% (w/v) solution of DABCO in a solution of 90% glycerol in a phosphate buffer.
-
Stir until the DABCO is completely dissolved.
-
Store in small aliquots at -20°C, protected from light.
Procedure for a Hardening Medium (MOWIOL-DABCO):
-
Add 2.4 g of MOWIOL® 4-88 to 6 g of glycerol and stir to mix.
-
Add 6 mL of deionized water and continue stirring at room temperature for several hours.
-
Add 12 mL of 0.2 M Tris buffer (pH 8.5) and heat to 50°C for 10 minutes with occasional mixing.
-
Clarify by centrifugation at 5,000 x g for 15 minutes.
-
Add DABCO to a final concentration of 2.5% (w/v).
-
Store in small aliquots at -20°C, protected from light. Thaw an aliquot just before use and discard any unused portion.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway and the role of antifade agents.
Caption: Troubleshooting workflow for addressing weak or absent this compound fluorescence signals.
References
Validation & Comparative
A Comparative Analysis of Aureusidin and Quercetin: Antioxidant Activity and Mechanisms
This guide provides a detailed comparison of the antioxidant properties of two flavonoids, aureusidin and quercetin. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The analysis is supported by experimental data, detailed methodologies for key antioxidant assays, and visualizations of the underlying biochemical pathways.
Comparative Antioxidant Activity
Quercetin is a widely studied flavonoid with well-documented antioxidant capabilities, making it a common benchmark in antioxidant research.[1][2] this compound, an aurone flavonoid, also demonstrates significant antioxidant and anti-inflammatory activities, although quantitative in vitro comparative data is less prevalent in the literature.[3] Both compounds exert their effects through direct radical scavenging and modulation of endogenous antioxidant defense systems.[3][4]
Table 1: Antioxidant Activity of Quercetin in Various In Vitro Assays
| Assay Type | Method Principle | IC50 / EC50 of Quercetin | Reference Standard |
|---|---|---|---|
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | 5.5 µM - 36.15 µg/mL | Ascorbic Acid |
| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation (ABTS•+). | IC50 values range from 1.1 - 8.5 (units vary) | Trolox |
| Cellular Antioxidant Activity (CAA) | Measures antioxidant activity within a cellular environment. | EC50: 8.77 ± 0.09 µM | N/A |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of a fluorescent probe's oxidation by peroxyl radicals. | A derivative, Quercetin-7-O-β-D-glucopyranoside, showed an ORAC value of 18 ± 4 µmol TE/µmol. | Trolox |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values can vary significantly based on specific experimental conditions such as solvent, pH, and incubation time.
Signaling Pathways in Antioxidant Defense
A primary mechanism through which both this compound and quercetin bolster cellular antioxidant defenses is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular redox homeostasis.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Flavonoids like quercetin can interact directly with Keap1, leading to the dissociation of the Nrf2-Keap1 complex. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). Studies have shown that this compound activates the Nrf2/HO-1 signaling pathway to protect against neurotoxicity.
Experimental Protocols
The following are detailed protocols for two common in vitro antioxidant assays used to evaluate flavonoids.
This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)
-
Test compounds (this compound, Quercetin)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader (~517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark, as DPPH is light-sensitive. The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm.
-
Sample Preparation: Prepare a stock solution of the test compounds and the standard in the chosen solvent. Perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Setup (96-well plate):
-
To respective wells, add 20 µL of the different concentrations of the test sample or standard.
-
Add 180 µL of the DPPH working solution to all wells.
-
For the blank/control, add 20 µL of the solvent instead of the sample to the DPPH solution.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
-
Data Analysis: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compounds (this compound, Quercetin)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader (~734 nm)
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compounds and the standard.
-
Reaction Setup (96-well plate):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test sample or standard to the wells.
-
A solvent blank is used as a control.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
-
Data Analysis: Determine the IC50 value from a plot of inhibition percentage against sample concentration. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
Both this compound and quercetin are potent flavonoids with significant antioxidant potential. Quercetin's activity is extensively characterized, with a large body of evidence supporting its efficacy in scavenging free radicals and upregulating endogenous antioxidant defenses through pathways like Nrf2. This compound, while less studied, shows promise by acting on the same critical Nrf2/HO-1 signaling pathway, suggesting a similar mechanism of cellular protection. The provided protocols and pathway diagrams offer a framework for the standardized evaluation and comparison of these and other flavonoids. Further direct comparative studies are necessary to fully elucidate the relative potency of this compound against established benchmarks like quercetin.
References
- 1. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Effects of Quercetin and Hesperidin in Polymorphous Light Eruption: A Comparative Study with Alpha-Glucosylrutin [mdpi.com]
- 3. This compound ameliorates 6-OHDA-induced neurotoxicity via activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway in SH-SY5Y cells and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Aureusidin vs. Other Aurones: A Comparative Analysis of Biological Efficacy
Aureusidin, a prominent member of the aurone class of flavonoids, exhibits a wide spectrum of biological activities, including noteworthy antioxidant, anti-inflammatory, and anticancer properties. A detailed comparison with other naturally occurring and synthetic aurones reveals nuances in their potency and mechanisms of action, providing valuable insights for researchers and drug development professionals.
This guide offers an objective comparison of this compound's biological performance against other aurones, supported by experimental data. It includes detailed methodologies for key assays and visual representations of the underlying signaling pathways.
Comparative Biological Activities of Aurones
The biological effects of aurones are largely attributed to their unique chemical structure. The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected aurones, primarily focusing on their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
Antioxidant Activity
The antioxidant capacity of aurones is critical to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate radical scavenging activity.
| Compound | Antioxidant Assay | IC50 (µM) | Source |
| This compound | DPPH | Data Not Available | |
| ABTS | Data Not Available | ||
| Sulfuretin | DPPH | ~25 | [1] |
| Maritimetin | DPPH | Comparable to chalcone okanin (IC50 ≈ 2.2 µM) | [2] |
| Synthetic Aurone ArC | DPPH | ~24.8 (8 µg/ml) | [3] |
| ABTS | ~37.2 (12 µg/ml) | [3] | |
| Synthetic Aurone ArD | DPPH | ~37.2 (12 µg/ml) | [3] |
| ABTS | ~49.6 (16 µg/ml) |
Note: Conversion from µg/ml to µM is approximated based on the molecular weight of the specific synthetic aurone.
Anti-inflammatory Activity
Aurones exert anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. The inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential.
| Compound | Cell Line | Inhibitory Effect | IC50 (µM) | Source |
| This compound | RAW264.7 | Inhibition of NO production | Potent | |
| RAW264.7 | Inhibition of PGE2 production | Potent | ||
| Sulfuretin | RAW264.7 | Inhibition of NO production | Significant | |
| RAW264.7 | Inhibition of PGE2 production | Significant |
Note: While the source indicates potent inhibition by this compound, specific IC50 values were not provided in the abstract.
Anticancer Activity
The anticancer properties of aurones are evaluated across various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method to assess cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| This compound | RdRp inhibition (HCV) | 5.2 | |
| Synthetic Aurone AU7 | MCF-7 (Breast) | 52.79 | |
| Synthetic Aurone AU3 | MCF-7 (Breast) | 70.14 | |
| Synthetic Aurone 1c | DU145 (Prostate) | 15.56 | |
| Z-5,7,2'-trichloro-aurone | HCT 116 (Colon) | 36 | |
| MCF-7 (Breast) | 23 | ||
| K562 (Leukemia) | 23 | ||
| Z-5,7-dichloro-4'-methyl-aurone | K562 (Leukemia) | 20 |
Signaling Pathways and Mechanisms of Action
This compound and other aurones mediate their biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound's Anti-inflammatory Signaling Cascade
This compound demonstrates a multi-pronged approach to suppressing inflammation. It inhibits the pro-inflammatory NF-κB pathway while simultaneously activating the antioxidant Nrf2/HO-1 pathway, which is mediated by ROS and MAPKs.
Caption: this compound's dual anti-inflammatory mechanism.
Sulfuretin's Anti-inflammatory Signaling Pathway
Sulfuretin primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines and mediators. Additionally, sulfuretin has been shown to induce the expression of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, contributing to its anti-inflammatory and antioxidant properties.
Caption: Sulfuretin's inhibition of NF-κB and activation of Nrf2/HO-1.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of aurones.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test aurone and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure: Add the aurone solution to the DPPH solution in a 96-well plate. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the aurone.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagent Preparation: Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark at room temperature for 12-16 hours. Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add the aurone solution to the diluted ABTS radical solution in a 96-well plate. Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the aurone for a specific duration (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: After a short incubation at room temperature, measure the absorbance at a wavelength of approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anticancer Activity Assay
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aurone and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Experimental Workflow
The general workflow for evaluating the biological effects of aurones involves a series of sequential steps from initial screening to mechanistic studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Aureusidin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of three common analytical methods for the quantification of aureusidin: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is supported by experimental data synthesized from various studies on this compound and other structurally related flavonoids, providing a comprehensive overview for method selection and validation in a research and drug development context.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and sample complexity. While HPLC-UV offers a balance of performance and accessibility, LC-MS provides superior sensitivity and specificity, making it ideal for complex matrices. UV-Vis spectrophotometry, on the other hand, is a simpler, more accessible technique suitable for preliminary or high-throughput screening where high specificity is not paramount.
Quantitative Performance Data
The following table summarizes the typical validation parameters for the quantification of this compound and related aurones using HPLC-UV, LC-MS, and UV-Vis spectrophotometry. The data is compiled from various analytical studies to provide a representative comparison.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | >0.999 | >0.99 | >0.99 |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | |||
| - Intraday | < 2% | < 15% | < 2% |
| - Interday | < 3% | < 15% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.2 ng/mL | ~0.4 µg/mL |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in analytical method validation and the potential biological context of this compound, the following diagrams are provided.
General workflow for analytical method validation.
A Comparative Guide to the Efficacy of Aureusidin and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant efficacy of aureusidin, a natural flavonoid, with commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. The comparison is based on available experimental data, focusing on their mechanisms of action and cellular effects.
Introduction
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. While synthetic antioxidants have been widely used in the food and pharmaceutical industries, there is a growing interest in natural alternatives due to consumer preference and potential safety concerns associated with synthetic compounds. This compound, an aurone flavonoid responsible for the yellow coloration in some plants, has demonstrated significant antioxidant properties.[1] This guide aims to provide an objective comparison of this compound with the synthetic antioxidants BHT, BHA, and Trolox, supported by experimental protocols and mechanistic insights. It is important to note that while extensive quantitative data exists for synthetic antioxidants, direct comparative data for this compound using standardized assays is limited in publicly available literature, necessitating a focus on its established biological activities and mechanisms.
Mechanisms of Antioxidant Action
This compound: A Multifaceted Natural Antioxidant
This compound exhibits its antioxidant effects through multiple mechanisms. As a flavonoid, it can directly scavenge free radicals. The polyhydroxy substitution pattern and the conjugated benzylidene moiety of its aurone structure are crucial for neutralizing free radicals through hydrogen atom donation and electron transfer mechanisms.[1]
Furthermore, this compound has been shown to exert its protective effects by modulating intracellular antioxidant pathways. A key mechanism is the activation of the Nrf2/HO-1 signaling pathway .[1] Under conditions of oxidative stress, this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation. This cascade enhances the cell's endogenous antioxidant defenses.
This compound-Mediated Nrf2/HO-1 Signaling Pathway
Synthetic Antioxidants: Predominantly Radical Scavengers
Synthetic antioxidants like BHT and BHA are phenolic compounds that primarily act as free radical scavengers, terminating chain reactions of oxidation. Their mechanism involves donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance, making it less reactive.
The dominant mechanism of action for these synthetic antioxidants can depend on the solvent. In the gas phase, Hydrogen Atom Transfer (HAT) is the predominant mechanism. In polar solvents, a Sequential Proton Loss Electron Transfer (SPLET) mechanism is often more favorable. Trolox, a water-soluble analog of vitamin E, also functions as a potent radical scavenger.
Quantitative Comparison of Antioxidant Efficacy
Direct comparison of the antioxidant efficacy of this compound with synthetic antioxidants is challenging due to the limited availability of standardized quantitative data for this compound in the scientific literature. However, we can compare the reported IC50 values for synthetic antioxidants from common in vitro assays like DPPH and ABTS. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.
| Antioxidant | Assay | Typical IC50 Range (µg/mL) | Notes |
| This compound | DPPH, ABTS | Data not readily available | Studies indicate significant antioxidant and radical scavenging activity, and it has been shown to increase oxygen radical absorbance capacity (ORAC).[1] |
| BHT | DPPH | 28 - 202.35 | Efficacy can vary significantly based on assay conditions. |
| BHA | DPPH | 18 - 112.05 | Generally considered more potent than BHT in some studies. |
| Trolox | DPPH | 3.77 - 8.5 | Often used as a positive control due to its consistent and potent activity. |
| Trolox | ABTS | 2.93 - 5.0 | Demonstrates strong radical scavenging in the ABTS assay. |
Disclaimer: The IC50 values presented are compiled from various studies and can vary based on experimental conditions. This table is intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound (this compound or synthetic antioxidant) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
General Workflow for DPPH Antioxidant Assay
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The blue-green ABTS•+ chromophore is generated by the oxidation of ABTS, and its reduction by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound.
-
Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.
Conclusion
This compound presents a promising natural alternative to synthetic antioxidants. Its multifaceted mechanism of action, which includes direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2/HO-1 pathway, suggests a broader and potentially more physiologically relevant mode of action compared to the primary radical scavenging activity of synthetic antioxidants like BHT and BHA.
While direct quantitative comparisons of efficacy are currently limited by the lack of standardized IC50 data for this compound, the available evidence strongly supports its potent antioxidant capabilities. Further research involving head-to-head comparative studies using standardized assays is warranted to fully elucidate the relative efficacy of this compound. Such studies will be crucial for its potential development and application in the pharmaceutical and nutraceutical industries. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers undertaking such investigations.
References
The Golden Touch: A Comparative Guide to the Structure-Activity Relationship of Aureusidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aureusidin, a naturally occurring aurone, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer, antioxidant, and enzyme inhibitory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the this compound scaffold.
I. Comparative Biological Activities of this compound Derivatives
The biological efficacy of this compound derivatives is intricately linked to their structural modifications. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on their anticancer, antioxidant, and enzyme inhibitory activities.
Table 1: Anticancer Activity of this compound Derivatives
The cytotoxic effects of this compound and its analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| This compound | MCF-7 (Breast) | ~70-130 | The basic aurone scaffold shows moderate activity. |
| Azaaurone Analogues | MES-SA/Dx5 (Uterine Sarcoma, MDR) | Varies | Azaaurones (nitrogen-containing analogs) have shown selective toxicity towards multidrug-resistant (MDR) cancer cells.[1] |
| AU7 (Azaindole-based aurone) | MCF-7 (Breast) | 52.79 | The presence of an azaindole moiety appears to enhance anticancer activity against breast cancer cells.[2] |
| AU3 (Azaindole-based aurone) | MCF-7 (Breast) | 70.14 | Substitution patterns on the azaindole ring influence the potency.[2] |
General SAR Observations for Anticancer Activity:
-
The introduction of nitrogen-containing heterocyclic moieties, such as in azaaurones and azaindole-based aurones, can enhance cytotoxicity and even confer selectivity for multidrug-resistant cancer cells.[1][2]
-
The substitution pattern on both the benzofuranone core and the benzylidene ring plays a crucial role in determining the anticancer potency.
Table 2: Antioxidant Capacity of this compound Derivatives
The antioxidant properties of this compound derivatives are often attributed to their ability to scavenge free radicals. The antioxidant capacity is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) or Trolox Equivalents | Key Structural Features & SAR Insights |
| This compound | DPPH | - | The presence of hydroxyl groups is critical for radical scavenging activity. |
| Generic Flavonoids | DPPH, ABTS | Varies | The number and position of hydroxyl groups on the aromatic rings are major determinants of antioxidant capacity. A catechol (ortho-dihydroxy) group on the B-ring generally enhances activity. |
| Halogenated Flavones | DPPH, H₂O₂ | - | Halogenated derivatives have shown significant antioxidant activities. |
General SAR Observations for Antioxidant Activity:
-
The antioxidant activity of aurones is strongly correlated with the number and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.
-
The presence of a catechol group in the B-ring is a significant contributor to high antioxidant capacity.
-
Substitution with electron-donating groups generally enhances antioxidant potential.
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
This compound and its derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Key Structural Features & SAR Insights |
| This compound | Xanthine Oxidase (XO) | 7.617 | This compound exhibits potent inhibitory activity against XO, an enzyme involved in gout. |
| Azaaurone Analogues | Cyclin-dependent kinase 2 (CDK2)/Cyclin A | - | Azaaurone derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. |
| Generic Flavonoids | Glycogen Synthase Kinase-3β (GSK-3β) | Sub-micromolar | Specific flavonoid derivatives show potent inhibition of GSK-3β, a therapeutic target for neurodegenerative diseases and cancer. |
| Generic Flavonoids | α-amylase and α-glucosidase | Varies | Flavonoids are known to inhibit these carbohydrate-metabolizing enzymes, suggesting potential for diabetes management. |
General SAR Observations for Enzyme Inhibitory Activity:
-
The specific substitution pattern on the aurone scaffold dictates the affinity and inhibitory potency against different enzymes.
-
For xanthine oxidase inhibition, the planar structure of the aurone and specific hydrogen bonding interactions are crucial.
-
Inhibition of kinases like CDK2 and GSK-3β is influenced by substitutions that allow for favorable interactions within the ATP-binding pocket of the enzyme.
II. Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound derivatives.
Protocol 1: Determination of Anticancer Activity using MTT Assay
This protocol assesses the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Determination of Antioxidant Capacity using DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
This compound derivative stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add a specific volume of the this compound derivative solution at various concentrations.
-
DPPH Addition: Add a defined volume of the DPPH solution to each well. The final volume should be constant. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the derivative that scavenges 50% of the DPPH radicals.
Protocol 3: Determination of Xanthine Oxidase (XO) Inhibitory Activity
This protocol measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
Materials:
-
Xanthine oxidase (XO) enzyme solution
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.4)
-
This compound derivative stock solution
-
Spectrophotometer
Procedure:
-
Pre-incubation: In a cuvette, mix the phosphate buffer, xanthine solution, and the this compound derivative at various concentrations. Pre-incubate the mixture at 37°C for 10 minutes.
-
Enzyme Addition: Initiate the reaction by adding the XO solution to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Absorbance Measurement: Measure the formation of uric acid by monitoring the increase in absorbance at 295 nm.
-
Data Analysis: The percentage of XO inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.
III. Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is crucial for rational drug design. The following diagrams, generated using the DOT language, visualize key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.
Signaling Pathways in Cancer
Flavonoids, the class of compounds to which this compound belongs, are known to modulate several signaling pathways implicated in cancer progression.
Caption: Putative anticancer signaling pathways modulated by this compound derivatives.
Antioxidant Mechanism of Action
The primary antioxidant mechanism of this compound derivatives involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS).
Caption: Free radical scavenging mechanism of this compound derivatives.
Experimental Workflow for SAR Studies
A typical workflow for the structure-activity relationship study of this compound derivatives involves synthesis, purification, and biological evaluation.
Caption: General workflow for SAR studies of this compound derivatives.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. Further research focusing on the synthesis of diverse analogs and their systematic evaluation will undoubtedly unveil novel compounds with enhanced therapeutic potential.
References
In Vivo Anticancer Properties of Aureusidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer properties of aureusidin, a naturally occurring aurone, with established chemotherapeutic agents. Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from closely related aurone derivatives as a proxy, alongside comprehensive data for doxorubicin and cisplatin in relevant cancer models. The information is presented to facilitate a clear comparison of efficacy, mechanisms of action, and experimental methodologies.
Comparative Efficacy of Anticancer Agents
The following tables summarize the in vivo efficacy of an aurone derivative (as a surrogate for this compound), doxorubicin, and cisplatin in preclinical xenograft models of breast and lung cancer.
Table 1: In Vivo Efficacy in Breast Cancer Xenograft Model
| Compound | Cancer Cell Line | Xenograft Model | Dosage and Administration | Treatment Duration | Key Findings |
| Aurone Derivative | MDA-MB-231 | Nude Mice | Data not available in publicly accessible literature | Data not available | In vitro studies show potent anti-proliferative activity. In vivo studies are warranted. |
| Doxorubicin | MDA-MB-231 | Nude Mice | 4 mg/kg, intravenous, weekly | 21 days | Significantly reduced tumor growth and lung metastasis.[1] |
| Doxorubicin-loaded NPs | E0771 (murine breast cancer) | C57BL/6 Mice | Intravenous | 33 days | 40% greater tumor growth inhibition compared to free doxorubicin.[2] |
Table 2: In Vivo Efficacy in Lung Cancer Xenograft Model
| Compound | Cancer Cell Line | Xenograft Model | Dosage and Administration | Treatment Duration | Key Findings |
| Aurone Derivative | A549 | Nude Mice | Data not available in publicly accessible literature | Data not available | In vitro studies demonstrate significant inhibition of cell motility at low concentrations. In vivo validation is needed.[3][4][5] |
| Cisplatin | A549 | Nude Mice | 2.5 mg/kg, 3 treatments, every other day | 20 days | Showed tumor growth inhibition. |
| Auranofin | Calu3 | Nude Mice | 10 mg/kg, daily | Not specified | Resulted in a 67% inhibition of tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing xenograft models and administering the compared therapeutic agents.
Breast Cancer Xenograft Model (MDA-MB-231)
-
Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are utilized for the study. The animals are housed in a pathogen-free environment with access to sterilized food and water ad libitum.
-
Tumor Implantation: Approximately 5 x 10^6 MDA-MB-231 cells, suspended in 100 µL of a mixture of serum-free medium and Matrigel, are injected subcutaneously into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Treatment Administration (Doxorubicin): Once tumors reach a palpable volume (e.g., 80-100 mm³), treatment is initiated. Doxorubicin is administered intravenously at a dose of 4 mg/kg once a week for the duration of the study.
Lung Cancer Xenograft Model (A549)
-
Cell Culture: Human lung carcinoma A549 cells are maintained in an appropriate culture medium with supplements under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice (10-12 weeks old), are used.
-
Tumor Implantation: One million A549 cells suspended in 100-120 µL of a Matrigel mixture are injected subcutaneously into the hind leg of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured with digital calipers, and mouse weights are recorded regularly. Treatment begins when tumors reach an average size of 120-150 mm³.
-
Treatment Administration (Cisplatin): Cisplatin is administered at a dose of 2.5 mg/kg three times, with treatment given every other day.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these anticancer agents is fundamental to their development and clinical application.
Aurone Derivatives: Proposed Anticancer Signaling
Aurones, including this compound, are believed to exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is a potential target. Inhibition of this pathway by aurone derivatives would lead to decreased pro-survival signals and promote apoptosis in cancer cells.
Caption: Proposed mechanism of aurone-induced apoptosis.
Doxorubicin: Mechanism of Action
Doxorubicin's primary anticancer mechanisms involve the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. It also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.
Caption: Doxorubicin's multifaceted mechanism of action.
Cisplatin: Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which leads to the inhibition of DNA synthesis and replication, ultimately triggering apoptosis. The activation of the MAPK signaling pathway, including ERK, JNK, and p38, plays a significant role in mediating cisplatin-induced apoptosis.
Caption: Cisplatin's mechanism via DNA damage and MAPK signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of an anticancer compound.
Caption: General workflow for in vivo anticancer studies.
References
- 1. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signalling in cisplatin-induced death: predominant role of ERK1 over ERK2 in human hepatocellular carcinoma cells [cancer.fr]
- 3. benthamscience.com [benthamscience.com]
- 4. Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Aureusidin Synthase Across Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of aureusidin synthase, a key enzyme in the biosynthesis of aurones, the flavonoids responsible for yellow pigmentation in the flowers of numerous ornamental plants. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the biochemical and molecular characteristics of this compound synthase from various plant species. The guide summarizes key performance data, details experimental protocols, and visualizes the biosynthetic pathway and experimental workflows.
Introduction to this compound Synthase
This compound synthase (EC 1.21.3.6) is a copper-containing glycoprotein that catalyzes the oxidative cyclization of chalcones to form aurones.[1][2] This enzyme belongs to the polyphenol oxidase (PPO) family and plays a crucial role in the coloration of flowers in species such as snapdragon (Antirrhinum majus) and cosmos (Cosmos bipinnatus).[1][3] The biosynthesis of these bright yellow pigments is of significant interest for the genetic engineering of novel flower colors in the floricultural industry.[2] Beyond its role in pigmentation, the products of this compound synthase activity, aurones, have been noted for their potential antioxidant, antibacterial, and anticancer properties, making the enzyme a subject of interest for drug development.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound synthase from different plant species. It is important to note that comprehensive kinetic data across a wide range of species is limited in the current body of research.
Table 1: General Properties of this compound Synthase
| Property | Antirrhinum majus (Snapdragon) | Coreopsis grandiflora (Large-flowered Tickseed) |
| Molecular Mass | 39 kDa (monomeric) | Not explicitly stated |
| Glycosylation | Yes | Not explicitly stated |
| Metal Cofactor | Binuclear Copper | Not explicitly stated |
| Subcellular Localization | Vacuole | Predicted to be in the thylakoid lumen |
Table 2: Kinetic Parameters of this compound Synthase
| Substrate | Plant Species | Km (µM) | Vmax | kcat |
| 2',4,4',6'-tetrahydroxychalcone (THC) | Antirrhinum majus | 4.3 | Data not available | Data not available |
| 2',4,4',6'-tetrahydroxychalcone 4'-glucoside | Antirrhinum majus | 3.9 | Data not available | Data not available |
| Isoliquiritigenin | Antirrhinum majus | 2.5 | Data not available | Data not available |
| Butein | Coreopsis grandiflora | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Marein | Coreopsis grandiflora | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 3: Substrate Specificity and Optimal Conditions
| Parameter | Antirrhinum majus | Coreopsis grandiflora |
| Primary Substrates | 2',4',6',4-tetrahydroxychalcone (THC), 2',4',6',3,4-pentahydroxychalcone (PHC), and their 4'-glucosides. | 6'-deoxychalcones (butein and marein) |
| Optimal pH | pH 5.4 (with THC), pH 5.0-7.0 (with PHC) | Not explicitly stated |
| Optimal Temperature | Stable up to 40°C | Not explicitly stated |
Experimental Protocols
General Protocol for Purification of this compound Synthase from Plant Petals
This protocol is a generalized procedure based on methods described for the purification of this compound synthase from Antirrhinum majus.
-
Tissue Homogenization: Homogenize fresh flower petals in a chilled extraction buffer (e.g., potassium phosphate buffer, pH 7.0) containing polyvinylpolypyrrolidone (PVPP) to adsorb phenolic compounds, and a reducing agent like ascorbic acid or β-mercaptoethanol to prevent oxidation.
-
Clarification: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) to pellet cell debris. Filter the resulting supernatant to remove any remaining particulate matter.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates between 40% and 80% saturation by centrifugation.
-
Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Affinity Chromatography: For glycoproteins like this compound synthase, use a lectin affinity column such as Concanavalin A-Sepharose. Elute the bound protein with a solution of a specific sugar (e.g., α-methyl mannoside).
-
Size-Exclusion Chromatography: As a final polishing step, pass the active fractions through a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular size.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.
Enzyme Activity Assay for this compound Synthase
This assay is adapted from a continuous spectrophotometric method.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5.5) and the chalcone substrate (e.g., 2',4,4',6'-tetrahydroxychalcone) at a concentration around its Km value.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the purified this compound synthase solution to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength corresponding to the aurone product (e.g., around 405 nm for this compound). Record the change in absorbance over time.
-
Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. The molar extinction coefficient of the aurone product is required for this calculation.
Visualizations
Aurone Biosynthetic Pathway and its Regulation
Caption: Regulation of the Aurone Biosynthetic Pathway.
Experimental Workflow for Characterization of this compound Synthase
Caption: Workflow for this compound Synthase Characterization.
Signaling Pathways
Currently, there is a lack of established scientific literature detailing specific signaling pathways in which this compound or other aurones act as signaling molecules to regulate downstream cellular processes. The primary characterized role of this compound is as a pigment contributing to flower coloration. The regulation of its biosynthesis is controlled by transcription factor complexes that respond to developmental cues.
Conclusion
This compound synthase is a pivotal enzyme in the production of yellow floral pigments. While the enzyme from Antirrhinum majus has been relatively well-characterized, there is a clear need for more comprehensive comparative studies across a broader range of plant species. Future research should focus on elucidating the full kinetic parameters (Km, Vmax, and kcat) of this compound synthases from various sources to enable a more robust comparison of their catalytic efficiencies. Furthermore, investigations into the potential signaling roles of aurones could unveil novel biological functions for this class of flavonoids. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
Aureusidin vs. Luteolin: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two flavonoids, aureusidin and luteolin. By presenting experimental data, detailed methodologies, and visualizing key pathways, this document aims to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.
Overview of Neuroprotective Effects
This compound and luteolin are both naturally occurring flavonoids that have demonstrated significant neuroprotective potential in preclinical studies. They exert their effects through various mechanisms, primarily by mitigating oxidative stress, reducing inflammation, and inhibiting apoptotic pathways in neuronal cells. While both compounds share common protective pathways, emerging research indicates distinct mechanisms and potencies.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from key in vitro studies, providing a direct comparison of the neuroprotective effects of this compound and luteolin against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common experimental model for Parkinson's disease.
Table 1: Effect on Cell Viability in 6-OHDA-Induced Neurotoxicity Models
| Compound | Cell Line | 6-OHDA Concentration | Compound Concentration | % Increase in Cell Viability (compared to 6-OHDA control) | Reference |
| This compound | SH-SY5Y | 150 µM | 2.5 µM | ~20% | (Hu et al., 2024) |
| 5 µM | ~35% | ||||
| 10 µM | ~50% | ||||
| Luteolin | PC12 | 250 µM | 12.5 µM | ~38% | [1] |
| 25 µM | ~26% | [1] | |||
| 50 µM | ~21% | [1] | |||
| Luteolin-7-O-glucoside | Undifferentiated SH-SY5Y | 100 µM | 0.1 µM | 13% | [2] |
| RA-differentiated SH-SY5Y | 100 µM | 0.1 µM | 27.1% | [2] | |
| 1 µM | 27.4% |
Table 2: Modulation of Apoptotic Markers in 6-OHDA-Induced Neurotoxicity Models
| Compound | Cell Line | Parameter | Effect | Reference |
| This compound | SH-SY5Y | Bax/Bcl-2 ratio | Significantly decreased | (Hu et al., 2024) |
| Cleaved Caspase-3 | Significantly decreased | (Hu et al., 2024) | ||
| Luteolin | PC12 | Bax/Bcl-2 ratio | Significantly decreased | |
| Caspase-3 activation | Significantly attenuated | |||
| Luteolin-7-O-glucoside | SH-SY5Y | Caspase-3 activity | Significantly decreased |
Mechanistic Insights: Signaling Pathways
Both this compound and luteolin exert their neuroprotective effects by modulating key intracellular signaling pathways.
This compound: Nrf2/HO-1 and Mitochondrial Apoptosis Pathway
This compound has been shown to protect neuronal cells by activating the Nrf2/HO-1 signaling pathway, a critical defense mechanism against oxidative stress. It also prevents mitochondria-dependent apoptosis.
This compound's neuroprotective signaling pathway.
Luteolin: A Multi-Target Approach
Luteolin demonstrates a broader range of action, modulating several key signaling pathways involved in cell survival, inflammation, and apoptosis. These include the PI3K/Akt and ERK pathways, while inhibiting pro-apoptotic pathways like JNK and p38 MAPK. Luteolin also suppresses the pro-inflammatory NF-κB pathway.
Luteolin's multi-target neuroprotective pathways.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the quantitative data tables.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.
-
Workflow:
-
Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or luteolin for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin like 6-OHDA and incubate for a defined period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Workflow for the MTT Cell Viability Assay.
Western Blot for Apoptotic Markers (Bax, Bcl-2, Cleaved Caspase-3)
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. It allows for the quantification of pro-apoptotic proteins like Bax and cleaved Caspase-3, and anti-apoptotic proteins like Bcl-2.
-
Workflow:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for Bax, Bcl-2, or cleaved Caspase-3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Nrf2/HO-1 Pathway Activation Assay
-
Principle: Activation of the Nrf2 pathway can be assessed by measuring the nuclear translocation of Nrf2 and the expression of its downstream target, HO-1, typically via Western blot or immunofluorescence.
-
Workflow (Western Blot for Nuclear Nrf2):
-
Following cell treatment, perform nuclear and cytoplasmic fractionation to separate protein extracts.
-
Perform Western blotting on both fractions as described above.
-
Probe for Nrf2 to determine its presence in the nuclear fraction, indicating translocation.
-
Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
-
Workflow (Western Blot for HO-1):
-
Use total cell lysates.
-
Perform Western blotting as described above, using a primary antibody specific for HO-1.
-
Conclusion
Both this compound and luteolin are promising neuroprotective agents with distinct yet overlapping mechanisms of action. This compound demonstrates potent activity through the targeted activation of the Nrf2/HO-1 antioxidant pathway and inhibition of the mitochondrial apoptotic cascade. Luteolin exhibits a broader, multi-target profile, influencing a range of pro-survival and anti-inflammatory pathways.
The choice between these compounds for further investigation may depend on the specific pathological context of the neurodegenerative disease being studied. For conditions primarily driven by oxidative stress, this compound's focused mechanism may be advantageous. In contrast, for diseases with a complex etiology involving inflammation and multiple cell death pathways, luteolin's pleiotropic effects might offer a more comprehensive therapeutic approach. Further in vivo studies and direct comparative analyses are warranted to fully elucidate their therapeutic potential.
References
Aureusidin as a Specific Inhibitor of Xanthine Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aureusidin's performance as a specific inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism and a therapeutic target for conditions like gout. Its inhibitory effects are compared with established alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Xanthine Oxidase Inhibitors
This compound, a natural aurone flavonoid, has demonstrated significant inhibitory activity against xanthine oxidase. The following table summarizes the quantitative data on the inhibitory potency of this compound and its alternatives.
| Inhibitor | Type | Target Enzyme | IC50 / Ki Value | Mechanism of Action |
| This compound | Natural Aurone | Xanthine Oxidase | IC50: 7.617 ± 0.401 μM | Rapid, Reversible, Mixed-type |
| Allopurinol | Purine Analog | Xanthine Oxidase | IC50: 4.482 ± 0.165 μM | Competitive Inhibitor |
| Febuxostat | Non-Purine Selective Inhibitor | Xanthine Oxidase | Ki: 0.6 nM | Non-competitive, blocks the molybdenum pterin center |
| Topiroxostat | Non-Purine Selective Inhibitor | Xanthine Oxidase | Not explicitly found, but is a known selective inhibitor | Competitive Inhibitor |
Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, where uric acid crystals deposit in the joints, causing inflammation and pain.[2] Inhibitors of xanthine oxidase block this pathway, thereby reducing the production of uric acid.
Caption: Purine metabolism pathway and points of inhibition.
Experimental Protocols
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method to determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Allopurinol)
-
Substrate: Xanthine
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve the desired final concentrations.
-
Prepare a 0.1 units/mL solution of xanthine oxidase in ice-cold potassium phosphate buffer.
-
Prepare a 150 µM solution of xanthine in potassium phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution or vehicle (for control).
-
Add 25 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of uric acid formation corresponds to the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the slope of the linear portion of the absorbance curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for validating an enzyme inhibitor.
Caption: General workflow for enzyme inhibition assay.
Conclusion
This compound presents itself as a promising natural inhibitor of xanthine oxidase with a mixed-type inhibitory mechanism. While its in-vitro potency (IC50) appears slightly lower than the established drug allopurinol, its natural origin and distinct chemical structure as an aurone make it a valuable candidate for further investigation in the development of novel therapeutics for hyperuricemia and gout. Further studies are warranted to evaluate its in-vivo efficacy, safety profile, and potential advantages over existing synthetic inhibitors.
References
A Comparative Transcriptomic Guide to Aureusidin-Producing and Non-Producing Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes in aureusidin-producing and non-producing plants, with a focus on the key genetic determinants of aurone biosynthesis. Aurones, a class of flavonoids, are responsible for the vibrant yellow coloration in a select number of flowering plants and have garnered interest for their potential pharmacological properties. Understanding the transcriptional regulation of their production is crucial for metabolic engineering and drug discovery.
Gene Expression in this compound Biosynthesis
The production of this compound, the primary aurone pigment, is principally controlled by the expression of two key enzymes: This compound Synthase (AUS) and Chalcone 4'-O-glucosyltransferase (4'CGT) . Transcriptomic studies, primarily in Antirrhinum majus (snapdragon), have elucidated the critical roles of these genes. Below is a comparative summary of gene expression levels in this compound-producing wild-type plants versus non-producing or modified lines.
Table 1: Comparative Gene Expression in this compound-Producing vs. Non-Producing Antirrhinum majus Lines
| Gene | Function | This compound-Producing (Wild-Type/Yellow Varieties) | Non-Aureusidin-Producing (White/Magenta Varieties) | Rationale for Difference |
| This compound Synthase (AmAS1) | Catalyzes the oxidative cyclization of chalcones to form aurones. | High transcript abundance in yellow petal regions. | No or negligible transcript levels. | Direct involvement in the final step of this compound synthesis. Expression is spatially regulated and correlated with yellow pigmentation[1]. |
| Chalcone 4'-O-glucosyltransferase (Am4'CGT) | Glucosylates chalcones, a prerequisite for their transport to the vacuole where this compound synthesis occurs. | High transcript abundance in yellow petal regions. | Low to negligible transcript levels. | Essential for providing the substrate for this compound Synthase in the correct subcellular location. Its expression is repressed in non-yellow petal areas by small RNAs in some subspecies[2]. |
| Chalcone Synthase (CHS) | A key enzyme in the general flavonoid pathway, producing the chalcone precursors. | Expressed | Expressed | CHS is upstream in the flavonoid pathway and provides precursors for various flavonoids, not just aurones. Its expression is not exclusive to this compound-producing plants. |
| Chalcone Isomerase (CHI) | Competes with 4'CGT for the same chalcone substrate to produce flavanones, precursors for anthocyanins and flavones. | Expressed | Expressed | CHI directs the metabolic flux towards other flavonoid classes. The relative expression levels of CHI and 4'CGT can influence the final pigment profile. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical pathway for this compound biosynthesis and a typical experimental workflow for comparative transcriptomic analysis.
Caption: this compound biosynthesis pathway with subcellular localization.
Caption: Workflow for comparative transcriptomic analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of transcriptomic studies. The following are summarized protocols for key experiments in this field.
Total RNA Extraction from Antirrhinum majus Petals
This protocol is adapted for the extraction of high-quality RNA from plant tissues rich in secondary metabolites.
-
Tissue Collection and Homogenization:
-
Collect 50-100 mg of fresh petal tissue from both this compound-producing and non-producing plants.
-
Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.
-
-
Lysis and Precipitation:
-
Add 1 mL of a suitable plant RNA extraction reagent (e.g., TRIzol or a commercial plant RNA isolation kit) to the powdered tissue and vortex thoroughly.
-
Incubate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation and Washing:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension and Quality Control:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry as this can make the RNA difficult to dissolve.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and confirm integrity with an Agilent Bioanalyzer (RIN > 7 is desirable).
-
RNA-Seq Library Preparation and Sequencing
-
mRNA Isolation:
-
Start with 1-2 µg of high-quality total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
-
Fragmentation and cDNA Synthesis:
-
Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
-
End Repair, Adenylation, and Adapter Ligation:
-
Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Ligate sequencing adapters with a 'T' base overhang to the adenylated fragments.
-
-
PCR Amplification and Sequencing:
-
Enrich the adapter-ligated cDNA fragments through PCR amplification.
-
Purify the PCR products to create the final cDNA library.
-
Sequence the library on a high-throughput platform such as the Illumina NovaSeq.
-
HPLC-DAD for Flavonoid Quantification
This method allows for the separation and quantification of this compound and its precursors.
-
Sample Extraction:
-
Homogenize 100 mg of fresh or lyophilized petal tissue in 1 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes and then centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter before analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from 10% to 60% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths specific for aurones (around 400 nm) and chalcones (around 370 nm).
-
-
Quantification:
-
Prepare standard curves for this compound and naringenin chalcone using commercially available standards.
-
Identify and quantify the compounds in the plant extracts by comparing their retention times and UV-Vis spectra with the standards.
-
Express the concentration of each compound in µg/g of fresh or dry weight.
-
References
A Comparative Guide to the Potential Synergistic Effects of Aureusidin with Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusidin is an aurone, a subclass of flavonoids, that contributes to the yellow coloration of various flowers.[1][2][3] Beyond its role as a pigment, this compound has demonstrated a range of promising biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[4][5] As the quest for more effective therapeutic agents continues, researchers are increasingly exploring the synergistic potential of combining natural compounds. Flavonoid combinations, in particular, have been shown to enhance therapeutic efficacy in anticancer, anti-inflammatory, and antimicrobial applications.
This guide provides a comparative framework for assessing the potential synergistic effects of this compound with other well-studied flavonoids. While direct experimental data on this compound combinations are currently limited, this document synthesizes the known mechanisms of this compound and compares them with those of flavonoids known for their synergistic activities. It also presents detailed experimental protocols and workflows to facilitate future research in this promising area.
Comparative Analysis of Bioactivities and Mechanisms
This compound's known bioactivities provide a strong basis for hypothesizing synergistic interactions with other flavonoids that target complementary or parallel cellular pathways. For instance, its established antibacterial activity against Staphylococcus aureus involves damaging the cell membrane and inhibiting nucleic acid synthesis. Combining it with a flavonoid that inhibits bacterial efflux pumps could lead to a potent synergistic effect. Similarly, its ability to modulate key signaling pathways in inflammation and oxidative stress, such as the Nrf2/HO-1 pathway, suggests potential for synergy with flavonoids that act on other inflammatory pathways like NF-κB.
The following table compares the known properties of this compound with those of other flavonoids that have demonstrated synergistic effects in various studies.
Table 1: Comparison of this compound with Synergistic Flavonoids
| Flavonoid | Class | Known Bioactivities | Mechanism of Action / Modulated Pathways | Documented Synergistic Combinations |
| This compound | Aurone | Antibacterial, Neuroprotective, Antioxidant, Anti-inflammatory. | Damages bacterial cell membrane and inhibits DNA/RNA synthesis; Activates Nrf2/HO-1 pathway; Prevents mitochondria-dependent apoptosis. | (Hypothetical) Potential for synergy with flavonoids targeting efflux pumps, NF-κB, or other apoptosis pathways. |
| Quercetin | Flavonol | Anticancer, Anti-inflammatory, Antibacterial, Antioxidant. | Induces apoptosis via mitochondrial pathway; Modulates PI3K/Akt, MAPK, and NF-κB pathways; Inhibits bacterial efflux pumps. | Synergizes with doxorubicin, cisplatin, and other flavonoids like rutin to enhance anticancer and antimicrobial effects. |
| Kaempferol | Flavonol | Anticancer, Anti-inflammatory, Antioxidant. | Induces apoptosis through ROS generation and mitochondrial targeting; Modulates inflammatory pathways. | Synergizes with chrysin to inhibit the secretion of pro-inflammatory mediators (NO, PGE₂, TNF-α). |
| Chrysin | Flavone | Anti-inflammatory, Anticancer. | Inhibits secretion of pro-inflammatory mediators. | Synergizes with kaempferol in anti-inflammatory assays. |
| Rutin | Flavonol | Antibacterial, Antioxidant. | Enhances the activity of conventional antibiotics. | Shows synergistic effects with antibiotics like erythromycin and ceftriaxone against resistant bacteria. |
Signaling Pathways and Potential for Synergy
The therapeutic effects of flavonoids are often rooted in their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for predicting and explaining synergistic interactions.
Known Signaling Pathway of this compound
This compound has been shown to exert neuroprotective effects by activating the Nrf2/HO-1 antioxidant response pathway and by inhibiting mitochondria-dependent apoptosis.
Caption: this compound's neuroprotective signaling pathway.
Hypothetical Synergistic Interaction
A potential synergistic effect could arise from combining this compound with a flavonoid that inhibits a parallel pro-inflammatory pathway, such as the NF-κB pathway. While this compound enhances the antioxidant response via Nrf2, another flavonoid could simultaneously block the production of inflammatory mediators, leading to a more potent overall anti-inflammatory effect.
Caption: Hypothetical synergistic anti-inflammatory action.
Experimental Protocols for Assessing Synergy
To quantitatively assess the interaction between this compound and other flavonoids, standardized in vitro methods are essential.
Checkerboard Microdilution Assay
This is the most common method for screening synergistic interactions. It involves testing a matrix of concentrations of two compounds to identify the minimal inhibitory concentration (MIC) of each compound, both alone and in combination.
-
Methodology:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound (Compound A) along the x-axis and the partner flavonoid (Compound B) along the y-axis.
-
Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone to determine their individual MICs.
-
Inoculate all wells with a standardized suspension of the target microorganism (for antimicrobial assays) or plate cells (for anticancer/anti-inflammatory assays).
-
Incubate the plate under appropriate conditions.
-
Following incubation, assess the endpoint (e.g., microbial growth via optical density, cell viability via MTT assay). The MIC is the lowest concentration that shows inhibition.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination using the formula: FICI = FIC of A + FIC of B where:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
This dynamic method assesses the rate of microbial killing over time and can confirm bactericidal synergy.
-
Methodology:
-
Prepare flasks containing broth with a standardized inoculum of the target bacteria.
-
Add the compounds at specific concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. Include a no-drug growth control.
-
Incubate the flasks, typically with shaking, at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions and plate on agar to determine the viable colony count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each combination.
-
-
Interpretation:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL.
-
Isobolographic Analysis
This graphical method is often used in pharmacology to visualize and quantify drug interactions, particularly for anti-inflammatory or anticancer effects.
-
Methodology:
-
Determine the dose-response curves for this compound and the partner flavonoid individually to establish the concentration of each that produces a 50% inhibitory effect (IC₅₀).
-
Test various combinations of the two compounds at fixed ratios (e.g., based on their IC₅₀ values).
-
Plot the results on an isobologram, with the concentration of this compound on the x-axis and the partner flavonoid on the y-axis.
-
The line connecting the individual IC₅₀ values of the two compounds is the "line of additivity."
-
-
Interpretation:
-
Synergy: The data points for the IC₅₀ of the combination fall significantly below the line of additivity.
-
Additivity: The data points fall on the line.
-
Antagonism: The data points fall significantly above the line.
-
Proposed Experimental Workflow
The following workflow provides a logical sequence for investigating the synergistic potential of this compound with a chosen flavonoid partner.
Caption: Proposed workflow for assessing flavonoid synergy.
Data Presentation
Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following table provides a template for summarizing results from a checkerboard assay.
Table 2: Template for Presenting Synergy Data (Checkerboard Assay)
| Target Organism/Cell Line | Compound | Individual MIC/IC₅₀ (µg/mL) | Combination MIC/IC₅₀ (µg/mL) | FIC Index (FICI) | Interaction |
| e.g., S. aureus ATCC 29213 | This compound | 16 | 4 | 0.5 | Synergy |
| Quercetin | 64 | 16 | |||
| e.g., MCF-7 Breast Cancer Cells | This compound | 25 | 5 | 0.45 | Synergy |
| Kaempferol | 40 | 10 | |||
| e.g., P. aeruginosa ATCC 27853 | This compound | 128 | 128 | 1.5 | Indifference |
| Rutin | >256 | 64 |
While direct evidence for the synergistic effects of this compound with other flavonoids is yet to be established, a comparative analysis of its known biological activities and mechanisms of action suggests a strong potential for such interactions. By targeting pathways related to bacterial survival, inflammation, and oxidative stress, this compound presents a compelling candidate for combination studies. This guide provides the theoretical framework, comparative data, and detailed experimental protocols necessary for researchers to systematically investigate and validate the synergistic potential of this compound, potentially unlocking new and more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. This compound synthase: a polyphenol oxidase homolog responsible for flower coloration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. francis-press.com [francis-press.com]
- 5. This compound ameliorates 6-OHDA-induced neurotoxicity via activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway in SH-SY5Y cells and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aureusidin Extraction and Synthesis Methods
Aureusidin, an aurone flavonoid, is responsible for the vibrant yellow pigmentation in many flowers like snapdragons and cosmos. Beyond its aesthetic role in nature, this compound and its derivatives are gaining attention in pharmaceutical and nutraceutical research for their potent antioxidant, anti-inflammatory, and antiviral properties. For researchers and drug development professionals, obtaining high-purity this compound efficiently is a critical first step. This guide provides a head-to-head comparison of the primary methods for obtaining this compound: enzymatic purification from plant sources, direct chemical synthesis, and solvent extraction from this compound-rich flora.
Comparative Analysis of this compound Production Methods
The choice of method for obtaining this compound depends heavily on the desired yield, purity, scalability, and available resources. Enzymatic purification yields a highly active, natural enzyme but is complex and low-yielding. Chemical synthesis offers high purity and yield but may involve harsh reagents. Solvent extraction is simpler for crude extracts but yields lower purity and requires significant downstream processing.
| Method | Key Principle | Typical Yield | Purity | Time | Complexity | Key Advantages | Key Disadvantages |
| Enzymatic Purification | Isolation of this compound synthase from plant tissue (e.g., Antirrhinum majus) | Very Low (~1.4% activity yield) | High (Homogeneous Enzyme) | Very Long (Days to Weeks) | Very High | Produces biologically active, native enzyme for structural/functional studies. | Extremely low yield of final enzyme product; requires massive amounts of starting material (e.g., 32 kg of flowers for 90 µg of enzyme)[1]; complex multi-step protocol. |
| Chemical Synthesis | One-pot condensation or oxidative cyclization of chalcone precursors. | High (up to 91%)[2] | Very High (>98%)[2] | Short (Hours) | Moderate | High yield and purity; well-defined and reproducible process; scalable. | Involves organic solvents and potentially toxic reagents (e.g., mercury salts in some methods). |
| Solvent Extraction | Maceration or ultrasound-assisted extraction (UAE) of plant material (e.g., Oxalis pes-caprae). | Variable (yields are for total flavonoids, not specific to this compound) | Low to Moderate | Moderate (Hours to Days) | Low | Simple, inexpensive setup; good for initial screening and obtaining crude extracts. | Low purity of this compound, co-extraction of many other compounds; requires extensive downstream purification; specific this compound yield is often low and not reported. |
| Alternative Enzymatic | Use of other oxidoreductases like peroxidase or tyrosinase. | Not Quantified | Variable | Short (Hours) | Moderate | Potentially cheaper enzyme source than purifying this compound synthase. | Yield and purity are not well-characterized; may produce side products. |
Experimental Protocols
Enzymatic Purification of this compound Synthase from Antirrhinum majus
This protocol is based on the method described by Nakayama et al. (2000), which involved a nine-step purification process to isolate this compound synthase from 32 kg of snapdragon flower buds.[1]
Materials:
-
Yellow snapdragon (Antirrhinum majus) flower buds
-
Liquid nitrogen
-
Extraction Buffer (e.g., potassium phosphate buffer, pH 7.0, containing stabilizers)
-
Ammonium sulfate
-
Chromatography resins (e.g., Phenyl-Sepharose, DEAE-Sepharose, Concanavalin A-Sepharose, Gel Filtration media)
-
Dialysis tubing
-
Spectrophotometer and chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Crude Extract Preparation: Homogenize 32 kg of snapdragon buds in liquid nitrogen and extract with a cold buffer. Centrifuge to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate proteins from the supernatant using ammonium sulfate. Collect the fraction containing this compound synthase activity.
-
Hydrophobic Interaction Chromatography: Resuspend the protein pellet and load it onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient.
-
Anion Exchange Chromatography (Step 1): Pool active fractions and apply to a DEAE-Sepharose column. Elute with an increasing salt gradient.
-
Lectin Affinity Chromatography: Apply the active fractions to a Concanavalin A-Sepharose column to bind the glycoprotein this compound synthase. Elute with a sugar solution (e.g., methyl α-glucoside).[1]
-
Anion Exchange Chromatography (Step 2): Further purify the sample on a high-resolution anion exchange column.
-
Gel Filtration Chromatography (Step 1): Separate proteins based on size using a gel filtration column.
-
Cation Exchange Chromatography: Apply to a cation exchange column to remove remaining impurities.
-
Gel Filtration Chromatography (Step 2): Perform a final polishing step on a high-resolution gel filtration column.
The final enzyme was purified 107-fold to homogeneity, yielding 90 µg of the protein.
Chemical Synthesis (One-Pot Method)
This protection-free, one-pot synthesis is a reliable method for producing this compound with high yield and purity.
Materials:
-
4,6-dihydroxybenzofuran-3(2H)-one
-
3,4-dihydroxybenzaldehyde
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 4,6-dihydroxybenzofuran-3(2H)-one (1 mmol) and 3,4-dihydroxybenzaldehyde (1.2 mmol) in methanol.
-
Condensation: Add a catalytic amount of concentrated HCl to the mixture.
-
Heating: Heat the reaction mixture at 70°C for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a mixture of n-hexane/EtOAc to afford pure this compound.
Ultrasound-Assisted Solvent Extraction (UAE)
This protocol is a general method for extracting flavonoids from plant material, optimized for efficiency. Oxalis pes-caprae flowers are a known source of this compound glucosides.
Materials:
-
Fresh or dried flower petals (e.g., Oxalis pes-caprae)
-
Solvent (e.g., 80% Methanol in water)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind dried plant material into a fine powder.
-
Extraction: Mix the powdered plant material with the extraction solvent (e.g., a 1:20 solid-to-solvent ratio).
-
Sonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Sonicate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound and its glucosides.
Visualizing the Workflows
Caption: Workflow for the enzymatic purification of this compound synthase.
Caption: One-pot chemical synthesis pathway for this compound.
Caption: Enzymatic conversion of chalcone to this compound via this compound synthase.
References
Comparative analysis of the stability of aureusidin and its glycosides.
A comparative analysis of the chemical stability of the aurone aureusidin and its glycosidic derivatives reveals key insights for researchers and drug development professionals. While both forms exhibit promising bioactive properties, their stability under various environmental conditions dictates their potential for therapeutic applications. This guide provides an objective comparison, supported by experimental data principles, to aid in the selection and handling of these compounds.
The stability of a therapeutic compound is a critical factor influencing its efficacy, shelf life, and formulation strategies. In the case of flavonoids like the aurone this compound, glycosylation—the attachment of sugar moieties—is a common structural modification that can significantly impact stability. Generally, flavonoid glycosides exhibit greater stability compared to their corresponding aglycones. This enhanced stability is attributed to the protective effect of the sugar group, which can shield the core flavonoid structure from degradative environmental factors.
Unveiling the Stability Landscape: this compound and its Glycosides
While direct comparative quantitative studies on this compound and its specific glycosides are not extensively documented in publicly available literature, a review of flavonoid chemistry principles and related studies provides a strong basis for comparison. One review explicitly notes the higher stability of this compound glycosides over the this compound aglycone. This observation aligns with broader findings in flavonoid research, where glycosylation is a well-established mechanism for enhancing molecular stability.
To illustrate the expected differences in stability, the following tables summarize hypothetical comparative data based on general flavonoid stability trends. These tables are intended to provide a framework for understanding the relative stability and should be substantiated with specific experimental data for this compound and its glycosides as it becomes available.
Table 1: Comparative Stability of this compound and this compound-6-O-glucoside under Different pH Conditions
| Compound | pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| This compound | 3.0 | 25 | 48 | 0.014 |
| 7.0 | 25 | 12 | 0.058 | |
| 9.0 | 25 | 2 | 0.347 | |
| This compound-6-O-glucoside | 3.0 | 25 | > 168 | < 0.004 |
| 7.0 | 25 | 72 | 0.010 | |
| 9.0 | 25 | 24 | 0.029 |
Table 2: Comparative Thermal Stability of this compound and this compound-6-O-glucoside
| Compound | Temperature (°C) | pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| This compound | 40 | 7.0 | 6 | 0.116 |
| 60 | 7.0 | 1.5 | 0.462 | |
| 80 | 7.0 | 0.3 | 2.310 | |
| This compound-6-O-glucoside | 40 | 7.0 | 48 | 0.014 |
| 60 | 7.0 | 18 | 0.039 | |
| 80 | 7.0 | 5 | 0.139 |
Table 3: Comparative Photostability of this compound and this compound-6-O-glucoside
| Compound | Light Exposure | Temperature (°C) | pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| This compound | Simulated Daylight | 25 | 7.0 | 8 | 0.087 |
| This compound-6-O-glucoside | Simulated Daylight | 25 | 7.0 | 36 | 0.019 |
Experimental Protocols for Stability Assessment
Accurate assessment of compound stability requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments used to evaluate the stability of this compound and its glycosides.
High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
HPLC is a cornerstone technique for separating and quantifying the parent compound and its degradation products over time.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape and resolution).
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient might run from 10% B to 90% B over 30 minutes.
-
-
Detection: The wavelength for detection should be set at the maximum absorbance (λmax) of this compound and its glycosides, which is typically in the range of 390-430 nm.
-
Procedure:
-
Prepare stock solutions of this compound and its glycosides in a suitable solvent (e.g., methanol).
-
Subject aliquots of the solutions to the desired stress conditions (e.g., different pH buffers, temperatures, light exposure).
-
At specified time intervals, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Inject the samples into the HPLC system.
-
Quantify the peak area of the parent compound and any degradation products. The degradation rate can be calculated by monitoring the decrease in the peak area of the parent compound over time.
-
UV-Vis Spectrophotometry for Kinetic Analysis
UV-Vis spectrophotometry offers a simpler and more rapid method for monitoring the overall degradation of the chromophore of the aurone.
-
Instrumentation: A UV-Vis spectrophotometer capable of time-course measurements.
-
Procedure:
-
Prepare solutions of this compound or its glycosides in the desired buffer or solvent.
-
Place the solution in a cuvette and maintain the desired temperature using a thermostatted cell holder.
-
For photostability studies, a controlled light source can be used to irradiate the sample within the spectrophotometer.
-
Monitor the change in absorbance at the λmax of the compound over time.
-
The degradation kinetics can be determined by plotting absorbance versus time and fitting the data to an appropriate kinetic model (e.g., first-order or second-order).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the workflows for stability testing.
Caption: Workflow for comparative stability testing of this compound and its glycosides.
Degradation Pathway Considerations
The degradation of flavonoids can proceed through various mechanisms, including hydrolysis of the glycosidic bond, oxidation, and photolytic cleavage. Understanding these pathways is crucial for developing strategies to mitigate degradation.
Caption: Generalized degradation pathways for this compound glycosides.
Safety Operating Guide
Navigating the Safe Disposal of Aureusidin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Aureusidin, a flavonoid compound known for its antioxidant and anti-inflammatory properties, requires adherence to specific disposal protocols based on its chemical nature.[1] This guide provides essential, step-by-step information for the safe disposal of this compound waste.
This compound: Chemical and Physical Properties
A comprehensive understanding of this compound's properties is the foundation for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C15H10O6 | [2][3][4][5] |
| Molecular Weight | 286.24 g/mol | |
| Appearance | Orange powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage | Desiccate at -20°C or store at 2°C - 8°C. |
Standard Operating Procedure for this compound Disposal
Given that this compound is a chemical compound used in research, its waste should be treated as chemical waste. The following procedure outlines the recommended steps for its proper disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., weighing paper, spatulas) in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents in which this compound might be dissolved.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The container must be compatible with the solvent used (e.g., DMSO, acetone). Do not mix incompatible waste streams.
2. Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the solvent(s) present, and the approximate concentration.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
3. Disposal Pathway:
-
This compound waste should not be disposed of down the drain or in regular trash.
-
Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in the solid hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific chemical hygiene and waste management plans. Adherence to these guidelines will help ensure a safe working environment and responsible environmental stewardship.
References
Essential Safety and Operational Guide for Handling Aureusidin
This guide provides immediate and essential safety protocols, logistical procedures, and disposal plans for the handling of Aureusidin in a laboratory setting. It is intended for researchers, scientists, and professionals in the field of drug development to ensure safe and effective use of this compound.
Hazard Identification and Safety Precautions
Engineering Controls : To minimize inhalation risk, always handle solid this compound powder and prepare solutions within a certified chemical fume hood or a biological safety cabinet.[2] Ensure the work area is well-ventilated, clean, and uncluttered before starting any procedure.[2] Eyewash stations and safety showers should be readily accessible.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial for minimizing exposure risk and depends on the specific handling task.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid this compound | • Nitrile gloves• Laboratory coat• Safety glasses with side shields | • Chemical splash goggles• Face shield (if not in a fume hood)• Disposable sleeve covers |
| Preparing and Handling this compound Solutions | • Nitrile gloves• Laboratory coat• Chemical splash goggles | • Chemical-resistant apron• Double gloving, especially when working with organic solvents |
| Procedures with Risk of Aerosolization | • All PPE listed above• Work must be conducted in a certified chemical fume hood | • Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety throughout the experimental workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
